molecular formula C14H11FO3 B1440115 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 885964-80-7

3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B1440115
CAS No.: 885964-80-7
M. Wt: 246.23 g/mol
InChI Key: GHGPUBRBMIRIRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid is a useful research compound. Its molecular formula is C14H11FO3 and its molecular weight is 246.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-13-6-5-10(8-12(13)15)9-3-2-4-11(7-9)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGPUBRBMIRIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40669514
Record name 3'-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885964-80-7
Record name 3'-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Critical Role of Physicochemical Properties in Drug Discovery

Compound Identification and Core Properties

The initial step in any physicochemical assessment is the unambiguous identification of the molecule . The structure of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid is presented below.

Molecular Structure:

Table 1: Core Molecular Identifiers for this compound

PropertyValueSource
Molecular Formula C₁₄H₁₁FO₃Calculated
Molecular Weight 246.24 g/mol Calculated[6]
CAS Number Not definitively available in public databases. It is crucial to verify the CAS number from the supplier or through analytical characterization.-

Experimental Determination of Key Physicochemical Parameters

This section outlines the experimental protocols for determining the fundamental physicochemical properties of this compound. The causality behind the choice of each experimental approach is explained to provide a deeper understanding of the principles at play.

Melting Point: A Primary Indicator of Purity and Stability

The melting point is a critical physical constant that provides a preliminary indication of a compound's purity.[7] A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid, whereas impurities tend to depress and broaden the melting range.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[6]

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Rapid Preliminary Measurement: A rapid heating rate (10-20°C/min) is initially employed to determine an approximate melting range.

  • Accurate Measurement: A fresh sample is prepared, and the temperature is raised to approximately 15-20°C below the approximate melting point. The heating rate is then reduced to 1-2°C/min to allow for thermal equilibrium.

  • Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the last solid crystal melts (completion) are recorded as the melting range.[8]

Table 2: Melting Point Data

ParameterValue (°C)
Melting Range To be experimentally determined
Solubility: A Gatekeeper for Bioavailability

Aqueous solubility is a paramount property for orally administered drugs, as a compound must dissolve in the gastrointestinal fluids to be absorbed.[9][10] The solubility of an ionizable compound like a carboxylic acid is highly dependent on the pH of the medium.

Experimental Protocol: Equilibrium Shake-Flask Solubility (as per USP <1236>)

  • System Preparation: An excess amount of solid this compound is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 4, 6, 7.4, 9).[11]

  • Equilibration: The vials are sealed and agitated in a constant temperature water bath (typically 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).

  • Sample Processing: The resulting suspensions are filtered through a 0.45 µm filter to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported in mg/mL or µg/mL at each pH.

Table 3: Aqueous Solubility Profile

pHSolubility (µg/mL)
2.0To be experimentally determined
4.0To be experimentally determined
6.0To be experimentally determined
7.4To be experimentally determined
9.0To be experimentally determined
Ionization Constant (pKa): The Determinant of Charge State

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For a carboxylic acid, the pKa dictates the extent of its negative charge at a given physiological pH, which in turn influences its solubility, permeability, and target binding.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: A known concentration of this compound (e.g., 1 mM) is dissolved in a co-solvent/water mixture if aqueous solubility is low.[12][13] The ionic strength of the solution is kept constant with an electrolyte like KCl.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored using a calibrated pH electrode after each addition of the titrant.[13]

  • Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.[13]

Table 4: Ionization Constant

ParameterValue
pKa To be experimentally determined

Workflow for pKa Determination by Potentiometric Titration

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound in co-solvent/water B Add electrolyte (KCl) to maintain ionic strength A->B C Titrate with standardized strong base (NaOH) B->C D Monitor pH with a calibrated electrode C->D E Plot titration curve (pH vs. Volume of titrant) D->E F Determine half-equivalence point E->F G pKa = pH at half-equivalence point F->G FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Acquisition A Grind 1-2 mg of sample B Mix with 100-200 mg of dry KBr A->B C Place mixture in a die B->C D Compress under high pressure C->D E Place pellet in FT-IR spectrometer D->E F Record spectrum (4000-400 cm⁻¹) E->F

Caption: FT-IR analysis workflow.

Mass Spectrometry

Mass spectrometry provides the exact molecular weight of the compound and information about its fragmentation pattern, which can further confirm its structure.

Experimental Protocol: Direct Infusion Electrospray Ionization (ESI)

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: The solution is directly infused into the mass spectrometer's ESI source. [5][14][15][16]3. Data Acquisition: The mass spectrum is acquired in both positive and negative ion modes.

  • Data Analysis: The molecular ion peak ([M+H]⁺ or [M-H]⁻) is identified to confirm the molecular weight.

Table 8: Expected Mass Spectrometry Data

Ion ModeExpected m/z
Positive ([M+H]⁺)~247.07
Negative ([M-H]⁻)~245.06

Conclusion and Forward Outlook

The comprehensive physicochemical characterization of this compound, as outlined in this guide, is a prerequisite for its advancement in any drug discovery program. The methodologies described herein represent standard, validated approaches that will yield reliable and reproducible data. This data will, in turn, enable researchers to build structure-activity relationships, predict in vivo behavior, and make informed decisions in the iterative process of drug design and development. While the specific values for this compound await experimental determination, the framework provided empowers scientists to undertake this critical analysis with a solid understanding of the principles and practices involved.

References

  • Importance of Physicochemical Properties In Drug Discovery. (2015). ResearchGate. [Link]

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed. [Link]

  • Physicochemical properties | Medicinal Chemistry Class Notes. (n.d.). Fiveable. [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). LinkedIn. [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020). ACS Publications. [Link]

  • How is Potassium Bromide Used in Infrared Spectroscopy?. (2022). AZoM. [Link]

  • A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples. (2022). ACS Publications. [Link]

  • A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples. (2022). PubMed Central. [Link]

  • 4'-Methoxy-biphenyl-3-carboxylic acid | C14H12O3 | CID 1307667. (n.d.). PubChem. [Link]

  • USP <1236>: Solubility Measurements Chapter. (n.d.). Biorelevant.com. [Link]

  • Melting point determination. (n.d.). University of Calgary. [Link]

  • Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. (2024). MDPI. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). PubMed Central. [Link]

  • 3-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid, 98% Purity, C14H11FO3, 10 grams. (n.d.). CP Lab Chemicals. [Link]

  • Melting point determination. (n.d.). SSERC. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

  • Melting Point. (n.d.). University of Technology, Iraq. [Link]

  • Experiment 1 - Melting Points. (n.d.). Northern Kentucky University. [Link]

  • Direct Infusion Mass Spectrometry to Rapidly Map Metabolic Flux of Substrates Labeled with Stable Isotopes. (2024). PubMed Central. [Link]

  • 38(4) Stimuli to the Revision Process: Solubility Criteria for Veterinary Drugs. (2013). US Pharmacopeia. [Link]

  • <1236> Solubility Measurements. (2016). USP-NF. [Link]

  • Solubility Verification Methods. (n.d.). Scribd. [Link]

  • Video: NMR and Mass Spectroscopy of Carboxylic Acids. (2025). JoVE. [Link]

  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (n.d.). PubMed Central. [Link]

  • <1236> Solubility Measurements. (2016). USP-NF. [Link]

  • 3-Fluoro-2',3'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid. (n.d.). PubChem. [Link]

  • 3-{[(3-Fluoro-3'-methoxybiphenyl-4-YL)amino]carbonyl}thiophene-2-carboxylic acid | C19H14FNO4S | CID 15942657. (n.d.). PubChem. [Link]

  • 3-Fluoro-4'-methoxybiphenyl | C13H11FO | CID 2758995. (n.d.). PubChem. [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. [Link]

  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. (2020). PubMed Central. [Link]

  • CH 336: Carboxylic Acid Spectroscopy. (2020). Oregon State University. [Link]

  • 3-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2733401. (n.d.). PubChem. [Link]

  • 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine | C13H12FNO | CID 20100067. (n.d.). PubChem. [Link]

Sources

3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid spectral data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Introduction

This compound is a polysubstituted biphenyl derivative. The biphenyl scaffold is a common structural motif in medicinal chemistry and materials science, and the specific functionalization of this compound—a carboxylic acid, a methoxy group, and a fluorine atom—imparts distinct physicochemical properties that are of interest in drug development and molecular engineering. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and the study of its interactions with biological targets.

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The presented data is predictive, based on established principles of spectroscopy and analysis of structurally related compounds. The methodologies for acquiring this data are detailed, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility.

Molecular Structure and Numbering

For clarity throughout this guide, the following IUPAC numbering system for the biphenyl core will be used:

Caption: IUPAC numbering for the two aromatic rings of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information on the electronic environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show a series of signals in the aromatic region (δ 7.0-8.5 ppm), a singlet for the methoxy group (δ ~3.9 ppm), and a broad singlet for the carboxylic acid proton (δ > 10 ppm). The coupling patterns in the aromatic region will be complex due to spin-spin coupling between protons and through-space coupling with the fluorine atom.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Rationale
H-2~8.2dJ ≈ 1.5Deshielded by the adjacent carboxylic acid and the anisotropic effect of the second aromatic ring. Coupled to H-6.
H-4~8.0ddJ ≈ 7.8, 1.5Deshielded by the carboxylic acid. Coupled to H-5 and H-6.
H-5~7.6tJ ≈ 7.8Standard aromatic proton chemical shift. Coupled to H-4 and H-6.
H-6~7.9dJ ≈ 7.8Deshielded by the anisotropic effect of the second aromatic ring. Coupled to H-4 and H-5.
H-2'~7.4dJ(H-F) ≈ 8-10Influenced by the fluorine at C-3' and the methoxy at C-4'. Coupled to the fluorine.
H-5'~7.1ddJ(H-H) ≈ 8.5, J(H-F) ≈ 2-3Influenced by the methoxy group. Coupled to H-6' and the fluorine.
H-6'~7.5m-Influenced by the fluorine and coupled to H-5'.
-OCH₃~3.9s-Typical chemical shift for an aryl methoxy group.
-COOH>10br s-Highly deshielded and often broad due to hydrogen bonding and exchange.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton. The presence of the electron-withdrawing fluorine and carboxylic acid groups, and the electron-donating methoxy group will significantly influence the chemical shifts.

Carbon(s) Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Rationale
C-1~140sQuaternary carbon of the biphenyl linkage.
C-2~131sAromatic CH.
C-3~132sCarbon bearing the carboxylic acid group.
C-4~130sAromatic CH.
C-5~129sAromatic CH.
C-6~128sAromatic CH.
C-1'~135d (²JCF ≈ 15-25 Hz)Quaternary carbon of the biphenyl linkage, coupled to fluorine.
C-2'~115d (²JCF ≈ 20-25 Hz)Aromatic CH, shielded by the methoxy group and coupled to fluorine.
C-3'~160d (¹JCF ≈ 240-250 Hz)Carbon directly bonded to fluorine, showing a large one-bond coupling constant.
C-4'~150d (²JCF ≈ 10-15 Hz)Carbon bearing the methoxy group, coupled to fluorine.
C-5'~118sAromatic CH.
C-6'~125d (³JCF ≈ 5-10 Hz)Aromatic CH, coupled to fluorine.
-OCH₃~56sTypical chemical shift for a methoxy carbon.
-COOH~170sCarboxylic acid carbon.
Experimental Protocol for NMR Spectroscopy

A Sample Preparation B Instrument Setup A->B Dissolve ~5-10 mg in 0.6 mL of deuterated solvent (e.g., DMSO-d₆) C Data Acquisition B->C Tune and shim the probe. Set acquisition parameters (e.g., spectral width, number of scans). D Data Processing C->D Acquire ¹H, ¹³C, and optionally 2D spectra (COSY, HSQC, HMBC). E Analysis D->E Apply Fourier transform, phase correction, and baseline correction.

Caption: General workflow for NMR data acquisition.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it solubilizes them well and the acidic proton is readily observed.

  • Instrument Setup: The experiment should be performed on a high-field NMR spectrometer (≥400 MHz) for better signal dispersion. The probe must be tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field homogeneity must be optimized by shimming.

  • Data Acquisition:

    • ¹H NMR: A standard pulse sequence is used. Key parameters include a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds. The number of scans will depend on the sample concentration, but 16-64 scans are typically sufficient.

    • ¹³C NMR: A proton-decoupled pulse sequence is standard. A wider spectral width (~250 ppm) is required. Due to the lower natural abundance of ¹³C and its longer relaxation times, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary.

  • Data Processing: The raw data (Free Induction Decay, FID) is processed by applying a Fourier transform, followed by phase correction and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid, the aromatic rings, and the C-O and C-F bonds.

Predicted IR Spectrum
Functional Group Predicted Wavenumber (cm⁻¹) Intensity Rationale
O-H (Carboxylic Acid)2500-3300BroadCharacteristic broad absorption due to hydrogen bonding.
C=O (Carboxylic Acid)1680-1710StrongConjugation with the aromatic ring will lower the stretching frequency.
C=C (Aromatic)1450-1600Medium to StrongMultiple sharp bands are expected for the two aromatic rings.
C-O (Aryl Ether)1230-1270 (asymmetric), 1020-1075 (symmetric)StrongStretching vibrations of the aryl-O-CH₃ bond.
C-F (Aryl Fluoride)1100-1250StrongC-F stretching vibrations.
O-H bend (Carboxylic Acid)1380-1440MediumIn-plane bending vibration.
Experimental Protocol for IR Spectroscopy

A Sample Preparation (ATR) B Background Scan A->B Place a small amount of solid sample on the ATR crystal. C Sample Scan B->C Acquire a background spectrum of the empty ATR crystal. D Data Analysis C->D Acquire the sample spectrum. Typically 16-32 scans are co-added. D->D Identify characteristic absorption bands and compare to reference data.

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

  • Sample Preparation: For a solid sample, Attenuated Total Reflectance (ATR) is the most convenient method. A small amount of the solid is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Scan: A background spectrum of the clean, empty ATR crystal is recorded. This is necessary to subtract the absorbance of the crystal and the atmosphere (e.g., CO₂ and water vapor).

  • Sample Scan: The sample is then placed on the crystal, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound. The positions and shapes of the absorption bands are then analyzed to identify the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly powerful for confirming the molecular formula.

Predicted Mass Spectrum

The exact mass of this compound (C₁₄H₁₁FO₃) is 246.0692 g/mol .

  • Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules like carboxylic acids.

    • Positive Ion Mode ([M+H]⁺): The expected m/z would be 247.0770.

    • Negative Ion Mode ([M-H]⁻): The expected m/z would be 245.0614. This is often the preferred mode for carboxylic acids.

  • Fragmentation: Tandem MS (MS/MS) experiments can be performed to induce fragmentation and gain further structural information. Expected fragmentation pathways include:

    • Loss of H₂O (18.0106 Da) from the carboxylic acid.

    • Loss of CO₂ (43.9898 Da) from the carboxylic acid.

    • Loss of CH₃ (15.0235 Da) from the methoxy group.

Experimental Protocol for Mass Spectrometry

A Sample Preparation B Infusion and Ionization A->B Prepare a dilute solution (e.g., 1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile). C Mass Analysis B->C Infuse the sample into the ESI source. Optimize source parameters (e.g., capillary voltage, gas flow). D Data Interpretation C->D Acquire the full scan mass spectrum in both positive and negative ion modes. Perform MS/MS on the parent ion if needed. D->D Determine the molecular weight and compare the measured m/z with the theoretical value. Analyze fragmentation patterns.

Caption: General workflow for ESI-MS analysis.

  • Sample Preparation: A dilute solution of the analyte (e.g., 1-10 µg/mL) is prepared in a solvent compatible with ESI, such as methanol or acetonitrile. A small amount of a modifier like formic acid (for positive mode) or ammonium hydroxide (for negative mode) may be added to improve ionization efficiency.

  • Infusion and Ionization: The sample solution is introduced into the ESI source at a constant flow rate. The source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) are optimized to achieve a stable and intense signal for the ion of interest.

  • Mass Analysis: The mass analyzer (e.g., time-of-flight, TOF, or Orbitrap) is calibrated to ensure high mass accuracy. A full scan spectrum is acquired to identify the molecular ion. If further structural information is desired, a product ion scan (MS/MS) is performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Interpretation: The measured m/z of the molecular ion is compared to the theoretical value to confirm the elemental composition. The fragmentation pattern observed in the MS/MS spectrum is analyzed to corroborate the proposed structure.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive characterization of this compound. NMR spectroscopy elucidates the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. The predictive data and detailed methodologies presented in this guide serve as a robust framework for the synthesis, purification, and analysis of this and related compounds in a research and development setting.

References

  • Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. Cengage Learning. [Link]

  • Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. John Wiley & Sons. [Link]

  • Organic Chemistry by Paula Yurkanis Bruice. Pearson. [Link]

solubility of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic Acid in Organic Solvents

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with or anticipate working with this compound. This document will delve into the predicted physicochemical properties, expected solubility profiles in a range of common organic solvents, and a detailed protocol for the experimental determination of its solubility.

Introduction: The Importance of Solubility in Drug Development

This compound is a complex organic molecule with potential applications in pharmaceutical and materials science. As with any biologically active compound, its efficacy is intrinsically linked to its bioavailability, which in turn is heavily influenced by its solubility.[1] A thorough understanding of a compound's solubility in various organic solvents is paramount for several critical stages of its development, including:

  • Synthesis and Purification: Selecting appropriate solvents for reaction media and subsequent purification steps like crystallization is crucial for achieving high purity and yield.

  • Formulation: Developing a stable and effective dosage form requires knowledge of the compound's solubility to ensure proper dissolution and absorption in the body.

  • Analytical Method Development: The choice of solvent is critical for developing accurate and reproducible analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

This guide aims to provide a foundational understanding of the solubility of this compound, enabling researchers to make informed decisions throughout the research and development process.

Physicochemical Properties: A Predictive Analysis

Key Structural Features Influencing Solubility:

  • Biphenyl Core: The biphenyl structure is largely non-polar and hydrophobic, which will contribute to its solubility in non-polar organic solvents.

  • Carboxylic Acid Group (-COOH): This is a polar, ionizable group that can act as both a hydrogen bond donor and acceptor. Its presence will enhance solubility in polar, protic solvents. The acidity of this group (pKa) will be a critical determinant of its solubility in aqueous and alcoholic solutions.

  • Fluoro Group (-F): The fluorine atom is highly electronegative and can participate in weak hydrogen bonding. Its impact on solubility is complex; it can increase polarity but also increase lipophilicity.

  • Methoxy Group (-OCH3): The ether linkage is polar and can act as a hydrogen bond acceptor, which can enhance solubility in polar solvents.

A related compound, 4-biphenylcarboxylic acid, is known to be soluble in alcohols and ether but insoluble in water.[2] This suggests that the biphenyl core dominates the solubility profile, favoring organic solvents over aqueous media. The addition of the fluoro and methoxy groups to the biphenyl carboxylic acid structure is expected to modulate this behavior.

Predicted Physicochemical Parameters:

PropertyPredicted Value/RangeJustification
Molecular Weight 246.23 g/mol Calculated from the molecular formula C14H11FO3.[3][4]
LogP (Octanol-Water Partition Coefficient) 3.5 - 4.5The biphenyl core is lipophilic. The polar groups will slightly decrease the LogP compared to unsubstituted biphenyl, but the overall character is expected to remain lipophilic.
pKa (Acid Dissociation Constant) 3.5 - 4.5The carboxylic acid group on a phenyl ring typically has a pKa in this range. The electron-withdrawing effect of the fluorine may slightly increase the acidity (lower the pKa).
Melting Point HighBiphenyl carboxylic acids are crystalline solids with relatively high melting points due to strong intermolecular interactions. 4-biphenylcarboxylic acid has a melting point of 220-225 °C.[2]

Predicted Solubility Profile in Common Organic Solvents

Based on the "like dissolves like" principle and the physicochemical properties discussed above, we can predict the solubility of this compound in a range of common organic solvents. It is important to note that these are qualitative predictions and should be confirmed by experimental determination.

SolventPolarityHydrogen BondingPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) High (Polar Aprotic)AcceptorHighDMSO is a powerful, polar aprotic solvent capable of solvating a wide range of compounds, including those with both polar and non-polar moieties.
N,N-Dimethylformamide (DMF) High (Polar Aprotic)AcceptorHighSimilar to DMSO, DMF is a highly polar aprotic solvent that should effectively dissolve the compound.
Tetrahydrofuran (THF) MediumAcceptorModerate to HighTHF is a good solvent for compounds with some polarity and can accept hydrogen bonds from the carboxylic acid group.
Ethyl Acetate MediumAcceptorModerate to HighStudies on 4-biphenylcarboxylic acid show it has the highest solubility in ethyl acetate among several common solvents.[5] The ester group can interact favorably with the solute.
Acetone MediumAcceptorModerateAcetone's polarity and ability to accept hydrogen bonds should allow for moderate solubility.
Methanol / Ethanol High (Polar Protic)Donor & AcceptorModerateThese polar protic solvents can form hydrogen bonds with the carboxylic acid, methoxy, and fluoro groups. The non-polar biphenyl core may limit very high solubility.
Dichloromethane (DCM) LowNoneLow to ModerateDCM is a good solvent for moderately polar compounds, but the strong intermolecular forces of the carboxylic acid may limit solubility.
Toluene Low (Non-polar)NoneLowThe non-polar nature of toluene will primarily interact with the biphenyl core, but the polar functional groups will significantly hinder solubility.
Hexane / Heptane Very Low (Non-polar)NoneVery Low / InsolubleThese non-polar, aliphatic solvents are poor solvents for polar compounds containing hydrogen bonding groups.

Experimental Determination of Solubility: A Detailed Protocol

To obtain accurate and reliable solubility data, the equilibrium shake-flask method is the gold standard.[6] This method measures the thermodynamic solubility of a compound at a given temperature.

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram:

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately dispense a known volume of the desired organic solvent into each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be performed to determine the optimal duration.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed for a short period.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Analysis:

    • Prepare a series of accurate dilutions of the filtered supernatant with the same solvent.

    • Analyze the diluted samples using a validated HPLC method. The mobile phase should be chosen to ensure good peak shape and retention of the analyte.

    • Quantify the concentration of the compound in the filtrate by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

  • Calculation:

    • Calculate the solubility of the compound in the solvent, taking into account any dilution factors. The solubility is typically expressed in mg/mL or mol/L.

Data Interpretation and Application

The experimentally determined solubility data is invaluable for various aspects of drug development.

Conceptual Relationship Diagram:

G A Compound Structure (Polarity, H-bonding) C Solubility A->C determines B Solvent Properties (Polarity, H-bonding) B->C determines D Purification (Crystallization) C->D informs E Formulation (Dosage Form) C->E informs F Analytical Methods (HPLC, MS) C->F informs

Caption: Interplay of Molecular Properties and Solubility.

  • For Purification: A solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal for crystallization. The solubility data will guide the selection of appropriate anti-solvents.

  • For Formulation: For oral dosage forms, solvents that are pharmaceutically acceptable and in which the compound has adequate solubility will be prioritized. For injectable formulations, solubility in biocompatible solvent systems is critical.

  • For Analytical Chemistry: The solubility data will inform the choice of diluents for sample preparation and the selection of mobile phase components for chromatographic separations.

Conclusion

While specific experimental solubility data for this compound is not widely published, a systematic approach based on its chemical structure and the properties of analogous compounds allows for a robust predictive analysis. This guide provides a framework for understanding and experimentally determining the solubility of this compound in various organic solvents. The provided protocol for the shake-flask method offers a reliable means to generate the critical data needed to advance the research and development of this promising molecule.

References

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

  • Nguyen, B. D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

  • ResearchGate. (n.d.). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 3-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid, 98% Purity, C14H11FO3, 10 grams. Retrieved from [Link]

  • SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • PubMed. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Retrieved from [Link]

  • Abraham, M. H., & Acree, W. E., Jr. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 120(21), 12345-12378. [Link]

  • ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

  • Li, Y., et al. (2021). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. Journal of Chemical & Engineering Data, 66(12), 4567-4576. [Link]

  • ACS Publications. (2021). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • ChemBK. (n.d.). Biphenyl-4-carboxylic acid. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4'-methoxybiphenyl. Retrieved from [Link]

Sources

A Technical Guide to the Crystallographic Analysis of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the methodologies required to determine and analyze the single-crystal X-ray structure of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid. While a public crystal structure for this specific compound is not currently available, this document serves as a detailed roadmap for its elucidation, from synthesis and crystallization to data analysis and interpretation. The strategic incorporation of fluorine and methoxy functional groups is of significant interest in medicinal chemistry, making the structural insights derivable from its crystal structure crucial for rational drug design.[1][2][3] This guide is intended to equip researchers with the foundational knowledge and practical protocols to pursue such a structural determination, thereby contributing valuable data to the field.

Introduction: The Significance of Structural Elucidation

In the realm of drug discovery and development, a deep understanding of a molecule's three-dimensional structure is paramount.[4] this compound is a compound of interest due to its biphenyl scaffold, a common motif in pharmacologically active molecules, and its specific functionalization. The strategic placement of a fluorine atom can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability and binding affinity.[2][3][5] Similarly, the methoxy group can impact molecular packing and solubility.[6][7][8]

Determining the precise arrangement of atoms in the crystalline state through single-crystal X-ray diffraction (SCXRD) provides invaluable information on:

  • Molecular Conformation: The dihedral angle between the two phenyl rings.

  • Intermolecular Interactions: Hydrogen bonding, halogen bonding, and π-π stacking that govern the crystal packing.

  • Polymorphism: The potential for the molecule to exist in different crystalline forms, which can have significant implications for its physical properties.

This guide will walk through the necessary steps to achieve a full crystallographic characterization of the title compound.

Synthesis and Purification

The first critical step is the synthesis of high-purity this compound. While several synthetic routes are possible, a common approach involves a Suzuki coupling reaction between a suitable boronic acid and an aryl halide, followed by functional group manipulations if necessary.

Example Synthetic Pathway:

A plausible synthetic route could involve the Suzuki coupling of (3-carboxyphenyl)boronic acid with 1-bromo-3-fluoro-4-methoxybenzene in the presence of a palladium catalyst and a suitable base.

Purification Protocol:

  • Reaction Quench and Extraction: After the reaction is complete, the mixture is quenched with an aqueous acid solution (e.g., 1M HCl) and extracted with an organic solvent such as ethyl acetate.

  • Aqueous Wash: The organic layer is washed with brine to remove any remaining inorganic impurities.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Recrystallization or Chromatography: The crude product is purified by either recrystallization from a suitable solvent system or by column chromatography on silica gel to achieve a purity of >98%, which is essential for successful crystallization.

Crystallization: The Art and Science of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step in a crystallographic study.[9][10] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline lattice.

Common Crystallization Techniques for Small Molecules: [11][12]

  • Slow Evaporation: A solution of the compound in a suitable solvent is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[11][12]

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface as the solvents slowly mix.

Screening for Crystallization Conditions:

A systematic approach is recommended, screening various solvents and solvent combinations, concentrations, and temperatures.

ParameterVariables to ScreenRationale
Solvent Toluene, Acetone, Ethanol, Ethyl Acetate, DichloromethaneSolvents with varying polarities and boiling points can influence crystal packing.
Anti-Solvent Hexane, Heptane, Diethyl EtherInduces precipitation by reducing the solubility of the compound.
Temperature Room Temperature, 4°C, -20°CLower temperatures can slow down the crystallization process, often leading to larger, more well-defined crystals.
Concentration 5 mg/mL, 10 mg/mL, 20 mg/mLThe level of supersaturation is a critical factor in crystal nucleation and growth.

Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable crystal (ideally 0.1-0.3 mm in each dimension) is obtained, it can be analyzed using a single-crystal X-ray diffractometer.[13]

Experimental Workflow

The following diagram illustrates the typical workflow for an SCXRD experiment.[14]

scxrd_workflow crystal_selection Crystal Selection & Mounting data_collection Data Collection (Diffractometer) crystal_selection->data_collection Mount on Goniometer data_processing Data Processing (Integration & Scaling) data_collection->data_processing Raw Diffraction Images structure_solution Structure Solution (Phase Problem) data_processing->structure_solution Reflection File (hkl) structure_refinement Structure Refinement structure_solution->structure_refinement Initial Model validation_deposition Validation & Deposition (CIF file) structure_refinement->validation_deposition Refined Structure

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol
  • Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant oil.[13] The mounted crystal is then placed in a cold stream of nitrogen gas (usually at 100 K) to minimize thermal motion of the atoms and protect it from radiation damage.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam while being rotated.[15] A detector, such as a CCD or CMOS sensor, records the diffraction pattern, which consists of a series of spots called reflections.[14][16] A full dataset is collected by rotating the crystal through a range of angles.

  • Data Processing: The raw diffraction images are processed to determine the position and intensity of each reflection. This data is then scaled and corrected for various experimental factors.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map provides a preliminary model of the crystal structure.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Validation and Deposition: The final structure is validated using software like checkCIF to ensure its quality and chemical sense. The structural data is then compiled into a Crystallographic Information File (CIF) and deposited in a public database like the Cambridge Structural Database (CSD) to make it accessible to the scientific community.[17][18][19]

Analysis of the Crystal Structure: What to Expect

Based on the molecular structure of this compound, we can anticipate several key structural features:

Intramolecular Geometry
  • Biphenyl Twist Angle: The dihedral angle between the two phenyl rings will be a key feature. Steric hindrance between the ortho hydrogens and the substituents will likely prevent a fully planar conformation.

  • Conformation of the Carboxylic Acid: The orientation of the carboxylic acid group relative to the phenyl ring.

Intermolecular Interactions and Supramolecular Assembly

The crystal packing will be dictated by a combination of intermolecular forces.

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is highly likely to form dimeric structures with neighboring molecules.

  • Halogen Bonding: The fluorine atom, being highly electronegative, could participate in C-F···H or other weak interactions.

  • π-π Stacking: The aromatic rings may engage in offset or face-to-face π-π stacking interactions.

The interplay of these interactions will determine the overall three-dimensional crystal lattice.

intermolecular_forces molecule 3'-Fluoro-4'-methoxy- [1,1'-biphenyl]-3-carboxylic acid h_bond Hydrogen Bonding (Carboxylic Acid Dimers) molecule->h_bond pi_stacking π-π Stacking (Aromatic Rings) molecule->pi_stacking halogen_bond Weak C-F Interactions molecule->halogen_bond crystal_packing Final Crystal Packing (Supramolecular Assembly) h_bond->crystal_packing pi_stacking->crystal_packing halogen_bond->crystal_packing

Caption: Key intermolecular forces governing crystal packing.

Conclusion

The determination of the crystal structure of this compound is a valuable endeavor for the medicinal chemistry and drug development communities. This guide has outlined the essential steps, from synthesis to structural analysis, providing a framework for researchers to successfully elucidate this and similar structures. The resulting crystallographic data will offer critical insights into the conformational preferences and intermolecular interactions of this molecule, aiding in the design of future therapeutic agents with improved properties.

References

  • Deposit a Structure in the CSD. CCDC. Available from: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

  • The role of fluorine in medicinal chemistry. PubMed. Available from: [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available from: [Link]

  • Putting the F in pharma. Chemistry World. Available from: [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available from: [Link]

  • Crystallization of Small Molecules. Available from: [Link]

  • Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. ResearchGate. Available from: [Link]

  • Chemical crystallisation. SPT Labtech. Available from: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. NIH National Center for Biotechnology Information. Available from: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]

  • Advanced crystallisation methods for small organic molecules. University of Southampton. Available from: [Link]

  • How to deposit a structure in the CSD. CCDC. Available from: [Link]

  • The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. SciELO. Available from: [Link]

  • Deposit Structures. FIZ Karlsruhe. Available from: [Link]

  • CCDC Deposition Criteria for CSD and ICSD Inclusion. CCDC. Available from: [Link]

  • Cambridge Structural Database. Wikipedia. Available from: [Link]

  • Structure determination of organic compounds by a fit to the pair distribution function from scratch without prior indexing. NIH National Center for Biotechnology Information. Available from: [Link]

  • Effect of methoxy group instead of polar group in the nematic phase of four-ring bent-core liquid crystals. RSC Publishing. Available from: [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). Available from: [Link]

  • X-ray crystallography. Wikipedia. Available from: [Link]

  • Single Crystal X-ray Diffractometers. Bruker. Available from: [Link]

  • The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. ResearchGate. Available from: [Link]

  • Predicting crystal structures of organic compounds. Chemical Society Reviews. Available from: [Link]

  • Effect of Laterally Substituted Methoxy Group on the Mesomorphic Behavior of Novel Ester Derivatives. ProQuest. Available from: [Link]

  • What is Single Crystal X-ray Diffraction?. YouTube. Available from: [Link]

  • A novel approach to crystal structure determination for organic compounds. ResearchGate. Available from: [Link]

  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. Available from: [Link]

  • Predicting crystal structures of organic compounds. ResearchGate. Available from: [Link]

  • Effect of methoxy group instead of polar group in the nematic phase of four-ring bent-core liquid crystals. ResearchGate. Available from: [Link]

  • Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Organic Syntheses. Available from: [Link]

  • 3-Fluoro-4'-methoxybiphenyl. PubChem. Available from: [Link]

Sources

A Strategic Approach to the Toxicological Evaluation of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide outlines a comprehensive strategy for the toxicological evaluation of the novel compound, 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid. In the absence of publicly available toxicological data for this specific molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals to establish a robust safety profile. The proposed workflow integrates modern toxicological methodologies, beginning with in silico predictive modeling to identify potential hazards, followed by a tiered in vitro testing battery to provide empirical evidence and mechanistic insights. This approach emphasizes scientific integrity, adherence to regulatory standards, and the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing). Detailed protocols for key assays, including cytotoxicity, genotoxicity, and cardiotoxicity screens, are provided to ensure methodological rigor and data reproducibility.

Introduction and Compound Profile

This compound is a complex organic molecule featuring a biphenyl scaffold, a common motif in medicinal chemistry, decorated with fluoro, methoxy, and carboxylic acid functional groups. While these features may impart desirable pharmacological properties, they also necessitate a thorough toxicological investigation. A review of scientific literature and chemical databases reveals a significant data gap regarding the safety profile of this compound.

This guide, therefore, shifts the focus from data reporting to strategic planning. It is designed to provide a logical, efficient, and scientifically sound framework for assessing the potential toxicity of this, and other, new chemical entities (NCEs). Our approach is rooted in a predictive, mechanism-based paradigm, leveraging computational tools to guide targeted, cost-effective experimental testing.

Compound at a Glance:

PropertyValue
IUPAC Name This compound
CAS Number Not uniformly assigned; varies by isomer
Molecular Formula C₁₄H₁₁FO₃
Molecular Weight 246.24 g/mol
Structure

Structural features of note for toxicological consideration:

  • Biphenyl Core: Can be subject to oxidative metabolism by cytochrome P450 enzymes, potentially leading to reactive metabolites.

  • Fluorine Substituent: Can alter metabolic pathways and enhance binding affinity to biological targets, but may also form strong, potentially toxic, metabolic intermediates.

  • Carboxylic Acid Group: Influences solubility, distribution, and excretion, and can be a site for conjugation reactions.

Tier 1: In Silico Toxicological Hazard Assessment

The initial phase of our evaluation utilizes computational (in silico) toxicology to predict potential liabilities before any resource-intensive laboratory work begins. This allows for early hazard identification and helps to prioritize and design subsequent in vitro assays.[1][2][3]

(Quantitative) Structure-Activity Relationship (Q)SAR Modeling

(Q)SAR models use the molecular structure of a chemical to predict its biological activity or toxicological effects.[1] We will employ a suite of validated models to screen for a range of endpoints.

  • Methodology: The chemical structure of this compound will be submitted to the OECD QSAR Toolbox .[4][5][6] This free, collaborative software allows for the prediction of toxicity by grouping chemicals into categories and applying read-across or trend analysis.[6]

  • Predicted Endpoints:

    • Bacterial Mutagenicity (Ames Test)

    • In vitro Chromosomal Aberration

    • Carcinogenicity

    • Skin Sensitization

    • Aquatic Toxicity

Expert Rule-Based Systems for Structural Alerts

These systems use a knowledge base of known toxicophores (substructures associated with toxicity) to flag potential hazards.

  • Methodology: The compound's structure will be analyzed using a system like Lhasa Limited's Derek Nexus .[7][8][9] Derek Nexus identifies structural alerts linked to various toxicological endpoints and provides reasoning and references, which is invaluable for understanding potential mechanisms.[8][10][11]

  • Key Endpoints for Analysis:

    • Mutagenicity

    • Clastogenicity

    • Carcinogenicity[7]

    • Hepatotoxicity

    • hERG Channel Inhibition

Read-Across Analysis

Given the novelty of the target compound, a read-across approach is a powerful tool for data gap filling.[12][13][14] This involves identifying a structurally similar compound (an analogue) with a known toxicological profile and using its data to make inferences about our target compound.[14][15]

  • Analogue Selection Rationale: An ideal analogue would share the biphenyl carboxylic acid core and have similar physicochemical properties. For this assessment, Biphenyl-3-carboxylic acid (CAS: 716-76-7) is proposed as a potential source analogue. It shares the core scaffold and the position of the carboxylic acid, differing by the absence of the fluoro and methoxy groups. While not a perfect match, its data can provide a baseline understanding of the toxicity of the parent structure. A thorough search for its toxicological data would be the next step in a full read-across assessment.

The diagram below illustrates the proposed in silico assessment workflow.

InSilico_Workflow cluster_input Input Data cluster_analysis In Silico Analysis Tools cluster_output Predicted Outcomes Target 3'-Fluoro-4'-methoxy- [1,1'-biphenyl]-3-carboxylic acid (SMILES String) QSAR OECD QSAR Toolbox - Mutagenicity - Carcinogenicity - Skin Sensitization Target->QSAR Derek Derek Nexus - Structural Alerts - Genotoxicity - Hepatotoxicity Target->Derek ReadAcross Read-Across - Analogue Search (e.g., Biphenyl-3-carboxylic acid) Target->ReadAcross Predictions Predicted Toxicity Profile - Genotoxic Potential? - Carcinogenic Risk? - Organ-specific Liabilities? QSAR->Predictions Derek->Predictions ReadAcross->Predictions caption In Silico Toxicological Assessment Workflow

Caption: In Silico Toxicological Assessment Workflow.

Tier 2: In Vitro Toxicological Evaluation

The predictions generated from the in silico analysis must be confirmed with empirical data. The following tiered in vitro testing strategy provides a robust framework for this validation, focusing on key toxicological endpoints relevant to drug development.

Basal Cytotoxicity Assessment

The first experimental step is to determine the concentration range at which the compound elicits general cytotoxicity. This is crucial for dose selection in subsequent, more specific assays. We recommend using a human liver-derived cell line, such as HepG2 , as the liver is a primary site of xenobiotic metabolism and a common target for drug-induced toxicity.[16][17][18][19]

Table 1: Basal Cytotoxicity Assay Battery

AssayPrincipleEndpoint Measured
MTT Assay Conversion of yellow MTT to purple formazan by mitochondrial dehydrogenases in viable cells.[20][21]Cellular metabolic activity, an indicator of cell viability.[20][22]
LDH Release Assay Measurement of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[23][24][25][26]Cell membrane integrity and necrosis.[25][27]

Experimental Protocol: MTT Cytotoxicity Assay [20][28]

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[28] Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Genotoxicity Assessment

Genotoxicity testing is a critical component of safety assessment, as DNA damage can lead to carcinogenesis or heritable diseases. A standard battery includes a test for gene mutations and a test for chromosomal damage.

Table 2: Genotoxicity Assay Battery

AssayOECD GuidelinePrincipleEndpoint Measured
Bacterial Reverse Mutation (Ames) Test OECD 471[29][30]Detects the ability of a chemical to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of E. coli.[29]Gene mutations (point mutations and frameshifts).
In Vitro Micronucleus Test OECD 487[1][2][3][31]Detects micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in the cytoplasm of interphase cells.[1][2]Chromosomal damage (clastogenicity and aneugenicity).

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487) [2][31][32]

  • Cell Culture: Use a suitable mammalian cell line (e.g., TK6, CHO, or human peripheral blood lymphocytes).[3][31]

  • Treatment: Expose cell cultures to at least three concentrations of the test compound, with and without a metabolic activation system (S9 mix). The highest concentration should induce some cytotoxicity but not exceed ~55±5% reduction in cell growth. Include positive and negative (vehicle) controls.

  • Exposure Duration: A short treatment (3-6 hours) with S9, and a short and long treatment (e.g., 24 hours) without S9 are typically performed.

  • Cell Harvest: After treatment, wash the cells and culture them for a period that allows for nuclear division. Add cytochalasin B to block cytokinesis, resulting in binucleated cells, which are then scored for micronuclei.

  • Slide Preparation & Staining: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides. Stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Analyze the frequency of micronucleated cells for a statistically significant, dose-dependent increase compared to the vehicle control.

The diagram below outlines the workflow for the in vitro micronucleus assay.

Micronucleus_Workflow start Start with Mammalian Cell Culture (e.g., TK6 cells) treatment Treat cells with Test Compound (3+ concentrations) +/- S9 Metabolic Activation start->treatment incubation Incubate (Short & Long Exposure) treatment->incubation cytoB Add Cytochalasin B (Block Cytokinesis) incubation->cytoB harvest Harvest, Fix, and Stain Cells cytoB->harvest scoring Microscopic Analysis: Score Micronuclei in 2000 Binucleated Cells harvest->scoring analysis Statistical Analysis: Compare to Controls scoring->analysis result Result: Genotoxic or Non-Genotoxic analysis->result caption Workflow for the In Vitro Micronucleus Assay (OECD 487)

Caption: Workflow for the In Vitro Micronucleus Assay (OECD 487).

Organ-Specific Toxicity Screening

Early assessment of potential organ-specific liabilities is crucial. Cardiotoxicity and hepatotoxicity are two of the most common reasons for drug attrition.[33]

Table 3: Organ-Specific Toxicity Screening

Target OrganAssayPrincipleEndpoint Measured
Heart hERG Inhibition Assay Measures the electrical current through the hERG potassium channel expressed in a stable cell line using patch-clamp electrophysiology.[34]Inhibition of the IKr current, which can lead to QT interval prolongation and risk of Torsades de Pointes.[35][36]
Liver Hepatotoxicity Panel using HepG2 cells Multiparametric high-content analysis (HCA) following compound exposure.[17][18][37]Endpoints such as mitochondrial membrane potential, oxidative stress, and steatosis.[37]

Experimental Protocol: hERG Safety Assay (Automated Patch-Clamp) [34][36]

  • Cell Line: Use a validated cell line stably expressing the hERG channel (e.g., HEK293-hERG or CHO-hERG).

  • Platform: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch) for high-throughput analysis.[34]

  • Compound Application: Perfuse cells with a vehicle solution to establish a stable baseline current. Apply the test compound at multiple concentrations (typically in a cumulative manner).

  • Voltage Protocol: Apply a specific voltage protocol designed to elicit and measure the hERG tail current.

  • Data Acquisition: Record the current before, during, and after compound application.

  • Data Analysis: Calculate the percentage inhibition of the hERG tail current at each concentration. Fit the data to a concentration-response curve to determine the IC₅₀ value. This value is a critical indicator of the compound's potential for cardiotoxicity.[36]

Integrated Hazard Assessment and Path Forward

The culmination of this strategic evaluation is the integration of all data streams—in silico predictions and in vitro results—to form a cohesive toxicological profile.

  • Concordance Analysis: A key step is to assess the agreement between computational predictions and experimental findings. For example, if a structural alert for mutagenicity in Derek Nexus is confirmed by a positive Ames test, confidence in this liability is high.

  • Risk Characterization: If liabilities are identified (e.g., a low IC₅₀ in the hERG assay or a positive result in the micronucleus test), the risk must be contextualized. This involves considering the intended therapeutic dose of the compound. A large margin between the effective concentration and the toxic concentration may be acceptable.

  • Decision Making: The integrated profile informs critical go/no-go decisions in a drug development pipeline. It can also guide medicinal chemists in modifying the compound to mitigate toxic liabilities while preserving pharmacological activity.

The overall workflow from compound synthesis to a preliminary hazard assessment is depicted below.

Overall_Workflow cluster_start Phase 1: Initial Assessment cluster_experimental Phase 2: In Vitro Confirmation cluster_decision Phase 3: Decision Making NCE New Chemical Entity: 3'-Fluoro-4'-methoxy- [1,1'-biphenyl]-3-carboxylic acid InSilico In Silico Screening (QSAR, Derek, Read-Across) NCE->InSilico Cytotox Basal Cytotoxicity (MTT, LDH on HepG2) InSilico->Cytotox Guides Dose Selection Genotox Genotoxicity Battery (Ames, Micronucleus) Cytotox->Genotox OrganTox Organ-Specific Toxicity (hERG, Hepatotoxicity Panel) Cytotox->OrganTox Integration Integrated Hazard Assessment Genotox->Integration OrganTox->Integration Decision Go / No-Go Decision Integration->Decision caption Integrated Toxicological Evaluation Strategy

Sources

An In-Depth Technical Guide to 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, a fluorinated biphenyl carboxylic acid with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, physicochemical properties, and the scientific rationale for its application.

Introduction and Historical Context

The discovery and development of this compound are not extensively documented in dedicated publications. However, its emergence can be understood within the broader history of organofluorine chemistry and the strategic use of the biphenyl scaffold in drug discovery. The introduction of fluorine into organic molecules became a pivotal strategy in the 20th century to modulate metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] The biphenyl moiety itself is a well-established "privileged scaffold," appearing in numerous biologically active compounds, including the anti-inflammatory drug diflunisal.[2]

The synthesis of complex biaryl structures like the topic compound was significantly advanced by the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, first reported in 1981.[2][3] This reaction allows for the efficient and selective formation of carbon-carbon bonds between aryl halides and arylboronic acids, making molecules like this compound readily accessible for research and development. While a specific "discovery" paper for this exact molecule is not prominent, its existence is a logical outcome of the convergence of these key developments in synthetic and medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValue
Molecular Formula C₁₄H₁₁FO₃
Molecular Weight 246.23 g/mol
CAS Number 106291-25-2[4]
Appearance White to off-white solid (typical)
Solubility Sparingly soluble in water; soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

Synthesis and Mechanism

The most logical and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a robust and versatile route to biaryl compounds.[2][3]

Proposed Synthetic Pathway

The synthesis involves the coupling of two key building blocks: an aryl halide and an arylboronic acid. A plausible and efficient route is the reaction between methyl 3-bromobenzoate and (3-fluoro-4-methoxyphenyl)boronic acid , followed by hydrolysis of the resulting ester.

Diagram of the Proposed Synthetic Workflow:

G cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_intermediate Intermediate Product cluster_hydrolysis Hydrolysis cluster_product Final Product A Methyl 3-bromobenzoate C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/Water) A->C B (3-Fluoro-4-methoxyphenyl)boronic acid B->C D Methyl 3'-fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylate C->D Formation of biphenyl bond E Base (e.g., NaOH) or Acid (e.g., HCl) Solvent (e.g., Methanol/Water) D->E F This compound E->F Ester to Carboxylic Acid

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis, based on established methods for Suzuki-Miyaura couplings.

Step 1: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried round-bottom flask, add methyl 3-bromobenzoate (1.0 eq.), (3-fluoro-4-methoxyphenyl)boronic acid (1.2 eq.), and a suitable base such as sodium carbonate (2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

  • Catalyst Addition: Purge the flask with an inert gas (argon or nitrogen). Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, methyl 3'-fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylate.

Step 2: Hydrolysis

  • Reaction Setup: Dissolve the crude intermediate from Step 1 in a mixture of methanol and water.

  • Hydrolysis: Add an excess of a base, such as sodium hydroxide, and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process that underpins the synthesis of this and many other biaryl compounds.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

G A Pd(0) Catalyst B Oxidative Addition (Ar-X) A->B Aryl Halide C Ar-Pd(II)-X B->C D Transmetalation (Ar'-B(OH)₂ + Base) C->D E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F F->A Regeneration of Catalyst G Ar-Ar' (Product) F->G Biaryl Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. This step is often facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Potential Applications in Drug Development

While specific biological activities for this compound are not widely reported, its structural motifs are present in compounds with known therapeutic effects. Biphenyl carboxylic acids are a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).[5] Furthermore, fluorinated aromatic compounds are of great interest in medicinal chemistry for their ability to enhance pharmacological properties.

The structural alerts within this molecule suggest potential for:

  • Anti-inflammatory Agents: The biphenyl carboxylic acid scaffold is a known pharmacophore for cyclooxygenase (COX) enzyme inhibition.

  • Enzyme Inhibitors: The specific arrangement of functional groups could allow for targeted interactions with the active sites of various enzymes. For instance, similar structures have been investigated as inhibitors for Lysine Acetyl Transferases (KATs).[6]

  • Materials Science: The rigid, aromatic structure could be useful in the development of novel organic materials with specific electronic or optical properties.

Conclusion

This compound is a synthetically accessible molecule that stands at the intersection of established principles in medicinal and synthetic chemistry. While its specific history is not well-documented, its structure is a testament to the power of modern synthetic methods like the Suzuki-Miyaura coupling. The presence of a fluorinated biphenyl carboxylic acid scaffold makes it a compound of interest for further investigation, particularly in the realm of drug discovery as a potential anti-inflammatory agent or enzyme inhibitor. The detailed synthetic protocol and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the potential of this and related compounds.

References

  • European Patent Office. (n.d.). EP 3810602 B1 - COMPOUNDS. Retrieved from [Link]

  • Google Patents. (n.d.). US2196357A - Preparation of carboxylic acids.
  • Google Patents. (n.d.). US5166350A - Process for the manufacture of fluoran compounds.
  • Google Patents. (n.d.). US6160157A - Preparation of 4-cyano-4'-hydroxybiphenyl.
  • Google Patents. (n.d.). WO2011009852A2 - Pharmaceutical compositions.
  • MDPI. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4'-methoxybiphenyl. Retrieved from [Link]

  • PubChem. (n.d.). Synthesis and biological activities of ftorafur metabolites. 3'- and 4'-hydroxyftorafur. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Stability and Degradation of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid is a complex organic molecule with potential applications in pharmaceutical and materials science. Its structure, featuring a biphenyl core with fluoro, methoxy, and carboxylic acid substituents, presents a unique stability profile that is critical to understand for its development and application. This guide provides a comprehensive overview of the potential stability challenges and degradation pathways of this compound. We will delve into the theoretical underpinnings of its degradation, propose likely mechanisms, and outline a robust experimental framework for a comprehensive stability assessment. The biphenyl scaffold itself is known for its high thermal and chemical stability.[1] However, the attached functional groups are the primary determinants of the molecule's susceptibility to degradation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for any stability investigation.

PropertyValueSource
Molecular Formula C₁₄H₁₁FO₃[2]
Molecular Weight 246.23 g/mol [2]
CAS Number 1215206-09-9[2]
Appearance Likely a solid at room temperatureInferred from similar structures
Storage Recommended at -20°C[2]

The recommendation for cold storage suggests a potential for degradation at ambient temperatures over extended periods.

Predicted Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated under various stress conditions. Forced degradation studies are essential to intentionally break down the molecule to understand these pathways.[3]

Hydrolytic Degradation

While the biphenyl and ether linkages are generally stable to hydrolysis, the carboxylic acid group can participate in acid-base equilibria, which may influence its reactivity and interactions with other components in a formulation. Under extreme pH and temperature conditions, unforeseen hydrolytic pathways could emerge, although they are considered less likely for this particular structure. The hydrolysis of carboxylic acid derivatives is a well-understood process.[3]

Oxidative Degradation

The methoxy group is a prime target for oxidative degradation. Oxidative O-demethylation is a common metabolic pathway for methoxylated aromatic compounds and can be mimicked under chemical oxidative stress.[4][5][6] This process would result in the formation of a phenolic derivative, which itself could be further oxidized. The biphenyl ring system could also be susceptible to oxidative cleavage under harsh conditions.

A proposed oxidative degradation pathway is illustrated below:

Oxidative Degradation parent 3'-Fluoro-4'-methoxy- [1,1'-biphenyl]-3-carboxylic acid demethylated 3'-Fluoro-4'-hydroxy- [1,1'-biphenyl]-3-carboxylic acid (Phenolic Degradant) parent->demethylated O-Demethylation oxidant Oxidizing Agent (e.g., H₂O₂) further_oxidation Further Oxidized Products (e.g., quinones) demethylated->further_oxidation Further Oxidation

Caption: Proposed oxidative degradation via O-demethylation.

Photolytic Degradation

Aromatic compounds, particularly those with activating groups and halogens, can be susceptible to photodegradation. The energy from UV or visible light can promote electronic transitions that lead to bond cleavage. Two primary photodegradation pathways are plausible for this molecule:

  • Decarboxylation: Carboxylic acids can undergo photochemically induced decarboxylation to yield a biphenyl derivative without the carboxylic acid group.[7]

  • Dehalogenation: The carbon-fluorine bond, while generally strong, can be cleaved under photolytic conditions, especially in the presence of photosensitizers.[8] This would result in the formation of a defluorinated degradant. The introduction of a methoxy group can sometimes enhance the photostability of fluoroquinolones.[7]

A diagram illustrating potential photolytic pathways:

Photolytic Degradation parent 3'-Fluoro-4'-methoxy- [1,1'-biphenyl]-3-carboxylic acid decarboxylated 3'-Fluoro-4'-methoxy- [1,1'-biphenyl] parent->decarboxylated Decarboxylation defluorinated 4'-Methoxy-[1,1'-biphenyl] -3-carboxylic acid parent->defluorinated Dehalogenation light UV/Visible Light

Caption: Potential photolytic degradation pathways.

Experimental Framework for Stability Assessment

A comprehensive stability testing program should be designed and executed in accordance with International Council for Harmonisation (ICH) guidelines, specifically Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing of New Drug Substances and Products).[9][10]

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[10][11][12]

Protocol for Forced Degradation:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and 1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and 1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% and 30% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound and the stock solution to 80°C for 48 hours.

    • Photostability: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating analytical method.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is essential to separate and quantify the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.

HPLC Method Development Parameters:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength that provides good response for both the parent compound and potential degradants (a photodiode array detector is recommended for spectral analysis).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.

The method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Data Presentation and Interpretation

The results of the forced degradation studies should be presented in a clear and concise manner to facilitate interpretation.

Table of Hypothetical Forced Degradation Results:

Stress Condition% Assay of Parent Compound% Total ImpuritiesMajor Degradant Peak (Retention Time)
Control 99.80.2-
0.1 M HCl, 60°C, 24h 98.51.5-
1 M NaOH, 60°C, 24h 95.24.88.5 min
3% H₂O₂, RT, 24h 90.19.97.2 min
ICH Light Exposure 92.77.310.1 min, 11.5 min
80°C, 48h 99.50.5-

The identification of the major degradants would require further investigation using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

The stability of this compound is predicted to be most challenged by oxidative and photolytic stress conditions, primarily due to the presence of the methoxy and fluoro substituents, respectively. The biphenyl core and carboxylic acid are expected to be relatively stable under hydrolytic and mild thermal stress. A thorough forced degradation study, coupled with a validated stability-indicating HPLC method, is imperative to confirm these predictions, elucidate the actual degradation pathways, and identify the resulting degradants. This information is fundamental for the development of stable formulations, the determination of appropriate storage conditions, and ensuring the safety and efficacy of any potential drug product containing this molecule.

References

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC North America. Retrieved from [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. Retrieved from [Link]

  • Gonsioroski, A., et al. (2019). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 53(15), 8671-8681.
  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. (2007). Organic Process Research & Development, 11(5), 812-816.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances, 13(28), 19047-19093.
  • Transformation of ortho-substituted biphenyls by Methylosinus trichosporium OB3b: substituent effects on oxidation kinetics and product formation. (2000). Archives of Microbiology, 174(1-2), 35-41.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances. Retrieved from [Link]

  • O-Demethylation. (2024). Chem-Station Int. Ed. Retrieved from [Link]

  • Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. (1992). Antimicrobial Agents and Chemotherapy, 36(8), 1715-1719.
  • Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. (2015). Molecules, 20(6), 10405-10423.
  • Preparing Carboxylic Acids. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Biphenyl | C6H5C6H5 | CID 7095 - PubChem. (n.d.). Retrieved from [Link]

  • Photostability of green and yellow fluorescent proteins with fluorinated chromophores, investigated by fluorescence correlation spectroscopy. (2008). Biophysical Chemistry, 136(1), 38-43.
  • Structure-property relationships of fluorinated carboxylic acid bioisosteres. (2023). Bioorganic & Medicinal Chemistry, 89, 117351.
  • Oxidation of alkoxyphenols. Part XVII. Competitive oxidative demethylation and debromination. (1969). Journal of the Chemical Society C: Organic, 18, 2379-2382.
  • ICH Q1B Photostability Testing of New Drug Substances and Products. (1996). Retrieved from [Link]

  • Forced degradation studies. (2016). MOJ Bioequivalence & Bioavailability, 2(3).
  • Hydrolysis of carboxylic acid derivatives (1). (2009). YouTube. Retrieved from [Link]

  • Catalyst-Free Low-Temperature Melt Processable Polyimide Resin with Exceptional Thermal Stability. (2026).
  • The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. (2011). ChemMedChem, 6(2), 229-239.
  • 3'-Fluoro[1,1'-biphenyl]-3-carboxylic acid | C13H9FO2 | CID 2782685 - PubChem. (n.d.). Retrieved from [Link]

  • Method for demethylation or removing methoxy group of an aromatic compound having a methoxy group. (n.d.). Google Patents.
  • O-Demethylation and successive oxidative dechlorination of methoxychlor by Bradyrhizobium sp. strain 17-4, isolated from river sediment. (2012). Applied and Environmental Microbiology, 78(11), 3851-3857.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis, 2(3), 159-165.
  • Chemoselective hydrolysis of the biphenyl ester 3 with methoxy groups... (n.d.). ResearchGate. Retrieved from [Link]

  • Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology, 11(10), 4615-4621.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Biphenyl Carboxylic Acids

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a rigid yet tunable platform for molecular design.[1] Specifically, biphenyl carboxylic acids are integral components of numerous pharmaceuticals, including anti-inflammatory drugs like diflunisal and fenbufen.[1] The introduction of fluorine and methoxy substituents onto the biphenyl core allows for the fine-tuning of physicochemical properties such as metabolic stability, binding affinity, and lipophilicity.[2] The target molecule, 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, represents a valuable building block for the development of novel therapeutics and advanced materials.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[3][4][5] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents make it an ideal choice for the synthesis of complex molecules like our target compound.[1][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound. We will detail the synthesis of the requisite starting materials, provide a robust protocol for the pivotal Suzuki coupling step, and discuss the purification and characterization of the final product.

Synthetic Strategy Overview

Our synthetic approach is a convergent two-component strategy culminating in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The key disconnection is between the two phenyl rings, retrosynthetically yielding 3-carboxyphenylboronic acid and a suitable haloarene, 1-bromo-3-fluoro-4-methoxybenzene.

G Target 3'-Fluoro-4'-methoxy- [1,1'-biphenyl]-3-carboxylic acid Coupling Suzuki Coupling Target->Coupling Retrosynthesis BoronicAcid 3-Carboxyphenylboronic Acid Coupling->BoronicAcid ArylHalide 1-Bromo-3-fluoro-4-methoxybenzene Coupling->ArylHalide SynthesisA Synthesis of Boronic Acid BoronicAcid->SynthesisA SynthesisB Synthesis of Aryl Halide ArylHalide->SynthesisB PrecursorA 3-Cyanophenylboronic Acid SynthesisA->PrecursorA PrecursorB 2-Fluoroanisole SynthesisB->PrecursorB

Caption: Retrosynthetic analysis of the target molecule.

Part I: Synthesis of Starting Materials

Protocol 1: Synthesis of 3-Carboxyphenylboronic Acid

3-Carboxyphenylboronic acid is a readily available starting material but can also be synthesized from 3-cyanophenylboronic acid via hydrolysis.

Reaction Scheme:

3-Cyanophenylboronic Acid → 3-Carboxyphenylboronic Acid

Materials:

  • 3-Cyanophenylboronic acid

  • Potassium hydroxide (KOH)

  • Ethylene glycol

  • Hydrochloric acid (HCl), 32% aqueous solution

  • Water (deionized)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-cyanophenylboronic acid (1.0 eq) and potassium hydroxide (4.0 eq) in ethylene glycol.

  • Heat the mixture to 175 °C and maintain this temperature for 3 hours.

  • Allow the reaction mixture to cool to room temperature and then dilute with water.

  • Adjust the pH of the solution to 2-3 using 32% hydrochloric acid. This will cause the product to precipitate.

  • Isolate the colorless crystalline product by vacuum filtration.

  • Wash the crystals with cold water and dry under vacuum at 35 °C.

Protocol 2: Synthesis of 1-Bromo-3-fluoro-4-methoxybenzene

This aryl bromide can be synthesized via the bromination of 2-fluoroanisole. The methoxy group is an ortho, para-director, and while the para position is sterically favored, some of the ortho-isomer may also be formed.

Reaction Scheme:

2-Fluoroanisole → 1-Bromo-3-fluoro-4-methoxybenzene

Materials:

  • 2-Fluoroanisole

  • Bromine (Br₂)

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH), 5% aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Water (deionized)

Procedure:

  • Dissolve 2-fluoroanisole (1.0 eq) in chloroform in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • At room temperature, add bromine (1.05 eq) dropwise to the solution with stirring.

  • After the addition is complete, heat the mixture to reflux for 6-9 hours.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a 5% aqueous solution of sodium hydroxide, followed by three washes with water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by distillation under reduced pressure to yield 1-bromo-3-fluoro-4-methoxybenzene as an oil.[6][7]

Part II: Suzuki-Miyaura Cross-Coupling

This section details the core synthetic step: the palladium-catalyzed cross-coupling of the two synthesized fragments.

The Catalytic Cycle: A Mechanistic Insight

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a Pd(II) complex.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biphenyl C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar²-B(OR)₂ (Base) PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar¹-Ar²

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 3: Synthesis of this compound

Materials:

  • 3-Carboxyphenylboronic acid (1.2 eq)

  • 1-Bromo-3-fluoro-4-methoxybenzene (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl acetate

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a round-bottom flask, add 3-carboxyphenylboronic acid, 1-bromo-3-fluoro-4-methoxybenzene, and potassium carbonate.

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 20 minutes.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to 80-90 °C and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and dilute it with water.

  • Acidify the aqueous layer to a pH of 2-3 with 1M HCl to precipitate the carboxylic acid product.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

Part III: Purification and Characterization

Purification Protocol

The crude this compound can be purified by recrystallization.

Materials:

  • Crude product

  • Ethanol/water or Toluene/petroleum ether solvent mixture

Procedure:

  • Dissolve the crude product in a minimum amount of a hot solvent mixture (e.g., aqueous ethanol or toluene/petroleum ether).[8]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Characterization

The structure and purity of the final product should be confirmed by spectroscopic methods.

Technique Expected Observations
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm. A singlet for the methoxy group around 3.9 ppm. A broad singlet for the carboxylic acid proton above 10 ppm.
¹³C NMR Signals for the carboxyl carbon (~167-172 ppm), aromatic carbons (110-160 ppm), and the methoxy carbon (~56 ppm).
Mass Spec (ESI-) Expected [M-H]⁻ peak at m/z corresponding to the molecular weight of the product minus one proton.
FT-IR Broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and C-O and C-F stretches in the fingerprint region.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, ensure all reagents are pure and the reaction was adequately degassed to prevent catalyst deactivation. Trying a different palladium catalyst or ligand, such as Pd(dppf)Cl₂, may improve the yield.[3]

  • Deboronation: Protodeboronation of the boronic acid can be a significant side reaction. Using anhydrous conditions with a base like potassium phosphate (K₃PO₄) can sometimes mitigate this issue.[7]

  • Solubility Issues: If the starting materials have poor solubility in the chosen solvent system, a different solvent or co-solvent may be necessary. DMF is a common alternative, though it can sometimes lead to ester hydrolysis if the reaction is run for an extended period.[7]

  • Purification Challenges: If recrystallization is not effective, column chromatography on silica gel using a mixture of ethyl acetate and hexanes with a small amount of acetic acid can be employed for purification.[1]

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound. The protocols outlined in this application note have been designed to be robust and reproducible for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Careful attention to reagent purity, reaction conditions, and purification techniques will ensure the successful synthesis of this valuable compound.

References

  • PrepChem. (n.d.). Synthesis of 4-bromo-2-fluoroanisole. Retrieved January 19, 2026, from [Link]

  • Diva-Portal.org. (2015, February 21). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved January 19, 2026, from [Link]

  • Diva-Portal.org. (2015, February 21). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved January 19, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]

  • Reddit. (2025, April 6). Good solvent for recrystalizing 4-biphenyl carboxylic acid? Retrieved January 19, 2026, from [Link]

Sources

Application Note: High-Purity Isolation of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. The protocol outlines a multi-step strategy, commencing with bulk purification via flash column chromatography and concluding with a high-resolution preparative HPLC method for achieving purity levels exceeding 98%. Detailed methodologies for each technique are presented, including the scientific rationale for parameter selection. Furthermore, this guide includes a validated analytical HPLC method for accurate purity assessment and protocols for structural confirmation using NMR and mass spectrometry.

Introduction: The Imperative for Purity

This compound is a structurally complex biphenyl derivative whose utility in drug discovery and development is contingent on its isomeric and chemical purity. Impurities, even in trace amounts, can lead to undesirable side reactions, altered pharmacological profiles, and complications in toxicological assessments. This guide is designed to provide researchers with a robust and reproducible framework for the isolation of this compound in a highly purified state, ensuring the integrity of subsequent downstream applications.

The purification strategy is predicated on a two-tiered approach: an initial, coarse purification to remove major contaminants, followed by a fine-tuning step to eliminate closely related impurities. The choice of methods is guided by the physicochemical properties of the target molecule—an aromatic carboxylic acid with moderate polarity.

Purification Workflow Overview

The overall purification process is a sequential operation designed to maximize both yield and purity. The workflow begins with the crude, post-synthesis product and proceeds through systematic steps to isolate the target compound.

Purification_Workflow Crude_Product Crude Synthetic Product Column_Chromatography Primary Purification: Flash Column Chromatography Crude_Product->Column_Chromatography Purity_Check1 Purity Assessment: Analytical HPLC & TLC Column_Chromatography->Purity_Check1 Partially Purified Fractions Prep_HPLC Final Polishing: Preparative HPLC Purity_Check1->Prep_HPLC Fractions >90% Purity Purity_Check2 Final Purity & Identity Confirmation: Analytical HPLC, NMR, MS Prep_HPLC->Purity_Check2 Collected Fractions Pure_Product Purified Product (>98%) Purity_Check2->Pure_Product Verified

Caption: Purification workflow for this compound.

Primary Purification: Flash Column Chromatography

Flash column chromatography is employed as the initial purification step to rapidly remove significant impurities from the crude reaction mixture. The acidic nature of the target compound necessitates the use of an acidified mobile phase to maintain it in its less polar, protonated form, thereby preventing peak tailing and improving separation on the silica gel stationary phase.[1][2]

Rationale for Method Selection
  • Stationary Phase: Silica gel is a cost-effective and versatile stationary phase suitable for the separation of moderately polar compounds.[3]

  • Mobile Phase: A gradient of ethyl acetate in hexane provides a polarity range that is effective for eluting biphenyl compounds.[4] The addition of a small percentage of acetic acid to the mobile phase is critical. It ensures that the carboxylic acid functional group of the target molecule remains protonated, minimizing its interaction with the acidic silanol groups on the silica surface and thus preventing streaking.[1]

Experimental Protocol
  • Column Packing: A glass column is slurry-packed with silica gel (230-400 mesh) in hexane.

  • Sample Preparation: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is then removed under reduced pressure to yield a dry, free-flowing powder.

  • Loading: The dry-loaded sample is carefully added to the top of the packed column.

  • Elution: The column is eluted with a gradient mobile phase. The elution is started with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate with 0.1% acetic acid) and the polarity is gradually increased to facilitate the separation of compounds with varying polarities.

  • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the desired product.

Parameter Specification
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase A Hexane with 0.1% Acetic Acid
Mobile Phase B Ethyl Acetate with 0.1% Acetic Acid
Elution Gradient 5% to 40% B over 20 column volumes
Detection TLC with UV visualization (254 nm)
Expected Result Fractions with purity >90%

Final Polishing: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For applications requiring the highest purity, a final polishing step using preparative HPLC is indispensable.[5] A reversed-phase C18 column is selected for its excellent resolving power for aromatic compounds. The mobile phase is acidified with trifluoroacetic acid (TFA) to ensure sharp, symmetrical peaks for the acidic analyte.[6]

Rationale for Method Selection
  • Stationary Phase: A C18 reversed-phase column is the standard for high-resolution separation of a wide range of organic molecules, including aromatic carboxylic acids.[6]

  • Mobile Phase: A water/acetonitrile gradient is a common and effective mobile phase for reversed-phase chromatography. The addition of 0.1% TFA serves to suppress the ionization of the carboxylic acid, leading to better retention and peak shape.[6][7]

Experimental Protocol
  • Sample Preparation: Fractions from the column chromatography step with >90% purity are combined and the solvent is evaporated. The residue is dissolved in a minimal volume of the initial HPLC mobile phase.

  • Method Development on Analytical Scale: Prior to preparative scale purification, the method is optimized on an analytical HPLC system to determine the optimal gradient and retention time of the target compound.[5]

  • Scale-Up to Preparative Scale: The optimized analytical method is scaled up to a preparative column, adjusting the flow rate and injection volume proportionally to the column dimensions.

  • Fraction Collection: Fractions corresponding to the main peak are collected.

  • Post-Purification Workup: The collected fractions are combined, and the acetonitrile is removed under reduced pressure. The remaining aqueous solution is then extracted with a suitable organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated to yield the purified product.

Parameter Specification
Column C18 Reversed-Phase (e.g., 10 µm, 250 x 21.2 mm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 30% to 70% B over 30 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm
Expected Purity >98%

Purity Assessment and Structural Confirmation

Rigorous analytical testing is crucial to confirm the purity and identity of the final product. A combination of analytical HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) should be employed.

Analytical HPLC for Purity Determination

A validated analytical HPLC method is used to determine the final purity of the isolated compound.

Analytical_Workflow Sample_Prep Sample Preparation: Dissolve in Mobile Phase HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Separation Chromatographic Separation: C18 Column HPLC_Injection->Separation Detection UV Detection (254 nm) Separation->Detection Data_Analysis Data Analysis: Peak Integration & Purity Calculation Detection->Data_Analysis Report Purity Report Data_Analysis->Report

Caption: Workflow for analytical HPLC purity assessment.

Parameter Specification
Column C18 Reversed-Phase (e.g., 5 µm, 150 x 4.6 mm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Structural Confirmation
  • ¹H and ¹³C NMR: NMR spectroscopy is used to confirm the chemical structure of the purified compound. The spectra should be consistent with the structure of this compound.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.

Conclusion

The purification protocol detailed in this application note provides a reliable and reproducible method for obtaining high-purity this compound. The combination of flash column chromatography for bulk purification and preparative HPLC for final polishing ensures the removal of a wide range of impurities. Adherence to the described analytical methods will validate the purity and structural integrity of the final product, making it suitable for demanding applications in pharmaceutical research and development.

References

  • SIELC Technologies. (n.d.). Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of [1,1'-Biphenyl]-4-carboxylic acid, 4'-pentyl-, 2-cyano-4-heptylphenyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • Reddit. (2016). Column chromatography of carboxylic acids?. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4'-methoxybiphenyl. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Matuszewski, B. K., & Laciak, D. S. (1993). Chromatographic separations of aromatic carboxylic acids. PubMed. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. Retrieved from [Link]

  • Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
  • SciELO. (2017). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Retrieved from [Link]

  • Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl. Retrieved from [Link]

  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011009852A2 - Pharmaceutical compositions.
  • PMC. (n.d.). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. Retrieved from [Link]

  • University College Dublin Research Repository. (n.d.). A Convenient Chemical-Microbial Method for Developing Fluorinated Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystallization kinetics of (S)-4'-(1-methylheptyloxycarbonyl)biphenyl-4-yl 4-[4-(2,2,3,3,4,4,4-heptafluorobutoxy)but-1-oxy]-2-fluorobenzoate. Retrieved from [Link]

  • ResearchGate. (2025). Crystal structure and Hirshfeld surface analysis of 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate. Retrieved from [Link]

Sources

Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, sensitive, and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid in human plasma. The protocol detailed herein is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies. The methodology encompasses a streamlined solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by rapid and efficient chromatographic separation and detection. The method has been developed and validated in accordance with the principles outlined in the FDA's Bioanalytical Method Validation Guidance and the ICH Q2(R1) guidelines, ensuring data integrity and reliability.[1][2][3]

Introduction

This compound is a novel small molecule with potential therapeutic applications. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies throughout the drug development pipeline. The inherent chemical properties of carboxylic acids, such as high polarity, can present analytical challenges, including poor retention on conventional reversed-phase chromatographic columns and potential for ion suppression in mass spectrometry.[4][5]

This application note presents a comprehensive solution, detailing a highly selective and sensitive HPLC-MS/MS method that overcomes these challenges. The described protocol provides a complete workflow, from sample preparation to data analysis, and serves as a foundational methodology for the reliable quantification of this compound in a regulated bioanalytical environment.

Principle of the Method

The analytical method is based on the following key steps:

  • Sample Preparation: A solid-phase extraction (SPE) procedure is employed to isolate the analyte and an appropriate internal standard (IS) from the plasma matrix. This step effectively removes proteins and other endogenous interferences, while concentrating the analyte, thereby enhancing sensitivity.[6]

  • Chromatographic Separation: The extracted samples are subjected to reversed-phase HPLC using a C18 column. A gradient elution with a mobile phase consisting of acetonitrile and water, both modified with formic acid, ensures optimal separation of the analyte from any remaining matrix components and provides a suitable environment for ionization.

  • Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. Quantification is achieved using Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both the analyte and the internal standard.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample Aliquot add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip spe Solid-Phase Extraction (SPE) protein_precip->spe elute Elution spe->elute dry_recon Evaporation & Reconstitution elute->dry_recon hplc HPLC Separation dry_recon->hplc msms MS/MS Detection (MRM) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Figure 1: Overall analytical workflow from sample receipt to final quantification.

Materials and Reagents

  • This compound (Reference Standard)

  • This compound-d3 (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, 18 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA anticoagulant)

  • SPE cartridges (e.g., Mixed-mode anion exchange)

Instrumentation and Conditions

HPLC System
  • System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase B
0.020
0.520
3.095
4.095
4.120
5.020
Mass Spectrometer
  • System: A triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Negative.

  • Ion Source Temperature: 500 °C.

  • IonSpray Voltage: -4500 V.

  • Curtain Gas: 35 psi.

  • Collision Gas: Nitrogen.

Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte245.1201.1-25
Internal Standard (IS)248.1204.1-25

Note: The exact m/z values and collision energies should be optimized by infusing a standard solution of the analyte and internal standard.

Detailed Protocols

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and IS in methanol.

  • Working Standard Solutions: Serially dilute the analyte stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards and QC samples.

  • Calibration Standards: Spike blank human plasma with the appropriate working standard solutions to prepare a calibration curve ranging from, for example, 1 to 1000 ng/mL.

  • Quality Control Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL).

Sample Preparation Protocol

sample_prep start Start: 100 µL Plasma Sample add_is Add 25 µL IS Working Solution start->add_is vortex1 Vortex (10 sec) add_is->vortex1 add_precip Add 200 µL Acetonitrile vortex1->add_precip vortex2 Vortex (30 sec) add_precip->vortex2 centrifuge Centrifuge (10 min @ 4000 rpm) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant spe_load Load Supernatant supernatant->spe_load spe_condition Condition SPE Cartridge (Methanol then Water) spe_condition->spe_load spe_wash Wash Cartridge (e.g., 5% Methanol in Water) spe_load->spe_wash spe_elute Elute with 500 µL Elution Solvent (e.g., Acetonitrile with 2% Formic Acid) spe_wash->spe_elute evaporate Evaporate to Dryness (Nitrogen Stream @ 40°C) spe_elute->evaporate reconstitute Reconstitute in 100 µL Mobile Phase A:B (80:20) evaporate->reconstitute end Inject 5 µL into HPLC-MS/MS reconstitute->end

Figure 2: Step-by-step sample preparation protocol.

  • Pipette 100 µL of plasma (standard, QC, or unknown sample) into a microcentrifuge tube.

  • Add 25 µL of the IS working solution and vortex for 10 seconds.

  • Add 200 µL of acetonitrile to precipitate proteins and vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and IS with 500 µL of the elution solvent (e.g., acetonitrile with 2% formic acid).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (80% A: 20% B).

  • Transfer to an autosampler vial for analysis.

Method Validation

A full validation of this bioanalytical method should be performed according to regulatory guidelines.[1][7] The validation should assess the following parameters:

  • Selectivity and Specificity: Analyze at least six different lots of blank plasma to ensure no significant interference at the retention times of the analyte and IS.

  • Calibration Curve: Assess the linearity of the calibration curve over the desired concentration range. The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing replicate QC samples at low, medium, and high concentrations over several days. Acceptance criteria are typically within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[7]

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix by comparing the response of the analyte in post-extraction spiked samples to that of a neat solution.

  • Recovery: Determine the extraction efficiency of the SPE procedure by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Assess the stability of the analyte in plasma under various conditions, including bench-top, freeze-thaw, and long-term storage.

Table 3: Representative Validation Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
AccuracyWithin ±15% of nominal (±20% at LLOQ)
Precision (%CV)≤ 15% (≤ 20% at LLOQ)
Matrix FactorCV ≤ 15%
RecoveryConsistent, precise, and reproducible
StabilityWithin ±15% of baseline concentration

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable and robust tool for the quantification of this compound in human plasma. The combination of a selective solid-phase extraction protocol and sensitive MS/MS detection allows for accurate measurement across a wide dynamic range, meeting the stringent requirements for regulated bioanalysis in drug development. This method serves as a validated starting point for researchers requiring precise pharmacokinetic and toxicokinetic data for this compound.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • Slideshare. USFDA guidelines for bioanalytical method validation. [Link]

  • Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • The Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • LCGC International. Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • ResearchGate. Practical tips on preparing plasma samples for drug analysis using SPME. [Link]

  • ScienceDirect. Sample preparation in analysis of pharmaceuticals. [Link]

  • Royal Society of Chemistry. (2025). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. [Link]

  • ResearchGate. Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. [Link]

  • PubMed Central. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. [Link]

  • PubMed Central. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

Sources

Application Notes and Protocols for the Evaluation of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid as a URAT1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Targeting URAT1 in Hyperuricemia

Hyperuricemia, characterized by elevated serum uric acid levels, is a primary risk factor for gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints and soft tissues[1]. The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key player in maintaining urate homeostasis. Located on the apical membrane of renal proximal tubule cells, URAT1 is responsible for the reabsorption of approximately 90% of filtered uric acid from the urine back into the bloodstream[2]. Consequently, inhibiting URAT1 is a clinically validated and highly attractive strategy for the treatment of hyperuricemia and gout[1][2].

Biphenyl carboxylic acid derivatives have emerged as a promising class of URAT1 inhibitors[3]. The structural features of these molecules allow for potent and selective interaction with the transporter. This document provides a comprehensive guide for the investigation of a novel compound, 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid , as a potential URAT1 inhibitor. While specific data for this compound is not yet publicly available, the following protocols are based on established methodologies for characterizing URAT1 inhibitors and will enable a thorough evaluation of its potential therapeutic efficacy.

Physicochemical Properties of the Investigational Compound

A clear understanding of the test compound's properties is crucial for accurate experimental design and data interpretation.

PropertyValueSource
Molecular Formula C₁₄H₁₁FO₃N/A
Molecular Weight 246.24 g/mol N/A
Appearance Solid (predicted)N/A
Solubility To be determined empirically in relevant solvents (e.g., DMSO, ethanol)N/A

Part 1: In Vitro Characterization of URAT1 Inhibition

The foundational step in evaluating a potential URAT1 inhibitor is to determine its activity in a controlled cellular environment. The most common and reliable method is a cell-based uric acid uptake assay using a human embryonic kidney (HEK293) cell line stably expressing human URAT1 (hURAT1).

Principle of the Assay

This assay measures the uptake of a labeled substrate (e.g., [¹⁴C]uric acid or a fluorescent analog) into hURAT1-expressing cells. A potent inhibitor will block the transporter, resulting in a dose-dependent decrease in the intracellular accumulation of the labeled substrate.

Experimental Workflow: In Vitro URAT1 Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture HEK293-hURAT1 Cell Culture (to 80-90% confluency) compound_prep Prepare Serial Dilutions of This compound pre_incubation Pre-incubate cells with compound/controls (10-30 min) cell_culture->pre_incubation controls Prepare Positive (e.g., Benzbromarone) and Vehicle Controls compound_prep->pre_incubation controls->pre_incubation uptake_initiation Initiate uptake with [¹⁴C]uric acid (2-5 min) pre_incubation->uptake_initiation termination Terminate uptake and wash cells with ice-cold buffer uptake_initiation->termination lysis Lyse cells to release intracellular contents termination->lysis quantification Quantify radioactivity using liquid scintillation counting lysis->quantification calculation Calculate % inhibition relative to controls quantification->calculation ic50 Determine IC50 value (non-linear regression) calculation->ic50

Caption: Workflow for the in vitro URAT1 inhibition assay.

Detailed Protocol: [¹⁴C]Uric Acid Uptake Assay

Materials:

  • HEK293 cells stably expressing hURAT1 (HEK293-hURAT1)

  • Parental HEK293 cells (for control)

  • Cell culture medium (e.g., DMEM with 10% FBS, selection antibiotic)

  • 24-well cell culture plates

  • Uptake Buffer (e.g., Krebs-Ringer buffer, pH 7.4)

  • Wash Buffer (ice-cold PBS)

  • Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)

  • [¹⁴C]Uric acid

  • This compound

  • Positive control inhibitor (e.g., Benzbromarone, Lesinurad)

  • Vehicle control (e.g., DMSO)

  • Liquid scintillation counter and vials

Procedure:

  • Cell Seeding: Seed HEK293-hURAT1 and parental HEK293 cells into 24-well plates at a density that will result in 80-90% confluency on the day of the assay[4].

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control in Uptake Buffer. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability (typically ≤0.5%).

  • Pre-incubation: On the day of the assay, aspirate the cell culture medium and wash the cells once with pre-warmed Uptake Buffer. Add the compound dilutions and controls to the respective wells and pre-incubate for 10-30 minutes at 37°C[5].

  • Uptake Initiation: Prepare the uptake solution containing [¹⁴C]uric acid in Uptake Buffer. Initiate the uptake by adding the solution to each well and incubate for a predetermined linear uptake period (e.g., 2-5 minutes) at 37°C[5].

  • Uptake Termination: Rapidly terminate the uptake by aspirating the solution and immediately washing the cells three times with ice-cold Wash Buffer[5].

  • Cell Lysis: Add Lysis Buffer to each well and incubate for 20-30 minutes at room temperature to ensure complete cell lysis[5].

  • Quantification: Transfer the lysate from each well to a liquid scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the counts per minute (CPM) from the parental HEK293 cells (non-specific uptake) from the CPM of the HEK293-hURAT1 cells.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Alternative Method: Fluorescence-Based Assay

For a non-radioactive, higher-throughput alternative, a fluorescence-based assay can be employed using a fluorescent substrate like 6-carboxyfluorescein (6-CFL)[3]. The principle remains the same, with quantification performed using a fluorescence plate reader[3].

Part 2: Assessing Inhibitor Selectivity

A crucial aspect of drug development is to ensure the inhibitor is selective for its target. Cross-reactivity with other renal transporters can lead to off-target effects. It is therefore essential to profile this compound against other key transporters involved in drug disposition and urate handling.

Key Transporters for Selectivity Profiling:

  • OAT1 (Organic Anion Transporter 1, SLC22A6): Involved in the transport of a wide range of drugs and endogenous compounds.

  • OAT3 (Organic Anion Transporter 3, SLC22A8): Similar to OAT1, with a broad substrate specificity.

  • ABCG2 (ATP-binding cassette super-family G member 2): A urate exporter that also plays a role in multidrug resistance.

Protocol:

Similar cell-based uptake assays using HEK293 cells individually overexpressing these transporters should be conducted. The IC₅₀ values obtained for these transporters can then be compared to the IC₅₀ for URAT1 to determine the selectivity profile. A significantly higher IC₅₀ for the off-target transporters indicates good selectivity.

Part 3: In Vivo Evaluation of Efficacy

Promising in vitro results should be followed by in vivo studies to assess the compound's ability to lower serum uric acid levels in a relevant animal model.

Animal Model: Potassium Oxonate-Induced Hyperuricemia in Mice

This is a commonly used model where potassium oxonate, a uricase inhibitor, is administered to mice to induce hyperuricemia.

Experimental Workflow: In Vivo Efficacy Study

G cluster_prep Model Induction cluster_treatment Treatment cluster_analysis Analysis animal_acclimatization Acclimatize mice hyperuricemia_induction Induce hyperuricemia with potassium oxonate animal_acclimatization->hyperuricemia_induction compound_admin Administer test compound or vehicle (e.g., oral gavage) hyperuricemia_induction->compound_admin positive_control Administer positive control (e.g., Benzbromarone) hyperuricemia_induction->positive_control blood_collection Collect blood samples at specified time points compound_admin->blood_collection positive_control->blood_collection sua_measurement Measure serum uric acid (SUA) levels blood_collection->sua_measurement data_analysis Compare SUA levels between treatment groups sua_measurement->data_analysis

Caption: Workflow for in vivo evaluation in a hyperuricemic mouse model.

Detailed Protocol: In Vivo Study

Materials:

  • Male Kunming or C57BL/6 mice

  • Potassium oxonate

  • This compound

  • Positive control (e.g., Benzbromarone)

  • Vehicle for drug administration

  • Uric acid assay kit

Procedure:

  • Acclimatization: Acclimatize animals to the experimental conditions for at least one week.

  • Model Induction: Induce hyperuricemia by administering potassium oxonate (e.g., intraperitoneally or orally) approximately one hour before the administration of the test compound.

  • Treatment: Administer this compound, the positive control, or vehicle to different groups of mice, typically via oral gavage.

  • Blood Collection: Collect blood samples from the mice at various time points post-treatment (e.g., 1, 2, 4, 8, and 24 hours).

  • Serum Uric Acid Measurement: Separate the serum and measure the uric acid concentration using a commercial uric acid assay kit.

  • Data Analysis: Compare the serum uric acid levels between the different treatment groups to evaluate the urate-lowering effect of the test compound.

Data Interpretation and Expected Outcomes

  • In Vitro: A potent URAT1 inhibitor will exhibit a low nanomolar to micromolar IC₅₀ value in the hURAT1-expressing cells, with minimal activity in the parental cell line. High selectivity is demonstrated by IC₅₀ values for off-target transporters that are at least 10-fold, and preferably over 100-fold, higher than the URAT1 IC₅₀.

  • In Vivo: A successful compound will cause a statistically significant, dose-dependent reduction in serum uric acid levels in the hyperuricemic mouse model compared to the vehicle-treated group. The efficacy should be comparable to or better than the positive control.

Conclusion

The protocols outlined in this document provide a robust framework for the comprehensive evaluation of this compound as a novel URAT1 inhibitor. By systematically assessing its in vitro potency, selectivity, and in vivo efficacy, researchers can determine its potential as a therapeutic candidate for the treatment of hyperuricemia and gout.

References

  • Molecular basis of the urate transporter URAT1 inhibition by gout drugs. PubMed Central.
  • A Possible Therapeutic Application of the Selective Inhibitor of Urate Transporter 1, Dotinurad, for Metabolic Syndrome, Chronic Kidney Disease, and Cardiovascular Disease. MDPI.
  • hURAT1 Transgenic Mouse Model for Evaluating Targeted Ur
  • A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling.
  • Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein. PubMed.
  • 4'-Methoxy-biphenyl-3-carboxylic acid | C14H12O3 | CID 1307667. PubChem.
  • URAT1 Inhibitor Screening Assays: A Technical Support Guide Fe
  • Transport mechanism and structural pharmacology of human urate transporter UR
  • Effects of DKB114 on uric acid uptake in hURAT1-expressing oocytes and...
  • 4-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid. BLDpharm.
  • 3-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid, 98% Purity, C14H11FO3, 10 grams. Fisher Scientific.
  • A Significance of Selective Inhibition of Urate Transporter 1 and Non-Inhibition of Adenosine Triphosphate-Binding Cassette Transporter in Renal Function in a Patient With Advanced Stage Chronic Kidney Disease. Journal of Endocrinology and Metabolism.
  • Virtual screening and activity evaluation of human uric acid transporter 1 (hURAT1) inhibitors.
  • Structural Basis for Inhibition of Urate Reabsorption in UR
  • Loss of the Kidney Urate Transporter, Urat1, Leads to Disrupted Redox Homeostasis in Mice. MDPI.
  • Progress in animal models for studying hyperuricemia. PubMed Central.
  • 3-Fluoro-4-methoxybenzoic acid: Properties, Uses and Synthesis. pharmacheng.com.
  • 4'-Fluoro-[1,1'-biphenyl]-3-carboxylic acid. CymitQuimica.
  • Study Sheds Light on Role of URAT1, Offering Insights for Improved Gout Therapies. Pharmacy Times.

Sources

Application Notes and Protocols for 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Biphenyls in Advanced Materials

The biphenyl carboxylic acid scaffold is a cornerstone in the design of high-performance organic materials, prized for its rigid, rod-like structure that promotes molecular ordering and thermal stability.[1] The strategic introduction of functional groups, such as fluorine and methoxy substituents, allows for the fine-tuning of a molecule's electronic and physical properties. 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid is a promising, albeit specialized, derivative within this class. While not as extensively documented as some of its isomers, its unique substitution pattern offers a compelling profile for researchers in materials science.

The fluorine atom, with its high electronegativity, can significantly alter intermolecular interactions and introduce a dipole moment, which is particularly influential in the behavior of liquid crystals and the electron-transporting properties of organic semiconductors.[2] The methoxy group, an electron-donating entity, can modulate the electronic characteristics and solubility of the molecule. The carboxylic acid function provides a versatile handle for further chemical modifications, such as esterification to form liquid crystal esters or polymerization to create advanced polymers.[1]

These application notes provide a comprehensive guide to the synthesis, characterization, and potential applications of this compound, drawing upon established principles from analogous fluorinated biphenyl systems to offer predictive insights and robust experimental protocols.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are calculated based on its chemical structure and serve as a baseline for experimental work.

PropertyValue
Molecular Formula C₁₄H₁₁FO₃
Molecular Weight 246.24 g/mol
Appearance (Predicted) White to off-white crystalline solid
Solubility (Predicted) Soluble in polar organic solvents (e.g., THF, DMF, DMSO); sparingly soluble in non-polar solvents and water.

Proposed Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most versatile and reliable method for synthesizing unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction. This protocol outlines a plausible and robust pathway to this compound.

Causality Behind Experimental Choices:

  • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄, is chosen for its high efficiency and tolerance to a wide range of functional groups.

  • Base: A mild inorganic base like sodium carbonate is used to activate the boronic acid without hydrolyzing the ester protecting group.

  • Solvent System: A two-phase solvent system of toluene and water allows for the dissolution of both organic and inorganic reagents and facilitates the catalytic cycle.

  • Protecting Group: The carboxylic acid is protected as a methyl ester to prevent side reactions during the coupling. This group is readily removed by saponification in the final step.

Step 1: Synthesis of Methyl 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylate

Synthesis_Workflow reagent1 Methyl 3-bromobenzoate reaction Suzuki Coupling Toluene/H₂O, 80°C reagent1->reaction reagent2 (3-Fluoro-4-methoxyphenyl)boronic acid reagent2->reaction catalyst Pd(PPh₃)₄ Na₂CO₃ (aq) catalyst->reaction workup Workup & Purification (Extraction, Chromatography) reaction->workup product1 Methyl 3'-Fluoro-4'-methoxy- [1,1'-biphenyl]-3-carboxylate workup->product1 LC_Characterization_Workflow start Synthesized Biphenyl Carboxylic Acid Ester formulation Prepare Mixture (e.g., 5-15 wt% in a nematic host like 5CB) start->formulation pom Polarizing Optical Microscopy (POM) (Identify mesophase textures and transition temperatures) formulation->pom dsc Differential Scanning Calorimetry (DSC) (Quantify transition enthalpies and temperatures) formulation->dsc results Characterized Liquid Crystal Mixture pom->results dsc->results

Sources

protocol for derivatization of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Chemical Derivatization of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Authored by a Senior Application Scientist

This document provides detailed methodologies for the chemical derivatization of this compound, a molecular scaffold of significant interest in medicinal chemistry and drug development. The strategic incorporation of fluorine into drug candidates is a widely recognized strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and field-proven protocols for transforming the carboxylic acid moiety into key functional derivatives, primarily amides and esters.

The protocols herein are designed to be self-validating, emphasizing reaction monitoring and product characterization to ensure experimental success and reproducibility.

Core Principles of Carboxylic Acid Derivatization

The carboxylic acid functional group, while versatile, is generally unreactive toward direct condensation with nucleophiles like amines or alcohols under ambient conditions. The primary challenge is the acidic proton of the carboxyl group, which readily engages in a non-productive acid-base reaction with the amine nucleophile, forming an unreactive ammonium carboxylate salt.[5] Therefore, successful derivatization hinges on the activation of the carboxylic acid, a process that converts the hydroxyl group (-OH) into a better leaving group.[6]

Amide Bond Formation: The Power of Coupling Reagents

The formation of an amide bond is one of the most frequently performed reactions in drug discovery.[6][7] The most robust and common method involves the use of carbodiimide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). These reagents facilitate the condensation of a carboxylic acid and an amine by activating the carboxyl group.[5][8]

The reaction proceeds through a highly reactive O-acylisourea intermediate. This intermediate can then be directly attacked by an amine to form the desired amide. However, to improve yields and minimize side reactions, additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) are often included.[7]

  • Role of HOBt: It reacts with the O-acylisourea intermediate to form an active ester. This new intermediate is less prone to side reactions (like N-acylurea formation) and reacts efficiently with the amine.

  • Role of DMAP: It acts as a potent acyl transfer catalyst, forming a highly reactive acyliminium ion intermediate, which is particularly effective for coupling with less reactive or electron-deficient amines.[7]

Ester Formation: Classic and Modern Approaches

Esterification is another critical derivatization for modulating a compound's polarity, solubility, and bioavailability (e.g., in pro-drug strategies).

  • Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄).[9] The reaction is an equilibrium process, and is typically driven to completion by using a large excess of the alcohol or by removing the water that is formed. The mechanism involves protonation of the carbonyl oxygen, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol.[9]

  • Activation-Based Esterification: For sensitive substrates where strong acid and heat are detrimental, methods analogous to amide coupling are employed. The carboxylic acid can be activated with a carbodiimide like Dicyclohexylcarbodiimide (DCC) in the presence of DMAP, followed by the addition of the alcohol.[10]

Experimental Protocols and Methodologies

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Amide Synthesis via EDC/HOBt Coupling

This protocol details the synthesis of N-ethyl-3'-fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxamide as a representative example.

Principle: The carboxylic acid is activated with EDC and HOBt to form a reactive intermediate, which is then coupled with ethylamine to yield the corresponding amide. A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is used to scavenge the HCl produced during the reaction.

Materials & Reagents Summary:

ReagentM.W.Purpose
This compound246.23Starting Material
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)191.70Coupling Reagent
HOBt (1-Hydroxybenzotriazole)135.12Additive to improve yield/reduce racemization
Ethylamine (2.0 M solution in THF)45.08Nucleophile
DIPEA (N,N-Diisopropylethylamine)129.24Non-nucleophilic base
Dichloromethane (DCM)84.93Anhydrous Solvent
1 M HCl, Saturated NaHCO₃, Brine-Aqueous solutions for work-up
Anhydrous MgSO₄ or Na₂SO₄-Drying Agent
Silica Gel-Stationary phase for chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution.

    • Scientist's Note: Adding the coupling agents before the amine allows for "pre-activation" of the carboxylic acid, which can lead to cleaner reactions and higher yields.

  • Stirring: Stir the mixture at room temperature for 20-30 minutes. The solution should remain clear.

  • Nucleophile Addition: Add ethylamine solution (1.2 eq) followed by DIPEA (2.0 eq) dropwise at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: a. Dilute the reaction mixture with additional DCM. b. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Scientist's Note: The acidic wash removes unreacted amine and DIPEA. The basic wash removes unreacted HOBt and any remaining starting acid. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow for Amide Coupling

G cluster_0 Activation cluster_1 Coupling CarboxylicAcid Carboxylic Acid (R-COOH) EDC_HOBt + EDC / HOBt CarboxylicAcid->EDC_HOBt ActiveEster HOBt Active Ester (R-CO-OBt) EDC_HOBt->ActiveEster Amine Amine (R'-NH2) + DIPEA ActiveEster->Amine Nucleophilic Acyl Substitution Amide Amide Product (R-CONH-R') Amine->Amide

Caption: General workflow for EDC/HOBt mediated amide bond formation.

Protocol 2: Methyl Ester Synthesis via Fischer Esterification

This protocol details the synthesis of methyl 3'-fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylate.

Principle: The carboxylic acid is heated in a large excess of methanol with a catalytic amount of sulfuric acid. The equilibrium is shifted towards the product ester due to the high concentration of the alcohol reactant.[9]

Materials & Reagents Summary:

ReagentM.W.Purpose
This compound246.23Starting Material
Methanol (MeOH)32.04Anhydrous Solvent & Nucleophile
Sulfuric Acid (H₂SO₄), concentrated98.08Acid Catalyst
Saturated NaHCO₃ solution, Brine-Aqueous solutions for work-up
Ethyl Acetate or DCM-Extraction Solvent
Anhydrous MgSO₄ or Na₂SO₄-Drying Agent

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Dissolution: Add a large excess of anhydrous methanol (e.g., to create a 0.05 to 0.1 M solution).

  • Catalyst Addition: Carefully add concentrated sulfuric acid dropwise (approx. 2-3 drops per mmol of carboxylic acid).

    • Scientist's Note: Sulfuric acid is highly corrosive. Always add acid to the alcohol slowly to control the exothermic reaction.

  • Heating: Heat the mixture to reflux (approx. 65 °C for methanol) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a beaker containing ice and saturated NaHCO₃ solution to neutralize the sulfuric acid. c. Remove the bulk of the methanol under reduced pressure. d. Extract the aqueous residue with an organic solvent like ethyl acetate (3x). e. Combine the organic layers and wash with brine (1x). f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to afford the pure methyl ester.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Workflow for Fischer Esterification

G Start Carboxylic Acid + Excess Alcohol (R'-OH) Catalyst + H⁺ Catalyst (e.g., H₂SO₄) Start->Catalyst Protonated Protonated Carbonyl Catalyst->Protonated Activation Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral Nucleophilic Attack Product Ester (R-COOR') + H₂O Tetrahedral->Product Elimination of H₂O

Caption: Simplified mechanism of acid-catalyzed Fischer esterification.

References

  • A Convenient Chemical-Microbial Method for Developing Fluorinated Pharmaceuticals. Research Repository UCD. [Link]

  • Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach. American Chemical Society. [Link]

  • Significance of Fluorine in Medicinal Chemistry: A Review. ResearchGate. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

  • Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. NIH. [Link]

Sources

In Vitro Biological Evaluation of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid: A Proposed Screening Cascade

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

This document provides a detailed framework for the in vitro biological characterization of the novel compound, 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid. Given the nascent state of research on this specific molecule, we propose a structured, hypothesis-driven screening cascade. This approach is informed by the well-documented biological activities of the broader biphenyl carboxylic acid chemical class, which includes agents with anti-inflammatory, anti-cancer, and metabolic regulatory properties[1][2][3]. The protocols herein are designed to first establish a foundational cytotoxicity profile, followed by primary screening for anti-inflammatory and anti-proliferative activities, and concluding with secondary, mechanism-of-action assays. This guide is intended for researchers in drug discovery and pharmacology, providing robust, self-validating protocols to systematically uncover the therapeutic potential of this compound.

Introduction: Rationale for a Tiered Screening Approach

The compound this compound belongs to the biphenyl carboxylic acid family, a scaffold of significant interest in medicinal chemistry[1]. Derivatives of this structural class have been successfully developed as non-steroidal anti-inflammatory drugs (NSAIDs), anticancer agents, and therapies for metabolic disorders[2][3][4]. The inclusion of a fluorine atom is a common medicinal chemistry strategy to enhance metabolic stability and binding affinity[5].

Despite the promise of its chemical structure, the specific biological activity of this compound remains uncharacterized. Therefore, a logical, tiered approach is necessary to efficiently probe its biological potential. This guide outlines a screening cascade designed to provide a comprehensive preliminary profile of the compound's effects in vitro.

The workflow begins with essential cytotoxicity testing to define the compound's therapeutic window. This is followed by parallel primary screens targeting two high-potential areas for this chemical class: inflammation and cancer. Positive "hits" from these screens would then be advanced to more specific, mechanism-of-action (MoA) assays to elucidate the underlying molecular pathways.

G cluster_0 Tier 1: Foundational Assays A Compound Synthesis & Purity Analysis B Protocol 1: General Cytotoxicity Assay (MTT) on non-cancerous cell line (e.g., HEK293) A->B C Hypothesis A: Anti-Inflammatory Activity (Protocol 2: NO Inhibition Assay) B->C Proceed with non-toxic concentrations D Hypothesis B: Anti-Cancer Activity (Protocol 3: Cancer Cell Proliferation Assay) B->D Proceed with non-toxic concentrations E Protocol 4: COX-1/COX-2 Enzyme Inhibition Assay C->E If significant NO inhibition observed F Protocol 5: Matrix Metalloproteinase (MMP) Inhibition Assay D->F If potent anti- proliferative activity observed

Figure 1: Proposed tiered screening cascade for this compound.

Foundational Assay: Determining the Cytotoxicity Profile

Rationale: Before assessing specific biological activities, it is imperative to determine the concentration range at which the compound is non-toxic to cells. Cell viability assays measure overall cellular health and are crucial for distinguishing targeted anti-proliferative or anti-inflammatory effects from general cytotoxicity[6]. A significant reduction in viability at a given concentration would confound the results of any subsequent functional assay. We will use the MTT assay, a reliable colorimetric method that measures metabolic activity as an indicator of cell viability[7].

Protocol 1: General Cell Viability via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells[7]. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human Embryonic Kidney (HEK293) cells (or other non-cancerous, robust cell line).

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound (Test Compound).

  • Dimethyl sulfoxide (DMSO, vehicle).

  • MTT reagent (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Microplate reader (absorbance at 570 nm).

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x working concentrations (e.g., 200 µM, 100 µM, 50 µM... down to ~0.1 µM) in complete medium. Ensure the final DMSO concentration in all wells will be ≤ 0.5%.

  • Cell Treatment: Remove the old medium from the cells. Add 100 µL of the prepared 2x working concentrations of the test compound to the respective wells (in triplicate). Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Data Analysis & Presentation:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

  • Plot % Viability against the logarithm of the compound concentration to generate a dose-response curve and determine the CC₅₀ (50% cytotoxic concentration).

Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Viability
Vehicle Control (0)1.2540.08100.0
0.11.2480.0799.5
11.2110.0996.6
101.1500.0691.7
500.8900.0571.0
1000.6300.0450.2

Table 1: Example data table for MTT cytotoxicity assay results.

Primary Screening: Anti-Inflammatory Potential

Rationale: Many biphenyl derivatives exhibit anti-inflammatory properties[4]. A robust and common primary screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS)[8][9]. LPS induces an inflammatory response, leading to the upregulation of inducible nitric oxide synthase (iNOS) and subsequent NO production. A reduction in NO indicates potential anti-inflammatory activity.

Protocol 2: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

Principle: This assay quantifies the production of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent. A decrease in nitrite levels in the presence of the test compound suggests inhibition of the NO production pathway.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Test Compound and DMSO (vehicle).

  • Lipopolysaccharide (LPS) from E. coli.

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Sodium nitrite (NaNO₂) standard.

  • 96-well cell culture plates.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Pre-treatment: Treat cells with various non-toxic concentrations of the test compound (determined from Protocol 1) for 1 hour. Include a positive control (e.g., L-NAME) and a vehicle control.

  • Inflammatory Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each well, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature in the dark. A pink/magenta color will develop.

  • Data Acquisition: Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite must be run in parallel to quantify nitrite levels.

  • Cytotoxicity Check: Perform a concurrent MTT assay (Protocol 1) on the remaining cells to ensure the observed NO reduction is not due to cell death[9].

Data Analysis:

  • Calculate the percentage of NO inhibition:

    • % Inhibition = [1 - (Absorbance_LPS+Compound - Absorbance_Blank) / (Absorbance_LPS_only - Absorbance_Blank)] * 100

  • Determine the IC₅₀ value (the concentration that inhibits 50% of NO production).

Primary Screening: Anti-Cancer Potential

Rationale: Biphenyl carboxylic acids have shown promise as anti-cancer agents, demonstrating cytotoxic effects against various cancer cell lines such as MCF-7 and MDA-MB-231[1]. A primary screen for anti-cancer potential involves evaluating the compound's ability to inhibit the proliferation of a panel of cancer cells. This helps identify if the compound has broad-spectrum anti-proliferative activity or is selective for certain cancer types.

Protocol 3: Cancer Cell Proliferation Assay

Principle: This protocol is a direct application of the MTT assay described in Protocol 1, but the objective is different. Here, the goal is not just to find the toxicity threshold but to quantify the anti-proliferative potency (IC₅₀) against cancer cells. The assay measures the reduction in metabolic activity, which correlates with a decrease in cell number due to either cell death or growth inhibition[10].

Materials:

  • Panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)).

  • Appropriate culture media for each cell line (e.g., RPMI-1640, DMEM).

  • Test Compound, DMSO, MTT reagent, and solubilization buffer as in Protocol 1.

  • Positive control drug (e.g., Doxorubicin).

Step-by-Step Methodology:

  • Cell Seeding: Seed each cancer cell line into separate 96-well plates at their optimal densities (e.g., 3,000-8,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compound (e.g., from 100 µM down to 0.01 µM) and the positive control drug to the cells. Include vehicle controls.

  • Incubation: Incubate for 72 hours to allow for multiple cell doublings, which is a standard duration for proliferation assays.

  • MTT Assay: Follow steps 5-7 from Protocol 1 to add MTT, solubilize the formazan, and read the absorbance.

Data Analysis:

  • Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.

  • Plot the % inhibition against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value for each cell line.

Cell LineCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7 (Breast)[Experimental Value]0.5
A549 (Lung)[Experimental Value]0.8
HCT116 (Colon)[Experimental Value]0.3

Table 2: Example data summary table for anti-proliferation screening.

Secondary / Mechanism-of-Action (MoA) Assays

Rationale: If the primary screens yield promising results (e.g., IC₅₀ < 10 µM), the next logical step is to investigate the potential mechanism of action.

Protocol 4: Cyclooxygenase (COX-1/COX-2) Inhibition Assay (If Anti-Inflammatory Activity is Observed)

Principle: Inflammation is often mediated by prostaglandins, which are produced from arachidonic acid by cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1 (constitutively expressed) and COX-2 (inducible during inflammation)[11]. This assay measures the ability of the test compound to selectively or non-selectively inhibit the activity of purified COX-1 and COX-2 enzymes, typically by detecting the production of prostaglandin E₂ (PGE₂).

G AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) 'Housekeeping' AA->COX1 COX2 COX-2 (Inducible) Inflammatory Stimuli AA->COX2 PGs_1 Prostaglandins (e.g., PGE₂) (Stomach lining, platelet function) COX1->PGs_1 PGs_2 Prostaglandins (e.g., PGE₂) (Pain, Inflammation, Fever) COX2->PGs_2 Inhibitor 3'-Fluoro-4'-methoxy- [1,1'-biphenyl]-3-carboxylic acid Inhibitor->COX1 Inhibitor->COX2

Figure 2: Simplified diagram of the cyclooxygenase (COX) pathway.

Methodology Outline: This is typically performed using a commercially available kit (e.g., from Cayman Chemical or Abcam).

  • Purified recombinant human COX-1 or COX-2 enzyme is incubated in a reaction buffer.

  • The test compound is added at various concentrations.

  • The enzymatic reaction is initiated by adding arachidonic acid (substrate).

  • After a set incubation period, the reaction is stopped.

  • The amount of PGE₂ produced is quantified using an enzyme immunoassay (EIA) or ELISA.

  • IC₅₀ values for both COX-1 and COX-2 are calculated to determine potency and selectivity.

Protocol 5: Matrix Metalloproteinase (MMP) Inhibition Assay (If Anti-Cancer Activity is Observed)

Principle: Matrix metalloproteinases (MMPs) are enzymes that degrade the extracellular matrix, a process crucial for cancer cell invasion, metastasis, and angiogenesis[12]. Biphenyl derivatives have been investigated as MMP inhibitors[12]. This assay measures the compound's ability to inhibit the activity of a specific MMP (e.g., MMP-2 or MMP-9, which are highly relevant to cancer progression).

Methodology Outline: This is often performed using a fluorogenic substrate-based kit.

  • Recombinant active human MMP enzyme is incubated in an assay buffer.

  • The test compound is added at various concentrations. A known MMP inhibitor (e.g., Batimastat) is used as a positive control.

  • A fluorogenic MMP substrate (a peptide with a quenched fluorophore) is added to initiate the reaction.

  • If the MMP is active, it cleaves the substrate, releasing the fluorophore and causing an increase in fluorescence.

  • The fluorescence is monitored over time using a microplate reader.

  • The rate of reaction is calculated, and the IC₅₀ of the compound is determined by plotting the inhibition of the reaction rate against compound concentration.

Conclusion

This application note provides a comprehensive and logical workflow for the initial in vitro characterization of this compound. By following this tiered approach—from foundational cytotoxicity to primary screening and mechanistic follow-up—researchers can efficiently generate a robust data package to assess the compound's therapeutic potential. The protocols are based on established, reliable methods and are designed to provide clear, interpretable results, paving the way for further preclinical development.

References

  • MarinBio. (n.d.). Cell Based Assays for Metabolic Disease Drug Discovery.
  • BioIVT. (n.d.). Metabolic Disease Assays for Diabetes & Obesity Research. Retrieved from [Link]

  • Pharmaron. (n.d.). In vitro Assays for Metabolic Diseases. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cardiovascular/Metabolic Disease Studies. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

  • ResearchGate. (2024). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Retrieved from [Link]

  • Gao, Y., et al. (2018). Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. Future Medicinal Chemistry, 10(12), 1435-1449. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cell Viability Assays. Retrieved from [Link]

  • Oltenfreiter, R., et al. (2005). Synthesis, radiosynthesis, in vitro and preliminary in vivo evaluation of biphenyl carboxylic and hydroxamic matrix metalloproteinase (MMP) inhibitors as potential tumor imaging agents. Applied Radiation and Isotopes, 62(4), 589-598. Retrieved from [Link]

  • Idris, A. I., et al. (2009). Identification of Novel Biphenyl Carboxylic Acid Derivatives as Novel Antiresorptive Agents that Do Not Impair Parathyroid Hormone. Endocrinology, 150(1), 5-13. Retrieved from [Link]

  • Feoktistova, M., et al. (2016). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 8(9), 85. Retrieved from [Link]

  • ResearchGate. (2024). In Silico Approach Towards the Prediction of Drug-Likeness; Synthesis and In Vitro Evaluation of Biphenyl Derivatives. Retrieved from [Link]

  • Sarker, S. D., & Nahar, L. (2012). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 17(12), 14371-14391. Retrieved from [Link]

  • Wang, Y., et al. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules, 28(21), 7433. Retrieved from [Link]

  • Pimple, B. P. (2020). In vitro Anti inflammatory assay. Retrieved from [Link]

  • ResearchGate. (2024). Cell based in vitro and ex vivo models in metabolic disease drug discovery: Nice to have or critical path?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-4'-methoxybiphenyl. PubChem Compound Database. Retrieved from [Link]

  • Gusev, E. V., et al. (2023). Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. Molecules, 28(21), 7404. Retrieved from [Link]

  • Yathirajan, H. S., et al. (2018). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 12), 1836-1840. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-methoxybenzoic acid. PubChem Compound Database. Retrieved from [Link]

Sources

The Strategic deployment of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid as a Synthetic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, a synthetic building block of increasing importance in medicinal chemistry and materials science. We will dissect the strategic chemical features of this molecule, namely the biphenyl core, the carboxylic acid functionality, and the specific fluorine and methoxy substitution pattern. This document will furnish researchers, scientists, and drug development professionals with detailed application notes, including a representative synthetic protocol for its preparation via Suzuki-Miyaura cross-coupling, and a discussion of its potential applications in the rational design of novel therapeutic agents. While direct literature on this specific isomer is limited, this guide synthesizes data from closely related analogues to provide a robust framework for its utilization.

Introduction: The Architectural Logic of a Privileged Scaffold

The biphenyl scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs. Its rigidity imparts a defined three-dimensional geometry, while the potential for functionalization on both phenyl rings allows for the precise orientation of pharmacophoric elements. This compound is a particularly noteworthy derivative, embodying a strategic combination of functionalities designed to enhance molecular interactions and pharmacokinetic properties.

The constituent parts of this building block each play a critical role:

  • The Biphenyl Core: Provides a semi-rigid backbone, ideal for spanning binding pockets in biological targets such as enzymes and receptors.

  • The Carboxylic Acid Moiety: A versatile functional group that can act as a hydrogen bond donor and acceptor, a key feature for anchoring a molecule to its biological target. It also provides a handle for further chemical modification, such as amide bond formation, and can serve as a bioisostere for other acidic functional groups.

  • The Fluoro Substituent: The introduction of a fluorine atom is a well-established strategy in drug design to modulate a molecule's physicochemical properties.[1] It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the acidity of nearby functional groups.

  • The Methoxy Group: This electron-donating group can influence the electronic properties of the aromatic ring and participate in hydrogen bonding. Its presence can also impact solubility and metabolic pathways.

The specific substitution pattern of 3'-fluoro and 4'-methoxy on one ring, with the carboxylic acid on the other, offers a unique electronic and steric profile for targeted drug design.

Physicochemical Properties and Characterization

Table 1: Predicted Physicochemical Properties of this compound and Properties of a Close Isomer.

PropertyPredicted Value for 3'-Carboxylic Acid IsomerReported Value for 4'-Carboxylic Acid IsomerReference
Molecular Formula C₁₄H₁₁FO₃C₁₄H₁₁FO₃[2][3]
Molecular Weight 246.24 g/mol 246.23 g/mol [2][3]
CAS Number Not assigned1183759-96-7, 106291-25-2[2][3]
Appearance Predicted to be a white to off-white solidWhite to off-white solid
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and sparingly soluble in water.Soluble in polar organic solvents

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The spectrum is expected to show a complex pattern of aromatic protons. Key signals would include distinct doublets and multiplets for the protons on both phenyl rings, a singlet for the methoxy group protons around 3.8 ppm, and a broad singlet for the carboxylic acid proton at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The spectrum would display 14 distinct carbon signals, including the carbonyl carbon of the carboxylic acid (around 170 ppm), carbons attached to the methoxy and fluoro groups, and other aromatic carbons. The carbon directly bonded to the fluorine atom would exhibit a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A singlet is expected for the single fluorine atom.

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ would be observed at m/z 247.07, and the [M-H]⁻ peak at m/z 245.06.

Synthesis and Reaction Chemistry

The most logical and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, and is renowned for its high functional group tolerance and generally high yields.

A plausible synthetic route would involve the coupling of 3-carboxyphenylboronic acid with 1-bromo-3-fluoro-4-methoxybenzene or a related organohalide.

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 3-Carboxyphenylboronic Acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) reactant1->catalyst reactant2 1-Bromo-3-fluoro-4-methoxybenzene reactant2->catalyst product This compound catalyst->product Suzuki-Miyaura Coupling base Base (e.g., K₂CO₃, Cs₂CO₃) base->catalyst solvent Solvent (e.g., Dioxane/Water) solvent->catalyst

Caption: Proposed Suzuki-Miyaura synthesis of the target compound.

Representative Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

Materials:

  • 3-Carboxyphenylboronic acid (1.0 eq)

  • 1-Bromo-3-fluoro-4-methoxybenzene (1.1 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.02-0.05 eq)

  • Base (e.g., Potassium carbonate, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 3-carboxyphenylboronic acid, 1-bromo-3-fluoro-4-methoxybenzene, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the solvent system and degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and acidify with 1M HCl to a pH of ~2-3 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound make it an attractive building block for the synthesis of modulators of various biological targets. While specific examples for this exact isomer are not prevalent, the broader class of substituted biphenyl-3-carboxylic acids has been explored in several therapeutic areas.[4][5]

Potential Therapeutic Applications:

  • Modulators of Beta-3 Adrenergic Receptor: Substituted biphenyl-3-carboxylic acid derivatives have been investigated as modulators of the beta-3 adrenergic receptor, which has implications for the treatment of metabolic disorders and overactive bladder.[4][5]

  • Neprilysin Inhibitors: The biphenyl scaffold is present in inhibitors of neprilysin, an enzyme involved in cardiovascular regulation. The carboxylic acid can mimic the C-terminal carboxylate of endogenous peptides that are substrates for this enzyme.[6]

  • Anti-inflammatory Agents: The biphenyl structure is a key feature of many non-steroidal anti-inflammatory drugs (NSAIDs). The carboxylic acid is crucial for their activity, often by interacting with the active site of cyclooxygenase (COX) enzymes. The fluoro and methoxy groups can be used to fine-tune the potency and selectivity of these agents.

Caption: Potential applications of the title compound in drug discovery.

Conclusion

This compound is a synthetic building block with significant potential in the fields of medicinal chemistry and materials science. Its carefully orchestrated arrangement of a biphenyl core, a carboxylic acid, a fluorine atom, and a methoxy group provides a versatile platform for the synthesis of complex molecules with tailored properties. While direct experimental data for this specific isomer is sparse, this guide has provided a comprehensive overview of its predicted properties, a robust synthetic strategy, and a rationale for its application in drug discovery based on the established roles of its constituent functionalities and data from closely related compounds. Researchers are encouraged to use this information as a foundation for exploring the utility of this promising building block in their own synthetic endeavors.

References

  • 3-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid, 98% Purity, C14H11FO3, 10 grams. (n.d.).
  • PubChem. (n.d.). 3-Fluoro-4'-methoxybiphenyl. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Biphenyl-3-carboxylic acid modulators of beta-3-adrenoreceptor. (2010). Google Patents.
  • 4'-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid. (n.d.). Autech Industry Co.,Ltd. Retrieved January 19, 2026, from [Link]

  • 4'-(Trifluoromethyl)biphenyl-2-carboxylic acid - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 19, 2026, from [Link]

  • Substituted biphenyl carboxylic acids and derivatives thereof. (n.d.). Google Patents.
  • 4'-Methoxy-biphenyl-4-carboxylic acid. (n.d.). SpectraBase. Retrieved January 19, 2026, from [Link]

  • Biphenyl-3-carboxylic acid modulators of beta-3-adrenoreceptor. (2011). Google Patents.
  • PubChem. (n.d.). 4'-Methoxy-biphenyl-3-carboxylic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Substituted biphenyl compound and pharmaceutical composition thereof. (2017). Google Patents.
  • Spectra and physical data of (A2) :. (n.d.). The Royal Society of Chemistry.
  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. (n.d.). Moodle@Units.
  • 4'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid - Data Sheet. (n.d.). United States Biological.
  • Al-Zoubi, W. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. PMC. Retrieved January 19, 2026, from [Link]

  • Kotha, S., & Lahiri, K. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Retrieved January 19, 2026, from [Link]

  • Fig. 4 1 H-NMR spectrum of 4-phenyl-2-pyrone-6-carboxylic acid, as also... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. (2024). -ORCA - Cardiff University. Retrieved January 19, 2026, from [Link]

  • Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Retrieved January 19, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are utilizing the Suzuki-Miyaura cross-coupling reaction to synthesize this and structurally similar biphenyl compounds. Our goal is to provide actionable, in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes.

Core Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling

The most prevalent and versatile method for constructing the biaryl scaffold of the target molecule is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction forms a carbon-carbon bond between an organoboron species (typically a boronic acid) and an organic halide.[2] For the synthesis of this compound, the reaction typically involves coupling (4-methoxy-3-fluorophenyl)boronic acid with a 3-halobenzoic acid derivative, followed by hydrolysis if an ester is used.

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Saponification A (4-methoxy-3-fluorophenyl)boronic acid C Methyl 3'-fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylate A->C Pd Catalyst, Base, Solvent B Methyl 3-bromobenzoate B->C D Target Molecule: 3'-Fluoro-4'-methoxy- [1,1'-biphenyl]-3-carboxylic acid C->D 1. NaOH or LiOH 2. Acidic Workup

Caption: General synthetic route for the target molecule.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific experimental failures in a question-and-answer format, providing both the cause and the solution.

Q1: My reaction yield is negligible, or the reaction fails to start. What are the primary factors to investigate?

A: A complete lack of product formation typically points to a fundamental issue with one of the core components of the catalytic cycle. A systematic check is crucial.

  • Cause 1: Inactive Catalyst. The active catalyst in the Suzuki reaction is the Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. More critically, Pd(0) is highly sensitive to oxygen and can be oxidized to an inactive state, often precipitating as palladium black.[3][4]

  • Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Solvents must be thoroughly degassed before use by methods such as sparging with inert gas or freeze-pump-thaw cycles.[3]

  • Cause 2: Poor Reagent Quality. Boronic acids can degrade over time, especially when exposed to air and moisture, through a process called protodeboronation.[3] Similarly, the purity of your aryl halide, base, and solvent is paramount.

  • Solution: Use fresh or properly stored boronic acid. If degradation is suspected, consider using a more stable boronic ester derivative, such as a pinacol ester.[3] Always use anhydrous, high-purity solvents.

  • Cause 3: Inappropriate Base. The base is not merely a proton scavenger; its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[5][6] An incorrect or weak base may not facilitate this activation effectively.

  • Solution: For this type of coupling, an inorganic base is standard. Start with a moderately strong base like K₂CO₃ or K₃PO₄. If the reaction is still sluggish, a stronger base like Cs₂CO₃ can be effective, though it may increase the risk of side reactions.[7] The base should be finely powdered and dry to ensure consistent results.[3]

Q2: I'm observing a significant amount of a symmetrical byproduct, 3,3'-difluoro-4,4'-dimethoxy-1,1'-biphenyl. What is it and how can I prevent it?

A: You are observing homocoupling of your boronic acid starting material. This is one of the most common side reactions in Suzuki couplings, especially with electron-deficient boronic acids.[8][9]

  • Cause: Homocoupling is primarily caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II). These Pd(II) species can then catalyze the dimerization of two boronic acid molecules.[8] It can also occur if the transmetalation step is slow relative to other processes.

  • Solutions:

    • Rigorous Degassing: As with catalyst deactivation, the most effective preventative measure is to meticulously remove all dissolved oxygen from your solvents and maintain a positive pressure of inert gas throughout the reaction.[3]

    • Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can promote the desired reductive elimination step over pathways leading to homocoupling.[6][10]

    • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help maintain its low concentration, disfavoring the bimolecular homocoupling reaction.

Q3: My boronic acid is being consumed, but I'm primarily isolating 2-fluoroanisole instead of the desired product. What is this side reaction?

A: This side reaction is protodeboronation, where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[4][11]

  • Cause: Protodeboronation can be promoted by excessive heat, the presence of water, or certain bases. Electron-withdrawing groups on the arylboronic acid, such as the fluorine atom in your starting material, can make the C-B bond more susceptible to cleavage.[9][12]

  • Solutions:

    • Use Boronic Esters: Convert the boronic acid to a more stable MIDA boronate or pinacol ester. These are more robust and less prone to premature protodeboronation, releasing the boronic acid slowly under the reaction conditions.[13]

    • Optimize Temperature and Base: Avoid excessively high temperatures. Sometimes, a milder base like KF can be effective while minimizing this side reaction.[5]

    • Anhydrous Conditions: While many Suzuki protocols use aqueous mixtures, if protodeboronation is severe, switching to a strictly anhydrous solvent system may be beneficial.

Q4: My TLC analysis shows a complex mixture, and purification of the final carboxylic acid is difficult. How can I improve the purification process?

A: Purification challenges often stem from the presence of structurally similar impurities, such as the homocoupled byproduct or unreacted starting materials.

  • Cause: The final product is an acid, while key byproducts (like the homocoupled dimer) and starting materials are often neutral. This difference in chemical properties is the key to separation.

  • Solutions:

    • Acid-Base Extraction: This is the most powerful technique for purifying carboxylic acids.[14] After the reaction workup, dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with an aqueous base (e.g., 1M NaOH or Na₂CO₃) to deprotonate your carboxylic acid, pulling it into the aqueous layer as its carboxylate salt. The neutral impurities will remain in the organic layer, which can be discarded. Re-acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH well below the pKa of your product (~pH 2-3), causing the pure carboxylic acid to precipitate or allowing it to be extracted back into a fresh organic solvent.[14]

    • Recrystallization: If acid-base extraction is insufficient, recrystallization is an excellent next step. Common solvent systems for biphenyl carboxylic acids include aqueous ethanol or a mixture of a good solvent like toluene with a poor solvent like hexanes or petroleum ether.[15]

    • Column Chromatography: While effective, this should be a last resort due to the polar nature of carboxylic acids, which can cause streaking on silica gel. If necessary, consider adding a small amount of acetic acid (0.5-1%) to the eluent to suppress deprotonation and improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalytic system (catalyst/ligand) for coupling an electron-deficient aryl halide with an electron-neutral/rich boronic acid?

A: This is a classic Suzuki-Miyaura scenario. The critical step to accelerate is often the oxidative addition of the aryl halide to the Pd(0) center. For this, bulky and electron-rich phosphine ligands are generally superior. Systems like Pd₂(dba)₃ with ligands such as SPhos or XPhos, or pre-formed catalysts like Buchwald's G3/G4 palladacycles, are excellent starting points.[10] While Pd(PPh₃)₄ is a classic catalyst, it can be less effective for more challenging couplings.[11]

Q2: How do the electronic properties of my specific starting materials influence the reaction?

A: The electronics are crucial. Your aryl halide (methyl 3-bromobenzoate) is somewhat electron-deficient due to the ester group, which facilitates oxidative addition. Your boronic acid (4-methoxy-3-fluorophenyl)boronic acid has competing effects: the methoxy group is electron-donating, which is good for transmetalation, while the ortho-fluoro group is electron-withdrawing.[12][16] This withdrawal can slow transmetalation but also makes the boronic acid more susceptible to protodeboronation.[9] This electronic balance makes the choice of base and ligand particularly important to favor the productive coupling pathway.

Q3: Can microwave irradiation improve the reaction yield and time?

A: Yes, microwave-assisted heating is highly effective for Suzuki couplings. It can dramatically reduce reaction times from hours to minutes and often improves yields by overcoming activation energy barriers more efficiently and reducing the opportunity for side reactions like protodeboronation.[11] It is a highly recommended technique for optimization screening.

Optimized Experimental Protocols & Data

The choice of conditions can drastically affect the yield. Below is a comparison of a standard protocol versus an optimized protocol designed to mitigate the common side reactions discussed above.

ParameterStandard ProtocolOptimized ProtocolRationale for Change
Aryl Halide Methyl 3-bromobenzoate (1.0 eq)Methyl 3-bromobenzoate (1.0 eq)-
Boronic Acid (4-methoxy-3-fluorophenyl)boronic acid (1.2 eq)(4-methoxy-3-fluorophenyl)pinacol ester (1.2 eq)Pinacol ester increases stability, reducing protodeboronation.[3]
Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (1.5 mol%)Pd₂(dba)₃ is a reliable Pd(0) source for use with advanced ligands.[11]
Ligand - (included in catalyst)SPhos (4 mol%)A bulky, electron-rich ligand that accelerates reductive elimination and stabilizes the catalyst, reducing homocoupling.[9]
Base 2M aq. Na₂CO₃ (2.0 eq)K₃PO₄ (powdered) (2.0 eq)K₃PO₄ is a stronger, non-nucleophilic base often superior for challenging couplings. Using it as a powder with minimal water can reduce protodeboronation.
Solvent Toluene/Ethanol/Water (4:1:1)1,4-Dioxane/Water (5:1)Dioxane is an excellent solvent for Suzuki couplings; the solvent mixture must be rigorously degassed.
Temperature 90 °C100 °CHigher temperature can increase reaction rate, often possible with a more stable catalytic system.
Expected Yield 50-70%>85%Optimized conditions minimize side reactions, directly improving yield.

Protocol 1: Optimized Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add methyl 3-bromobenzoate (1.0 eq), (4-methoxy-3-fluorophenyl)pinacol ester (1.2 eq), K₃PO₄ (2.0 eq), and SPhos (4 mol%).

  • Seal the flask, then evacuate and backfill with high-purity argon. Repeat this cycle three times.

  • Add Pd₂(dba)₃ (1.5 mol%) to the flask under a positive flow of argon.

  • Add degassed 1,4-dioxane and degassed water (5:1 v/v) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. Monitor progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Proceed with workup and saponification.

Protocol 2: Saponification and Acid-Base Purification

  • Concentrate the filtrate from the coupling reaction under reduced pressure.

  • Dissolve the crude ester in a mixture of THF and Methanol (3:1).

  • Add an aqueous solution of NaOH (2.5 eq, 2M solution) and stir at 50 °C until the hydrolysis is complete (monitored by TLC/LC-MS).

  • Cool the mixture, remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and transfer to a separatory funnel. Wash with ethyl acetate (2x) to remove any neutral, non-polar impurities. Discard the organic layers.

  • Cool the aqueous layer in an ice bath and slowly add 2M HCl with stirring until the pH is ~2. A precipitate of the carboxylic acid should form.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization if necessary.[14]

Mechanistic & Troubleshooting Visualizations

G cluster_0 Base Activation A Pd(0)Ln B Ar-Pd(II)(X)Ln A->B Oxidative Addition (Ar-X) C Ar-Pd(II)(Ar')Ln B->C Transmetalation C->A Reductive Elimination (Ar-Ar') D Ar'B(OH)3- D->B E Ar'B(OH)2 E->D F Base (e.g., OH-) F->D

Caption: Simplified Suzuki-Miyaura catalytic cycle.

G Start Reaction Yield is Low Check_Inert Is inert atmosphere rigorous? Start->Check_Inert Check_Reagents Are reagents (boronic acid, solvent) fresh & pure? Check_Inert->Check_Reagents Yes Check_Base Is the base appropriate and active? Check_Reagents->Check_Base Yes Side_Products Are major side products observed? Check_Base->Side_Products Yes Homocoupling Homocoupling (Boronic Dimer) Side_Products->Homocoupling Yes Protodeboronation Protodeboronation (Loss of Boron) Side_Products->Protodeboronation No Optimize_Degas Improve degassing. Use bulky ligand. Homocoupling->Optimize_Degas Use_Ester Use pinacol/MIDA ester. Check temperature/base. Protodeboronation->Use_Ester Success Yield Improved Optimize_Degas->Success Use_Ester->Success

Caption: A workflow for troubleshooting low-yield reactions.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][5]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link][8]

  • Ph.D. Thesis, University of Johannesburg. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. Retrieved from [Link][2]

  • Pre-master project, University of Amsterdam. (n.d.). Design of Experiment Optimisation of the Suzuki Cross- Coupling: A Synthesis of Biphenyl, Catalysed by Palladium Tetrakis. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link][6]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link][17]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. Retrieved from [Link][13]

  • YouTube. (2024). Common Byproducts in Suzuki Coupling. Retrieved from [Link][4]

  • Tykwinski, R. R., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. Retrieved from [Link][10]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link][7]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]

  • Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. Retrieved from [Link][15]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link][1]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link][14]

Sources

Technical Support Center: Navigating the Challenges of Purifying Fluorinated Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals grappling with the unique challenges presented by the purification of fluorinated biphenyl compounds. The introduction of fluorine atoms into a biphenyl scaffold dramatically alters its physicochemical properties, often leading to non-intuitive chromatographic behavior and purification hurdles. This guide is structured in a practical question-and-answer format to directly address the specific issues you may encounter during your experiments, providing not just protocols but the scientific rationale behind them.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

Here, we address some of the foundational questions regarding the purification of these unique molecules.

Q1: Why are fluorinated biphenyl compounds so challenging to purify compared to their non-fluorinated analogs?

A1: The challenges stem from the unique properties imparted by fluorine atoms:

  • Altered Polarity and Lipophilicity: Fluorine is the most electronegative element, yet perfluorination can lead to compounds that are both hydrophobic and lipophobic (fluorous). This dual nature can cause unpredictable retention behavior on standard reversed-phase (C8, C18) and normal-phase media.[1]

  • Unique Intermolecular Interactions: Fluorinated compounds can engage in dipole-dipole, ion-dipole, and sometimes weak hydrogen bonding interactions. Pentafluorophenyl (PFP) stationary phases, for example, leverage these interactions for unique selectivity.[2]

  • Co-elution of Isomers: Positional isomers of fluorinated biphenyls often have very similar polarities, making their separation by conventional chromatography difficult.[3][4]

  • Solubility Issues: The lipophobicity of highly fluorinated compounds can lead to poor solubility in common chromatographic solvents, complicating sample preparation and injection.[5]

Q2: I'm starting a new project with a fluorinated biphenyl. What should be my initial column screening strategy for HPLC?

A2: A broad screening approach is most effective. Instead of relying solely on a C18 column, screen a diverse set of stationary phases to explore different retention mechanisms. A recommended starting set includes:

Stationary PhasePrimary Interaction MechanismIdeal for Separating...
C18/C8 Hydrophobic interactionsBaseline comparison, less polar compounds
Phenyl-Hexyl π-π interactionsAromatic and moderately polar compounds
Pentafluorophenyl (PFP) π-π, dipole-dipole, charge transfer, shape selectivityPositional isomers, halogenated compounds[6][7]
Biphenyl π-π interactions, moderate hydrophobicityAromatic compounds, polar metabolites[8][9]

Screening these columns with a generic gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid) will quickly reveal the most promising selectivity for your compound.

Part 2: HPLC Purification - Troubleshooting Guide

This section provides solutions to common problems encountered during the HPLC purification of fluorinated biphenyls.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q3: My fluorinated biphenyl shows significant peak tailing on a C18 column, especially for basic analogs. What's causing this and how can I fix it?

A3: Peak tailing for basic compounds on silica-based columns is often due to secondary interactions with acidic silanol groups on the stationary phase surface. Fluorine's electron-withdrawing nature can exacerbate this by altering the pKa of nearby basic centers.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Low pH: Add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase. This protonates the basic analyte and suppresses the ionization of silanol groups, minimizing secondary interactions.[10]

    • High pH: Use a high-pH stable column (e.g., a hybrid particle column) and a mobile phase with a basic modifier like ammonium hydroxide (adjusting pH to >8). This deprotonates the silanol groups and neutralizes the basic analyte.

  • Change Stationary Phase: Switch to a column with a different surface chemistry. A charged-surface hybrid (CSH) fluoro-phenyl column, for instance, is designed to provide good peak shape for basic compounds under acidic mobile phase conditions.[11]

  • Reduce Sample Load: Overloading the column can lead to peak tailing. Perform a loading study to determine the optimal sample concentration and injection volume.[12][13]

Workflow for Diagnosing and Correcting Peak Tailing

G cluster_system System/Column Issue cluster_analyte Analyte-Specific Issue start Peak Tailing Observed q1 Are all peaks tailing? start->q1 all_peaks Yes q1->all_peaks some_peaks No q1->some_peaks check_frit Check for blocked column frit all_peaks->check_frit q2 Is the analyte basic? some_peaks->q2 check_void Inspect for column void check_frit->check_void system_issue Potential system issue (extra-column volume) check_void->system_issue is_basic Yes q2->is_basic not_basic No q2->not_basic Consider secondary interactions or overload sol1 Add acid (Formic/TFA) to mobile phase is_basic->sol1 sol2 Switch to high pH mobile phase/column is_basic->sol2 sol3 Use a PFP or CSH Fluoro-Phenyl column is_basic->sol3

Caption: A logic diagram for troubleshooting peak tailing issues.

Issue 2: Co-elution of Positional Isomers

Q4: I am struggling to separate two positional isomers of a difluoro-biphenyl. They co-elute on my C18 column. What are my options?

A4: Separating positional isomers requires a stationary phase that can differentiate subtle changes in shape and electron distribution.

Recommended Strategies:

  • Pentafluorophenyl (PFP) Column: This is often the best choice for separating halogenated aromatic isomers. The fluorinated phenyl rings of the stationary phase interact with the analytes through π-π, dipole-dipole, and charge-transfer interactions, providing unique selectivity that is often orthogonal to C18.[6][14]

  • Biphenyl Column: Biphenyl phases also offer strong π-π interactions and can provide the necessary selectivity to resolve closely related aromatic isomers.[8]

  • Mobile Phase Optimization:

    • Solvent Choice: Switching from acetonitrile to methanol can alter selectivity. Methanol is a proton donor and can interact differently with your analytes.

    • Temperature: Varying the column temperature can influence selectivity. A full separation of fluorinated amphiles was achieved by increasing the temperature to 45°C.[15][16]

  • Employ Supercritical Fluid Chromatography (SFC): SFC often provides superior resolution for isomers compared to HPLC.

Part 3: Supercritical Fluid Chromatography (SFC) - A Powerful Alternative

SFC is an excellent technique for purifying fluorinated compounds, offering high speed, reduced solvent consumption, and often unique selectivity.[17]

Q5: When should I consider using SFC instead of HPLC for my fluorinated biphenyl purification?

A5: Consider SFC when:

  • You are dealing with chiral separations. SFC is a leading technique for enantiomer resolution.[9][18]

  • You need to separate positional or structural isomers that are difficult to resolve by HPLC.

  • Your compound has poor solubility in typical reversed-phase solvents but is soluble in alcohols or other organic modifiers used in SFC.[19]

  • High throughput is a priority. SFC runs are typically 3-5 times faster than HPLC.[20]

Generic SFC Method Development Protocol
  • Column Selection: Screen a set of chiral stationary phases (if applicable) or standard achiral phases. Common choices include columns with amylose or cellulose-based selectors for chiral separations.

  • Initial Mobile Phase Conditions:

    • Mobile Phase A: Supercritical CO₂

    • Mobile Phase B (Co-solvent): Methanol is a good starting point.

    • Gradient: A fast scouting gradient, e.g., 5% to 50% Methanol over 5 minutes.

    • Backpressure: 150 bar

    • Temperature: 40 °C

  • Optimization:

    • Co-solvent: If separation is not achieved, try other co-solvents like ethanol or isopropanol.

    • Additive: For basic or acidic compounds, add a small amount of an additive to the co-solvent (e.g., 0.1% diethylamine for bases, 0.1% TFA for acids) to improve peak shape.

    • Gradient and Temperature: Optimize the gradient slope and temperature to maximize resolution.

SFC Troubleshooting Flowchart

G cluster_peakshape Poor Peak Shape cluster_resolution Poor Resolution cluster_retention Retention Issues start SFC Purification Issue ps1 Tailing or Fronting start->ps1 res1 Co-eluting Peaks start->res1 ret1 No retention or too strong retention start->ret1 ps_sol1 Add additive to co-solvent (e.g., 0.1% DEA for bases) ps1->ps_sol1 ps_sol2 Change co-solvent (MeOH -> EtOH -> IPA) ps_sol1->ps_sol2 res_sol1 Screen different columns res1->res_sol1 res_sol2 Optimize gradient slope res_sol1->res_sol2 res_sol3 Adjust temperature and backpressure res_sol2->res_sol3 ret_sol1 Adjust co-solvent strength ret1->ret_sol1 ret_sol2 Check for solubility issues in injection solvent ret_sol1->ret_sol2

Caption: Troubleshooting common issues in SFC purification.

Part 4: Crystallization - The Final Polish

Crystallization is often the final step to obtain highly pure material.

Q6: My fluorinated biphenyl keeps "oiling out" instead of crystallizing. What solvents and techniques should I try?

A6: "Oiling out" is common when a compound has high solubility in the chosen solvent even at lower temperatures. The goal is to find a solvent system where the compound is soluble when hot but sparingly soluble when cold.

Strategies for Successful Crystallization:

  • Solvent Screening:

    • Single Solvents: Test a range of solvents with varying polarities. Good starting points include ethanol, isopropanol, ethyl acetate, and toluene.[21]

    • Solvent/Anti-solvent Systems: This is often the most effective method. Dissolve your compound in a "good" solvent (e.g., ethyl acetate, THF) and slowly add a "poor" solvent (an "anti-solvent") in which it is insoluble (e.g., hexanes, heptane) until the solution becomes cloudy. Gently heat until the solution is clear again, then allow it to cool slowly.[21]

  • Techniques for Slow Cooling:

    • Vapor Diffusion: Dissolve your compound in a small vial of a relatively non-volatile good solvent. Place this vial inside a larger sealed jar containing a more volatile anti-solvent. The anti-solvent will slowly diffuse into the inner vial, gradually inducing crystallization.[22]

    • Slow Evaporation: Loosely cover a solution of your compound and allow the solvent to evaporate over several days. This is best for less volatile solvents.

  • Seeding: If you have a small amount of crystalline material, add a tiny seed crystal to a supersaturated solution to initiate crystallization.[22]

Common Crystallization Solvent Systems for Aromatic Compounds:

Good SolventAnti-Solvent
Ethyl Acetaten-Hexane / n-Heptane
Tetrahydrofuran (THF)n-Hexane / n-Heptane
Toluenen-Hexane / n-Heptane
EthanolWater

References

Sources

Technical Support Center: Optimizing Suzuki Coupling Conditions for Electron-Rich Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, chemists, and drug development professionals who are navigating the specific challenges posed by electron-rich boronic acids. Here, we move beyond generic protocols to provide in-depth, field-proven insights in a direct question-and-answer format, helping you troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and sticking points encountered when working with electron-rich boronic acids.

Q1: Why are electron-rich boronic acids considered "challenging" substrates in Suzuki couplings?

A1: The primary challenge with electron-rich boronic acids, especially heteroaryl variants, is their heightened susceptibility to a detrimental side reaction called protodeboronation .[1][2][3] This is a process where the carbon-boron bond is cleaved by a proton source (often water in the reaction medium), replacing the boronic acid group with a hydrogen atom.[2] This decomposition pathway consumes your starting material, leading to reduced yields of the desired cross-coupled product and generating the corresponding arene/heteroarene byproduct.[1] The instability is often worsened by the elevated temperatures and basic conditions typical of many Suzuki coupling protocols.[1][4]

Q2: My reaction is giving low to no yield, and I'm recovering my starting materials. What's the first thing to check?

A2: When a Suzuki coupling fails with significant starting material recovery, the first step is to assess the stability and activity of your core reagents.

  • Catalyst Activity: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ.[2][5] Ensure your palladium source and ligand are from a reliable, fresh batch. Air-stable precatalysts, such as palladacycles (e.g., Buchwald G3 precatalysts), are often more robust and provide greater consistency.[2][6][7]

  • Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can lead to the oxidative homocoupling of your boronic acid and cause decomposition of the Pd(0) catalyst.[2][5] Ensure your solvents are properly degassed and that the reaction is maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen).[2]

  • Boronic Acid Integrity: Verify the purity of your boronic acid. These compounds can degrade upon storage.[2][8] If protodeboronation is suspected, confirming the purity of the starting material is a crucial first step.

Q3: What is the fundamental role of the ligand, and why is it so critical for electron-rich substrates?

A3: The ligand is arguably the most important variable to tune for a challenging Suzuki coupling. It directly modulates the catalyst's stability and reactivity throughout the entire catalytic cycle.[1] For electron-rich systems, the ligand's job is twofold:

  • Promote Reductive Elimination: Bulky, electron-rich ligands are essential.[6][9] Their steric bulk promotes the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[9]

  • Accelerate the Catalytic Cycle: By facilitating both oxidative addition and reductive elimination, a highly active ligand helps the desired cross-coupling reaction outcompete the rate of protodeboronation, which is a constant competing pathway.[10] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are exceptionally effective for this reason.[6][11]

Troubleshooting Guide: From Diagnosis to Solution

This guide provides a systematic approach to resolving specific experimental issues.

Issue 1: Significant Protodeboronation Detected
  • Symptom: Your primary byproduct is the arene/heteroarene corresponding to your boronic acid starting material. Yields of the desired product are low.

  • Root Cause: The C-B bond of your electron-rich boronic acid is being cleaved by a proton source, a reaction catalyzed by the basic medium.[2][4]

Caption: Decision tree for addressing protodeboronation.

  • Switch to a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[2] Switching from strong bases like NaOH or K₃PO₄ to milder options like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can significantly reduce this side reaction.[2][12] Fluoride ions are believed to activate the boronic acid without excessively increasing the basicity of the medium.

  • Employ Anhydrous Conditions: Since water is the most common proton source, removing it is a highly effective strategy.[2] This involves using a dry, non-protic solvent (e.g., dioxane, toluene, THF) and a carefully dried, finely powdered anhydrous base like potassium phosphate (K₃PO₄).[2][12]

  • Use a More Stable Boron Reagent: Instead of the boronic acid itself, consider using a more stable derivative like a pinacol boronic ester (BPin) or an N-methyliminodiacetic acid (MIDA) boronate.[3][5] These "masked" reagents are more resistant to premature decomposition and slowly hydrolyze under the reaction conditions to release the active boronic acid for transmetalation.[3]

Issue 2: Reaction Stalls or is Extremely Sluggish
  • Symptom: The reaction starts but fails to proceed to completion, even after extended time or with increased temperature. Both starting materials remain.

  • Root Cause: A slow step in the catalytic cycle is creating a bottleneck. With electron-rich coupling partners, this can be a slow oxidative addition (if the aryl halide is also electron-rich) or a difficult reductive elimination.[13]

Ligand ClassKey CharacteristicsRecommended ForExample Ligands
Biaryl Monophosphines Highly electron-rich and sterically bulky.[6][9]Gold standard for challenging couplings, including electron-rich and sterically hindered substrates.[6][11] Accelerates both oxidative addition and reductive elimination.XPhos, SPhos, RuPhos, BrettPhos[6][11][14]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, often more stable at high temperatures.[6]Effective for sterically demanding couplings and when phosphine ligands fail.IPr, IMes
Trialkylphosphines Very electron-donating but can be sensitive to air.Good for accelerating oxidative addition with less reactive electrophiles like aryl chlorides.P(tBu)₃, PCy₃
  • Switch to a More Active Ligand System: This is the most critical intervention. As shown in the table above, bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) are designed specifically to overcome the activation barriers associated with difficult substrates.[6][9][11] They accelerate the rate-limiting steps of the catalytic cycle.[10]

  • Increase Temperature: Increasing the reaction temperature provides the energy needed to overcome high activation barriers.[11] However, this must be balanced against the risk of increased protodeboronation.[1] This strategy is best employed after switching to a more stable boronic ester.

  • Use a More Active Precatalyst: Modern palladacycle precatalysts (e.g., XPhos Pd G3) are designed to generate the active monoligated Pd(0) species rapidly and efficiently, ensuring a high concentration of the active catalyst at the start of the reaction.[2][6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with an Electron-Rich Boronic Acid

This protocol employs a modern, highly active catalyst system designed to favor cross-coupling over protodeboronation.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-rich boronic acid (1.2–1.5 equiv), and finely powdered anhydrous potassium phosphate (K₃PO₄, 2.0–3.0 equiv).[2]

  • Inert Atmosphere: Seal the vial with a septum cap and thoroughly purge with Argon or Nitrogen for 5-10 minutes. This is a critical step to remove oxygen.[2]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane or Toluene, to achieve a concentration of 0.1–0.5 M with respect to the limiting reagent) via syringe.[2][6]

  • Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]

  • Monitoring & Workup: Monitor the reaction by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of a Stabilized Diethanolamine (DEA) Boronate Adduct

This procedure can be used to convert an unstable boronic acid into a more stable, solid adduct that can be used directly in Suzuki couplings, mitigating protodeboronation.[2]

  • Dissolution: In a vial, dissolve the electron-rich boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride or diethyl ether).

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.

  • Precipitation & Isolation: A white precipitate will typically form. Continue stirring the slurry for 15-20 minutes to ensure complete formation.

  • Filtration & Drying: Isolate the white solid product by vacuum filtration. Wash the solid with a small amount of cold solvent and dry thoroughly under vacuum.[2] This stable adduct can now be weighed and used in your Suzuki coupling reaction, often in protic solvents where the free boronic acid would rapidly decompose.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex trans_complex Ar-Pd(II)L₂-Ar' (Di-organopalladium Complex) oa_complex->trans_complex trans_complex->pd0 label_re Reductive Elimination label_oa Oxidative Addition label_trans Transmetalation reagents_re Ar-Ar' reagents_oa Ar-X reagents_trans Ar'-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][6][7]

References

  • Application Note: Strategic Ligand Selection for Suzuki-Miyaura Cross-Coupling of 2-Benzofurylboronic Acid - Benchchem.
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing).
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids - Benchchem.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
  • catalyst selection for difficult Suzuki couplings with functionalized boronic acids - Benchchem.
  • Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate.
  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during this multi-step synthesis. The insights provided are based on established chemical principles and field-proven strategies to help you optimize your reaction outcomes.

I. Overview of the Synthetic Pathway

The synthesis of this compound typically involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This powerful C-C bond-forming reaction joins two aromatic rings, an aryl halide and an arylboronic acid, to construct the biphenyl core. A subsequent hydrolysis step is often required if the carboxylic acid functionality is protected as an ester during the coupling reaction.

Below is a generalized workflow for the synthesis:

Synthesis_Workflow A Starting Materials (Aryl Halide & Arylboronic Acid) B Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) A->B C Biphenyl Intermediate (Ester Protected) B->C D Hydrolysis (Acid or Base Catalyzed) C->D E Final Product (3'-Fluoro-4'-methoxy- [1,1'-biphenyl]-3-carboxylic acid) D->E F Purification (Crystallization/Chromatography) E->F

Caption: General workflow for the synthesis of the target biphenyl carboxylic acid.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

FAQ 1: Low Yield of the Desired Biphenyl Product in the Suzuki Coupling Step

Question: I am observing a low yield of my target biphenyl ester after the Suzuki coupling reaction. What are the likely causes and how can I improve it?

Answer: Low yields in Suzuki-Miyaura coupling reactions are frequently due to several competing side reactions. The most common culprits are homocoupling of the boronic acid, protodeboronation, and dehalogenation of the aryl halide.[2][3]

A. Homocoupling of the Boronic Acid

Homocoupling results in the formation of a symmetrical biaryl from two molecules of the boronic acid coupling partner.[4][5] This is often mediated by the presence of oxygen and Pd(II) species in the reaction mixture.[6][7]

Troubleshooting Steps:

  • Ensure Rigorous Degassing: Oxygen is a known promoter of homocoupling.[7] Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes prior to adding the palladium catalyst.[6]

  • Use a Pd(0) Pre-catalyst: While many Pd(II) pre-catalysts are reduced in situ to the active Pd(0) species, starting directly with a Pd(0) source like Pd(PPh₃)₄ can sometimes minimize side reactions that are promoted by Pd(II).[8]

  • Optimize Base and Solvent: The choice of base and solvent can influence the rate of homocoupling. Experiment with different conditions, such as using a weaker base or a different solvent system (e.g., dioxane/water vs. toluene/water), to find the optimal balance for your specific substrates.[9]

Homocoupling_Side_Reaction cluster_main Desired Suzuki Coupling cluster_side Homocoupling Side Reaction A Aryl-X C Aryl-Aryl' (Desired Product) A->C Pd(0) B Aryl'-B(OH)2 B->C D 2 x Aryl'-B(OH)2 E Aryl'-Aryl' (Homocoupling Product) D->E Pd(II), O2

Caption: Competing pathways of desired Suzuki coupling and homocoupling side reaction.

B. Protodeboronation

Protodeboronation is the protonolysis of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[10] This side reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product.[11]

Troubleshooting Steps:

  • Choice of Base: The reaction pH is a critical factor.[10] Strong bases can sometimes accelerate protodeboronation. Consider using a milder base like K₂CO₃ or K₃PO₄ instead of NaOH or KOH.[12][13]

  • Use of Boronic Esters: Boronic acids can be protected as MIDA boronates or pinacol esters. These derivatives exhibit slower release of the free boronic acid into the reaction mixture, which can minimize the rate of protodeboronation.[10][14]

  • Anhydrous Conditions: While many Suzuki couplings tolerate water, for substrates prone to protodeboronation, running the reaction under anhydrous conditions can be beneficial.

C. Dehalogenation

Dehalogenation is the replacement of the halogen on the aryl halide with a hydrogen atom. This side reaction can occur through various mechanisms, including a competing reaction pathway where a hydride reductively eliminates from the palladium center.[3]

Troubleshooting Steps:

  • Ligand Selection: The choice of phosphine ligand on the palladium catalyst can influence the rate of reductive elimination of the desired product versus dehalogenation. Using bulky, electron-rich ligands can often favor the desired cross-coupling pathway.[4][15]

  • Reaction Temperature: Lowering the reaction temperature may help to disfavor the dehalogenation pathway, although this may also slow down the desired reaction. Careful optimization is key.

FAQ 2: Incomplete Hydrolysis of the Biphenyl Ester

Question: After the hydrolysis step, I am still seeing a significant amount of the starting biphenyl ester in my crude product. How can I drive the reaction to completion?

Answer: The hydrolysis of an ester to a carboxylic acid can be catalyzed by either acid or base.[16] Incomplete hydrolysis is usually a result of the reversible nature of the reaction (under acidic conditions) or insufficient reaction time or reagent stoichiometry (under basic conditions).[17][18]

A. Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is an equilibrium process.[18] To drive it to completion, you need to shift the equilibrium towards the products.

Troubleshooting Steps:

  • Use Excess Water: The reaction can be pushed forward by using a large excess of water, which is one of the reactants.[17] This is typically achieved by using a dilute aqueous acid solution.

  • Remove the Alcohol Byproduct: If feasible, removing the alcohol byproduct as it forms can also shift the equilibrium. This is less practical on a lab scale for this specific synthesis.

B. Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt.[19][20] This prevents the reverse reaction from occurring.

Troubleshooting Steps:

  • Increase Reaction Time and/or Temperature: If the reaction is incomplete, it may simply be a matter of kinetics. Increase the reaction time or gently heat the reaction mixture to ensure it goes to completion.

  • Ensure Sufficient Base: Use at least a stoichiometric amount of base (e.g., NaOH or KOH) to react with the ester and neutralize the resulting carboxylic acid. Using a slight excess (1.1-1.5 equivalents) is common practice.

  • Improve Solubility: If your biphenyl ester has poor solubility in the reaction medium (e.g., aqueous base), adding a co-solvent like THF or ethanol can improve miscibility and reaction rate.[19]

Hydrolysis_Comparison cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) A Ester + H2O B Carboxylic Acid + Alcohol A->B H+ C Ester + OH- D Carboxylate Salt + Alcohol C->D Irreversible E Carboxylic Acid (after acidic workup) D->E H+ Workup

Caption: Comparison of acid- and base-catalyzed ester hydrolysis.

FAQ 3: Difficulty in Purifying the Final Product

Question: My final product, this compound, is difficult to purify. What are some common impurities and effective purification strategies?

Answer: Purification challenges often stem from the presence of structurally similar side products. The most common impurities are the unreacted starting materials, homocoupled byproducts, and the protodeboronated arene (3-fluoro-4-methoxybenzoic acid).

Purification Strategies:

  • Acid-Base Extraction: Take advantage of the carboxylic acid functionality of your final product.

    • Dissolve the crude material in an organic solvent (e.g., ethyl acetate).

    • Wash with a basic aqueous solution (e.g., saturated NaHCO₃ or dilute NaOH) to extract the desired carboxylic acid into the aqueous layer as its carboxylate salt.

    • The neutral impurities (homocoupled products, unreacted aryl halide, and biphenyl ester) will remain in the organic layer.

    • Separate the aqueous layer, wash it with fresh organic solvent to remove any remaining neutral impurities, and then acidify it with a strong acid (e.g., 1M HCl) to precipitate the pure carboxylic acid.[21]

    • Collect the solid product by filtration.

  • Recrystallization: If the product is obtained as a solid after extraction, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can be a highly effective method for removing minor impurities and obtaining a highly pure product.

  • Column Chromatography: While less ideal for large-scale purification of a carboxylic acid due to potential streaking on silica gel, it can be used if necessary. A common technique is to add a small amount of acetic acid to the eluent to suppress the ionization of the carboxylic acid and improve the peak shape.

Impurity TypeChemical StructureRemoval Strategy
Homocoupled Byproduct 4,4'-dimethoxybiphenylAcid-base extraction (remains in organic layer)
Protodeboronated Acid 4-methoxybenzoic acidDifficult to separate by extraction; Recrystallization or chromatography may be required.
Unreacted Aryl Halide e.g., Methyl 5-bromo-2-fluorobenzoateAcid-base extraction (remains in organic layer)
Incompletely Hydrolyzed Ester Methyl 3'-fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylateAcid-base extraction (remains in organic layer)

IV. Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a representative protocol and may require optimization for specific substrates.

  • To a round-bottom flask, add the aryl halide (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).[8]

  • Place the flask under an inert atmosphere (argon or nitrogen).

  • Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).[8]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv).[8]

  • Heat the reaction mixture with stirring (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude biphenyl product.

Protocol 2: General Procedure for Basic Hydrolysis (Saponification)
  • Dissolve the crude biphenyl ester in a suitable solvent (e.g., THF, methanol, or ethanol).[22]

  • Add an aqueous solution of a base (e.g., 1-2 M NaOH, 1.5-3.0 equiv).[22][23]

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., ethyl acetate or ether) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 1-6 M HCl) until the product precipitates.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the final carboxylic acid.

V. References

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. [Link]

  • Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed... ResearchGate. [Link]

  • Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach. American Chemical Society. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme Connect. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. ResearchGate. [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • hydrolysis of esters. Chemguide. [Link]

  • Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. CORE. [Link]

  • The Suzuki Reaction. Chem 115 Myers. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

  • 3-Fluoro-4'-methoxybiphenyl. PubChem - NIH. [Link]

  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents.

  • Benzenamine, 2-fluoro-4-methoxy. Organic Syntheses Procedure. [Link]

  • Preparation of 4-cyano-4'-hydroxybiphenyl. Google Patents.

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company. [Link]

Sources

troubleshooting low solubility of biphenyl carboxylic acids in aqueous media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges of biphenyl carboxylic acids (BPCAs) in aqueous media. Our goal is to move beyond simple protocols and explain the underlying physicochemical principles, empowering you to make informed decisions in your experimental design.

Biphenyl carboxylic acids are a vital class of compounds, forming the structural backbone of numerous molecules in drug discovery and materials science.[1] However, their promising biological activities are often hampered by a common, formidable challenge: low aqueous solubility. This guide is designed to help you navigate this obstacle effectively.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the solubility behavior of BPCAs.

Q1: Why are biphenyl carboxylic acids (BPCAs) so poorly soluble in neutral aqueous solutions?

A: The solubility of a BPCA is a tale of two competing molecular features: its large, hydrophobic biphenyl backbone and its single, hydrophilic carboxylic acid group.[2] The two fused benzene rings create a rigid, non-polar structure that is "water-fearing" (hydrophobic) and resists dissolution in a polar solvent like water.[2][3] While the carboxylic acid group can form hydrogen bonds with water, its hydrophilic contribution is often insufficient to overcome the hydrophobicity of the large aromatic system, leading to poor solubility, especially in neutral pH conditions.[3][4]

Q2: What is the single most important factor controlling the aqueous solubility of a BPCA?

A: Unquestionably, the most critical factor is the pH of the aqueous medium. BPCAs are weak acids, meaning they can exist in two states: a protonated, neutral form (-COOH) and a deprotonated, charged (anionic) form (-COO⁻).[5] The neutral form is significantly less soluble than the charged form.[6][7] The pH of the solution, relative to the compound's pKa (acid dissociation constant), dictates the equilibrium between these two forms. By controlling the pH, you can directly control the ionization state and, therefore, the solubility.

Q3: How does the pKa of my BPCA relate to its solubility?

A: The pKa is the pH at which the compound is 50% in its protonated (less soluble) form and 50% in its deprotonated (more soluble) form. The relationship is defined by the Henderson-Hasselbalch equation .[8][9][10]

  • When pH < pKa: The solution is more acidic than the compound's pKa. The equilibrium shifts towards the protonated, neutral (-COOH) species, resulting in low solubility.

  • When pH > pKa: The solution is more basic than the compound's pKa. The equilibrium shifts towards the deprotonated, anionic (-COO⁻) species, leading to a dramatic increase in solubility.[7][11] Most aromatic carboxylic acids have pKa values in the range of 4 to 5.[5] For instance, 4-biphenylcarboxylic acid has a predicted pKa of approximately 4.19, while the ortho-isomer, 2-biphenylcarboxylic acid, has a pKa around 3.46.[12][13] A general rule of thumb is that for adequate solubility, the pH should be at least 2 units above the pKa.[14]

Q4: I prepared a 10 mM stock solution of my BPCA in DMSO, but it precipitated immediately when I diluted it into my PBS buffer (pH 7.4). What happened?

A: This is a very common phenomenon known as "crashing out."[15] Your compound is highly soluble in the 100% organic solvent (DMSO), but it is poorly soluble in the final aqueous buffer. When you perform the dilution, the percentage of the organic co-solvent (DMSO) in the final solution becomes too low to maintain solubility.[15] The compound, now exposed to a predominantly aqueous environment where its solubility is low, precipitates out of the solution. This is a critical consideration for any experiment, especially cell-based assays where final DMSO concentrations must be kept low (typically ≤0.5%) to avoid cellular toxicity.[15]

Troubleshooting Guide: From Problem to Solution

This section provides structured, step-by-step guidance for specific experimental challenges.

Problem 1: My BPCA powder will not dissolve in my neutral aqueous buffer (e.g., PBS, pH 7.4).

This is the most frequent starting point. The BPCA is in its less soluble, protonated form at this pH. Your primary goal is to shift the equilibrium towards the more soluble, deprotonated form.

Causality: By increasing the pH of the solution well above the BPCA's pKa, you force the deprotonation of the carboxylic acid to its highly soluble carboxylate salt form (-COO⁻ Na⁺).[6][16] This is the most direct and often most effective method for solubilizing acidic compounds.[17][18]

Experimental Protocol: Preparing a Basic Stock Solution

  • Preparation: Weigh the desired amount of your BPCA powder into a sterile container.

  • Initial Suspension: Add a small volume of high-purity water to suspend the powder. It will not dissolve at this stage.

  • Basification: Add a 1 M NaOH solution dropwise while stirring or vortexing. The powder should begin to dissolve as the pH increases.

  • Endpoint: Continue adding NaOH until the solution becomes completely clear. This indicates that the BPCA has been fully converted to its sodium salt.

  • Volume Adjustment: Add water to reach the final desired concentration.

  • pH Measurement & Neutralization (if needed): Measure the pH of the final stock solution. It will be basic. If required for your experiment, you can carefully back-titrate with 1 M HCl to a lower pH, but be aware that the compound may precipitate if you go below its pKa + 2 pH units.

  • Sterilization: Sterile filter the final solution through a 0.22 µm filter.

Diagram: The Effect of pH on BPCA Solubility This diagram illustrates the fundamental principle of pH-dependent solubility for a biphenyl carboxylic acid (BPCA).

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_Solubility BPCA-COOH (Protonated Form) Low Aqueous Solubility High_Solubility BPCA-COO⁻ (Deprotonated Anion) High Aqueous Solubility Low_Solubility->High_Solubility + OH⁻ (Increase pH) High_Solubility->Low_Solubility + H⁺ (Decrease pH)

Caption: Relationship between pH, ionization state, and solubility of BPCAs.

Causality: If pH adjustment is not feasible for your experimental system, a co-solvent can be used. A water-miscible organic solvent reduces the overall polarity of the aqueous medium.[19][20] This makes the solvent a more favorable environment for the hydrophobic biphenyl backbone, thereby increasing solubility.[18][21]

Data Presentation: Common Co-solvents

Co-solvent Typical Starting Concentration (v/v) Key Considerations
Dimethyl Sulfoxide (DMSO) 0.1% - 5% High solubilizing power; can be toxic to cells at >0.5-1%.[15]
Ethanol 1% - 10% Less toxic than DMSO; may affect some enzyme activities.[18]
Polyethylene Glycol 400 (PEG 400) 5% - 20% Low toxicity; commonly used in parenteral formulations.[18]

| Propylene Glycol | 5% - 20% | Low toxicity; viscous.[18] |

Note: The use of co-solvents is a powerful technique, but always run a vehicle control in your experiments to account for any effects of the co-solvent itself.[20]

Problem 2: My BPCA precipitates when I dilute my DMSO stock into the final assay buffer.

This is the "crashing out" problem described in the FAQs. The key is to manage the transition from a high-concentration organic stock to a low-concentration aqueous solution.

This workflow provides a systematic approach to resolving precipitation upon dilution.

G Start Compound precipitates in aqueous buffer after dilution from DMSO stock Check_DMSO Is final DMSO conc. < 0.1%? Start->Check_DMSO Increase_DMSO Action: Increase final DMSO concentration (e.g., to 0.5%). Is this compatible with assay? Check_DMSO->Increase_DMSO Yes Serial_Dilution Action: Use a two-step or serial dilution into buffer. Does precipitation persist? Check_DMSO->Serial_Dilution No Increase_DMSO->Serial_Dilution Use_Excipients Action: Add solubilizing excipients to final buffer (e.g., surfactants, cyclodextrins). Serial_Dilution->Use_Excipients Yes Success Problem Solved Serial_Dilution->Success No Use_Excipients->Success Failure Consider Alternative Formulation Strategy (e.g., lipid-based) Use_Excipients->Failure

Caption: A troubleshooting flowchart for addressing compound precipitation.

Experimental Protocol: The Serial Dilution Approach Instead of a single, large dilution (e.g., 1 µL of 10 mM stock into 999 µL of buffer), a stepwise dilution can prevent immediate, localized supersaturation that leads to precipitation.[15]

  • High-Concentration Stock: Prepare a concentrated stock solution in 100% DMSO (e.g., 20 mM).

  • Intermediate Dilution: Create an intermediate dilution of the stock in your final aqueous buffer. For example, dilute the 20 mM DMSO stock 1:10 into the buffer to create a 2 mM solution with 10% DMSO. This solution may still be hazy but should be more stable than the final dilution.

  • Final Dilution: Use the 2 mM intermediate solution to make the final dilution for your experiment. For example, a 1:100 dilution of the intermediate solution will yield a 20 µM final concentration with a much more tolerable 0.1% DMSO.

  • Vortexing: It is critical to vortex or mix vigorously during the addition of the compound to the aqueous buffer to ensure rapid dispersion.

References
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • Streng, W. H., & Mufson, D. (1988). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences.
  • Al-Gousous, J., & Langguth, P. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics.
  • Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • Patel, J. R., & Modasiya, M. K. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics.
  • Kumar, A., Sahoo, S. K., & Padhee, K. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Völgyi, G., et al. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Medicinal Chemistry.
  • Mohammed, N. N. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Archive.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Compound X Solubility. BenchChem.
  • Bighash, M., et al. (2017).
  • Safdar, M. Z. (2023). Why salt formation of weak acid increases the drug solubility?
  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK.
  • BenchChem. (2025). Technical Support Center: Improving Bioavailability of Poorly Soluble Compounds. BenchChem.
  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID.
  • Mummadi, M., et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • Kenyon, J., & Kenyon, L. (n.d.). Pharmacokinetics. AccessPhysiotherapy.
  • Pearson Education. (n.d.).
  • ChemicalBook. (n.d.). 4-Biphenylcarboxylic acid. ChemicalBook.
  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD.
  • CK-12 Foundation. (2026). Physical Properties of Carboxylic Acids. CK-12.
  • Reddit discussion on pH and solubility of organic acids. (2012). Reddit.
  • Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
  • ChemicalBook. (n.d.). 2-Biphenylcarboxylic acid. ChemicalBook.
  • Nema, S., & Ludwig, J. D. (Eds.). (2019). Cosolvent.
  • San Diego State University. (n.d.). Chapter 13 Carboxylic Acids. SDSU Chemistry.
  • Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass? Quora.
  • Environmental Chemistry. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube.
  • LibreTexts Chemistry. (2022). Physical properties of organic compounds. Chemistry LibreTexts.

Sources

Technical Support Center: Scaling Up the Synthesis of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis typically involves a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2][3] However, scaling up this reaction from the laboratory bench to pilot or production scale can present unique challenges.[4][5] This guide is designed to address these challenges head-on, providing practical advice and robust protocols to streamline your scale-up efforts.

The core of this synthesis is the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid. In this case, 3-bromo-5-fluorobenzoic acid is coupled with 4-methoxyphenylboronic acid.

Reaction Pathway Overview

Suzuki Coupling Reaction A 3-Bromo-5-fluorobenzoic acid C Pd Catalyst & Base A->C B 4-Methoxyphenylboronic acid B->C D 3'-Fluoro-4'-methoxy- [1,1'-biphenyl]-3-carboxylic acid C->D Troubleshooting_Workflow start Low Yield or High Impurities check_mixing Is mixing efficient? start->check_mixing check_temp Is temperature well-controlled? check_mixing->check_temp Yes optimize_mixing Optimize agitation/baffling check_mixing->optimize_mixing No check_inert Is the atmosphere truly inert? check_temp->check_inert Yes optimize_temp Improve temperature control check_temp->optimize_temp No check_purity Are starting materials pure? check_inert->check_purity Yes optimize_inert Improve degassing/inerting check_inert->optimize_inert No purify_sm Purify starting materials check_purity->purify_sm No end_node Improved Synthesis check_purity->end_node Yes optimize_mixing->check_temp optimize_temp->check_inert optimize_inert->check_purity purify_sm->end_node

Caption: A decision tree for troubleshooting common scale-up issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst and ligand system for this reaction?

While various palladium sources can be effective, a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos often gives good results. For easier removal on a large scale, a heterogeneous catalyst like 10% Pd/C can be an excellent choice, though it may require higher temperatures or longer reaction times. [6][7] Q2: Which base is most suitable for the scale-up of this Suzuki coupling?

Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. [8]K₂CO₃ is often preferred for large-scale synthesis due to its lower cost. The choice of base can influence the reaction rate and selectivity, so it's an important parameter to optimize. [9] Q3: What is the recommended solvent system for this reaction?

A mixture of an organic solvent and water is typically used. Common choices include toluene/water, dioxane/water, or 2-propanol/water. The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step.

Q4: How can I effectively purify the final product on a large scale?

After the reaction, the product is typically in the form of its carboxylate salt in the aqueous phase.

  • Phase Separation: Separate the organic and aqueous layers.

  • Acidification: Acidify the aqueous layer with an acid like HCl to a pH of 2-3 to precipitate the carboxylic acid. [10][11]3. Filtration: Collect the solid product by filtration and wash with water to remove inorganic salts.

  • Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent system, such as ethanol/water or toluene. [12] Q5: Are there any specific safety precautions to consider during scale-up?

  • Palladium Catalysts: While generally not highly toxic, palladium compounds should be handled with care. Avoid inhalation of dust.

  • Boronic Acids: Boronic acids can be irritants. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. * Solvents: Use flammable solvents in a well-ventilated area or a fume hood, away from ignition sources.

  • Pressure: Be aware of potential pressure buildup if the reaction is heated in a sealed vessel. [5]

Experimental Protocols

Synthesis of 3-Bromo-5-fluorobenzoic acid

This starting material can be synthesized from 3-bromo-5-fluorobenzonitrile. [13]

  • To a solution of 3-bromo-5-fluorobenzonitrile (1.0 eq) in a suitable solvent, add a 5 M aqueous solution of sodium hydroxide (10 vol).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and adjust the pH to ~1 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 3-bromo-5-fluorobenzoic acid.

Synthesis of 4-Methoxyphenylboronic acid

This reagent can be prepared from 4-bromoanisole. [14]

  • In a dry, inert atmosphere, charge a reactor with magnesium turnings (1.1 eq) and a crystal of iodine.

  • Add a solution of 4-bromoanisole (1.0 eq) in anhydrous THF dropwise to initiate the Grignard reaction.

  • Once the Grignard reagent has formed, cool the mixture to -78 °C and add triisopropyl borate (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding 1 M HCl.

  • Extract the product with an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from water to obtain pure 4-methoxyphenylboronic acid. [14]

Scale-up Protocol for this compound

This protocol is a general guideline and may require optimization based on your specific equipment and scale.

  • Reactor Setup: In a suitably sized reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge 3-bromo-5-fluorobenzoic acid (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition and Degassing: Add a 4:1 mixture of toluene and water. Sparge the mixture with nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive nitrogen pressure, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.03 eq).

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Separate the aqueous and organic layers.

    • Extract the organic layer with a 1 M solution of sodium carbonate.

    • Combine the aqueous layers and wash with toluene to remove non-acidic impurities.

    • Carefully acidify the combined aqueous layers with 6 M HCl to a pH of 2-3.

    • Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the solid product by filtration.

    • Wash the filter cake thoroughly with deionized water.

    • Dry the product in a vacuum oven at 50-60 °C.

    • If necessary, recrystallize from a suitable solvent to achieve the desired purity.

References

  • American Chemical Society. (n.d.). Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach. ACS Publications. Retrieved from [Link]

  • ACS Publications. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development. Retrieved from [Link]

  • ACS Publications. (n.d.). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Synthesis of 4-Methoxyphenylboronic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed.... Retrieved from [Link]

  • Scirp.org. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from [Link]

  • ACS Publications. (n.d.). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. Retrieved from [Link]

  • YouTube. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Organic Process Research & Development. (n.d.). Case Study: Sequential Pd-Catalyzed Cross-Coupling Reactions; Challenges on Scale-Up. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Chemical.AI. (n.d.). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Bromo-5-fluorobenzoic acid. Retrieved from [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]

  • MDPI. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules. Retrieved from [Link]

  • Reddit. (n.d.). What are some common causes of low reaction yields?. Retrieved from [Link]

  • Google Patents. (n.d.). US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid.
  • The Journal of Organic Chemistry. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • Sinfoo. (n.d.). Optimizing Suzuki Couplings: The Role of High-Purity Intermediates. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]

  • Reddit. (n.d.). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. Retrieved from [Link]

  • Google Patents. (n.d.). CA2364862C - Process for preparing derivatives of biphenyl-2-carboxylic acid.

Sources

preventing decomposition of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the decomposition of this compound during storage. Here, you will find troubleshooting advice and frequently asked questions (FAQs) structured to address specific issues you may encounter during your experiments.

I. Understanding the Stability of this compound

This compound is a complex organic molecule with several functional groups that contribute to its reactivity and potential degradation pathways. The stability of the biphenyl core is influenced by the presence of the fluoro, methoxy, and carboxylic acid substituents.[1] Understanding these influences is critical for proper storage and handling.

The fluorine atom generally increases the metabolic and thermal stability of aromatic compounds due to the strength of the carbon-fluorine bond.[2][3][4] However, the methoxy group can be susceptible to O-demethylation, and the carboxylic acid group can undergo decarboxylation or react with moisture.[5][6] The biphenyl structure itself can be a target for oxidative degradation.[5][7]

II. Frequently Asked Questions (FAQs) on Storage and Stability

Q1: What are the primary factors that can cause the decomposition of this compound during storage?

A1: The primary factors leading to the decomposition of this compound are exposure to light, heat, moisture, and oxidizing agents. Each of these factors can initiate specific degradation pathways.

  • Light (Photodegradation): Aromatic compounds, including biphenyls, are susceptible to photodegradation upon exposure to UV or even visible light.[8][9][10][11] This can lead to the formation of radical species and subsequent unwanted reactions.

  • Heat (Thermal Decomposition): While the fluoro group can enhance thermal stability, elevated temperatures can still promote decarboxylation of the carboxylic acid group or other degradation reactions.[2][5]

  • Moisture (Hydrolysis): Carboxylic acids can be hygroscopic. While hydrolysis is a primary concern for carboxylic acid derivatives like esters and amides, the presence of moisture can still create an environment conducive to other degradation reactions.[12][13][14][15]

  • Oxygen/Oxidizing Agents (Oxidative Degradation): The biphenyl core and the methoxy group can be susceptible to oxidation, leading to ring-opening or demethylation.[5][7][16]

Q2: What are the ideal storage conditions for long-term stability?

A2: For optimal long-term stability, this compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature 0-8 °C[17]Minimizes thermal degradation and slows down potential side reactions.
Atmosphere Inert gas (Argon or Nitrogen)[18][19][20]Prevents oxidative degradation by displacing oxygen.
Light Protected from light (Amber vial)[18]Prevents photodegradation.
Moisture Dry, tightly sealed container[21]Prevents hydrolysis and other moisture-mediated degradation.

Q3: I've noticed a change in the color of my compound from a light beige powder to a darker shade. What could be the cause?

A3: A change in color is often an indicator of degradation. This could be due to:

  • Oxidation: Exposure to air can lead to the formation of colored byproducts.

  • Photodegradation: Exposure to light can also lead to the formation of colored impurities.

It is recommended to analyze a small sample of the discolored material using techniques like HPLC or LC-MS to identify potential degradation products and assess the purity of the bulk material.

Q4: Can I store this compound in a standard laboratory freezer (-20 °C)?

A4: While storage at -20 °C is generally acceptable and can further slow down degradation kinetics, it is crucial to prevent moisture condensation. When removing the compound from the freezer, allow the container to warm to room temperature before opening to avoid condensation of atmospheric moisture onto the cold solid.[22]

III. Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems related to the stability of this compound.

Issue 1: Inconsistent results in biological assays.
  • Potential Cause: Degradation of the compound leading to lower effective concentration and the presence of interfering byproducts.

  • Troubleshooting Steps:

    • Verify Purity: Re-analyze the purity of your stock using a suitable analytical method like HPLC or NMR.

    • Fresh Stock Preparation: Prepare a fresh stock solution from a properly stored solid sample.

    • Storage of Solutions: If you are storing the compound in solution, be aware that stability may be lower than in the solid state. It is advisable to prepare fresh solutions for each experiment or conduct a stability study of the compound in your chosen solvent.

Issue 2: Poor solubility of the compound after storage.
  • Potential Cause: Formation of insoluble degradation products or polymerization.

  • Troubleshooting Steps:

    • Visual Inspection: Examine the solid for any changes in appearance (e.g., clumping, discoloration).

    • Solubility Test: Attempt to dissolve a small amount in a trusted solvent and observe for any insoluble particulates.

    • Analytical Characterization: If insolubility is observed, analyze the material to identify the nature of the impurities.

IV. Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Aliquot: Upon receiving the compound, if it is in a large quantity, aliquot it into smaller, single-use vials in an inert atmosphere (glove box). This minimizes repeated exposure of the bulk material to the atmosphere.

  • Inert Atmosphere: Backfill each vial with an inert gas like argon or nitrogen.

  • Seal: Tightly seal the vials. For long-term storage, consider using vials with PTFE-lined caps.

  • Protect from Light: Place the sealed vials in an amber-colored outer container or wrap them in aluminum foil.

  • Refrigerate: Store the container at the recommended temperature of 0-8 °C.

Protocol 2: Monitoring Compound Stability Over Time
  • Initial Analysis: Upon receipt, perform an initial analysis (e.g., HPLC, LC-MS, NMR) to establish a baseline purity profile and retain the data.

  • Set Time Points: Designate specific time points for re-analysis (e.g., 3, 6, 12 months).

  • Controlled Storage: Store a dedicated "stability sample" under the recommended conditions.

  • Periodic Testing: At each time point, analyze the stability sample using the same analytical method as the initial analysis.

  • Compare Data: Compare the purity profile at each time point to the baseline data to detect any signs of degradation.

V. Visualizing Potential Degradation Pathways and Workflows

The following diagrams illustrate the potential degradation pathways for this compound and the recommended handling workflow.

cluster_degradation Potential Degradation Pathways A 3'-Fluoro-4'-methoxy- [1,1'-biphenyl]-3-carboxylic acid B Photodegradation (UV/Vis Light) A->B hv C Oxidative Degradation (Oxygen) A->C O2 D Thermal Degradation (Heat) A->D Δ E Hydrolytic/Moisture-Mediated Degradation A->E H2O F Degradation Products (e.g., Radicals, Oxidized Species, Decarboxylated Compound) B->F C->F D->F E->F

Caption: Potential degradation pathways for the target compound.

cluster_workflow Recommended Handling and Storage Workflow Receive Receive Compound Aliquot Aliquot in Inert Atmosphere Receive->Aliquot Inert Backfill with Inert Gas Aliquot->Inert Seal Tightly Seal Vials Inert->Seal Protect Protect from Light Seal->Protect Store Store at 0-8 °C Protect->Store Use Use as Needed (Allow to warm to RT before opening) Store->Use

Caption: Recommended workflow for handling and storage.

VI. References

  • Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology - ACS Publications.

  • Synthesis of Carboxylic Acids. Chemistry LibreTexts.

  • 4-BIPHENYL CARBOXYLIC ACID. SD Fine-Chem.

  • 4-Biphenylcarboxylic acid(92-92-2). ChemicalBook.

  • Mechanisms of the Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology - ACS Publications.

  • Carboxylic acid - Synthesis, Reactions, Properties. Britannica.

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. CrashCourse.

  • Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Energy & Fuels - ACS Publications.

  • Studies on Degradation of Polychlorinated Biphenyls by Means of Fenton's Reagent. Polish Journal of Environmental Studies.

  • Photocatalytic degradation of aromatic pollutants: a pivotal role of conduction band electron in distribution of hydroxylated intermediates. Semantic Scholar.

  • Photochemistry of aromatic compounds. The Royal Society of Chemistry.

  • Photo degradation of biphenyl in prior to the ecological elimination of polychlorinated biphenyls “PCBs”. IOSR Journal.

  • Benchmarking the stability of 4'-Methoxy[1,1'-biphenyl]-2,5-diol against other biphenyl compounds. Benchchem.

  • Photocatalytic Degradation of Polycyclic Aromatic Hydrocarbons in Water by 3D Printed TiO2 Composites. ACS Publications.

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega.

  • Acid Halides to Carboxylic Acids: Hydrolysis. JoVE.

  • 4-Biphenylcarboxylic acid. Chem-Impex.

  • Formation and Degradation of Biphenyl Structures During Alkaline Oxidation of Phenols with Oxygen. Advances in Chemistry (ACS Publications).

  • hydrolysis of acid derivatives. YouTube.

  • Biphenyl Degradation Pathway. Eawag-BBD.

  • Thermodynamics of Reversible Hydrogen Storage: Are Methoxy-Substituted Biphenyls Better through Oxygen Functionality?. MDPI.

  • BIPHENYL CARBOXYLIC ACID. Ataman Kimya.

  • A Comparative Analysis of the Electronic Effects of Methoxy Groups in Biphenyl Systems. Benchchem.

  • Air Sensitive Compounds. Ossila.

  • 4-Biphenyl Carboxylic Acid CAS No 92-92-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

  • Chromatographic separations of aromatic carboxylic acids. PubMed.

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

  • Technical Support Center: Stability of Fluorinated Compounds in Solution. Benchchem.

  • The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. PubMed.

  • Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. ResearchGate.

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. NIH.

  • Handling Air-Sensitive Reagents. Sigma-Aldrich.

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.

  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange.

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.

  • Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific.

  • Biodegradation of aromatic carboxylic acids by Pseudomonas mira. FEMS Microbiology Letters.

  • Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online.

  • Rapid Screening of Carboxylic Acids from Waste and Surface Waters by ESI-MS/MS Using Barium Ion Chemistry and On-Line Membrane Sampling. OUCI.

  • 3-Fluoro-4'-methoxybiphenyl. PubChem - NIH.

  • Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts (RSC Publishing).

  • Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. PubMed.

  • A Detailed Chemical Kinetic Model for the Destruction of Per- and Polyfluoroalkyl Substances (PFAS): Pyrolysis and Incineration. ChemRxiv.

  • Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. PMC - NIH.

Sources

Technical Support Center: Synthesis of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances associated with the preparation of this valuable biphenyl derivative. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your synthetic endeavors.

I. Introduction: The Synthetic Challenge

The synthesis of functionalized biaryl compounds like this compound is a cornerstone of modern medicinal chemistry and materials science. These scaffolds are prevalent in a wide array of pharmacologically active molecules.[1][2] While several cross-coupling methodologies exist, each presents a unique set of challenges, from catalyst selection and reaction optimization to product purification. This guide will focus on the most prevalent and practical synthetic routes, providing expert insights to overcome common experimental hurdles.

II. Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the synthesis of substituted biphenyl carboxylic acids.

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most widely employed and versatile method is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds under mild conditions. An alternative approach is the Ullmann condensation, a copper-catalyzed reaction that can be effective, particularly for large-scale synthesis, though it often requires harsher reaction conditions.[5][6]

Q2: I am observing significant homocoupling of my boronic acid starting material in my Suzuki-Miyaura reaction. What are the primary causes and how can I mitigate this?

A2: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen and palladium(II) species in the reaction mixture.[7] To minimize this, ensure rigorous degassing of your solvents and maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Using a Pd(0) catalyst source directly, or ensuring the efficient in-situ reduction of a Pd(II) precatalyst, can also be beneficial.

Q3: My Ullmann reaction is sluggish and gives low yields. What factors should I investigate?

A3: The traditional Ullmann reaction often requires high temperatures and stoichiometric amounts of copper.[6][8] Modern protocols have introduced ligands that can facilitate the reaction under milder conditions. Key factors to investigate include the activation of the copper catalyst, the choice of solvent (high-boiling polar solvents like DMF or NMP are common), and the electronic nature of your aryl halide. Electron-withdrawing groups on the aryl halide can enhance reactivity.[5]

Q4: Purification of the final product is proving difficult. What strategies can I employ?

A4: Biphenyl carboxylic acids can be challenging to purify due to their polarity and potential for co-elution with structurally similar byproducts. Standard purification often involves column chromatography on silica gel.[2] A common eluent system is a gradient of hexane and ethyl acetate. In cases where separation is difficult, reverse-phase chromatography can be a powerful alternative.[4] Recrystallization from a suitable solvent system, such as aqueous ethanol or toluene, can also be an effective final purification step.

III. Troubleshooting Guides: A Deeper Dive

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

A. Suzuki-Miyaura Coupling Route

Issue 1: Low or No Product Formation

  • Question: My Suzuki-Miyaura reaction shows no conversion to the desired biphenyl carboxylic acid. I've checked my starting materials, but what else could be wrong?

  • Answer: Several factors could be at play. Let's break it down systematically:

    • Catalyst Inactivity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to Pd(0) in situ might be inefficient. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a more robust precatalyst.[9]

    • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For an electron-deficient aryl bromide like 3-bromo-5-fluorobenzoic acid, an electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) can promote the oxidative addition step.

    • Base Selection: The base is critical for the transmetalation step. A common choice is K₂CO₃ or K₃PO₄.[10] The solubility and strength of the base are important; for instance, K₃PO₄ is a stronger base and can be more effective in challenging couplings.

    • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic starting materials and the inorganic base. Ensure your organic solvent is thoroughly degassed to remove oxygen, which can deactivate the catalyst.[9]

Issue 2: Protodeboronation of the Boronic Acid

  • Question: I'm observing a significant amount of the deborylated arene corresponding to my 4-methoxyphenylboronic acid. How can I prevent this?

  • Answer: Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced with a C-H bond. Here's how to address it:

    • Use a Milder Base: Strong bases can promote protodeboronation, especially in the presence of water. Consider switching to a weaker base like K₂CO₃ or even CsF.

    • Anhydrous Conditions: Since water is the proton source for this side reaction, running the reaction under anhydrous conditions can significantly reduce its occurrence.

    • Use of Boronic Esters: Pinacol esters of boronic acids are often more stable towards protodeboronation and can be a good alternative to the free boronic acid.

B. Ullmann Condensation Route

Issue 1: High Temperatures and Long Reaction Times

  • Question: My Ullmann reaction requires very high temperatures (>200 °C) and still takes a long time to go to completion. Are there ways to improve this?

  • Answer: The classic Ullmann reaction is notorious for its harsh conditions.[6] Modern variations have significantly improved its practicality:

    • Ligand-Accelerated Coupling: The addition of ligands such as diamines or amino acids can dramatically accelerate the reaction and allow for lower temperatures.

    • Catalyst Source: While copper powder is traditional, soluble copper(I) salts like CuI can be more effective. In-situ activation of copper powder can also improve reactivity.[11]

    • Ultrasound Assistance: The use of ultrasonic irradiation has been shown to significantly reduce reaction times and improve yields in Ullmann-type reactions by promoting efficient mixing and mass transfer.[5][9]

IV. Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and the purity of your reagents.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is based on established procedures for the synthesis of substituted biphenyl carboxylic acids.[1][12]

Reactants:

  • 3-Bromo-5-fluorobenzoic acid

  • 4-Methoxyphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-fluorobenzoic acid (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and K₂CO₃ (3.0 equiv.).

  • Inert Atmosphere: Seal the flask and thoroughly purge with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) via a syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound.

Protocol 2: Ullmann-Type Condensation (Conceptual)

This is a conceptual protocol for an alternative route, as specific examples for this exact transformation are less common. It is based on general procedures for Ullmann biaryl synthesis.[6][8]

Reactants:

  • An activated derivative of 3-fluorobenzoic acid

  • A suitable 4-methoxyphenyl organometallic reagent

  • Copper catalyst (e.g., CuI)

  • Ligand (e.g., a diamine)

  • High-boiling polar solvent (e.g., DMF or NMP)

Procedure:

  • Reaction Setup: In a dry reaction vessel, combine the copper catalyst and ligand under an inert atmosphere.

  • Reagent Addition: Add the high-boiling polar solvent, followed by the activated 3-fluorobenzoic acid derivative and the 4-methoxyphenyl organometallic reagent.

  • Reaction: Heat the mixture to the optimized temperature (typically >100 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is typically quenched with an aqueous solution and extracted with an organic solvent. The crude product is then purified by chromatography or recrystallization.

V. Data Presentation and Visualization

Table 1: Comparison of Synthetic Routes
ParameterSuzuki-Miyaura CouplingUllmann Condensation
Catalyst Palladium (e.g., Pd(PPh₃)₄, Pd(OAc)₂)Copper (e.g., Cu powder, CuI)
Typical Conditions Mild (often < 100 °C)Harsher (often > 150 °C)
Functional Group Tolerance HighModerate
Substrate Scope BroadGenerally favors electron-deficient aryl halides
Byproducts Boron-based, generally non-toxicCopper salts
Common Issues Catalyst deactivation, homocoupling, protodeboronationSluggish reactions, high temperatures, ligand sensitivity
Diagrams

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Biphenyl Product Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low/No Product Yield Check1 Verify Reagent Purity & Inert Atmosphere Start->Check1 Check2 Evaluate Catalyst/Ligand System Start->Check2 Check3 Optimize Base and Solvent Start->Check3 Check4 Monitor for Side Reactions Start->Check4 Solution1 Use Fresh Reagents & Degas Solvents Check1->Solution1 Solution2 Screen Alternative Catalysts/Ligands Check2->Solution2 Solution3 Test Different Base/Solvent Combinations Check3->Solution3 Solution4 Adjust Conditions to Minimize Side Reactions Check4->Solution4

Caption: A general troubleshooting workflow for low-yielding cross-coupling reactions.

VI. References

Sources

Technical Support Guide: Optimizing Column Chromatography of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who are tasked with the purification of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid. The unique structural characteristics of this molecule—specifically the acidic carboxylic acid function in concert with a moderately polar biphenyl backbone—present common but surmountable challenges in column chromatography. This document provides in-depth, field-proven insights and validated protocols to empower you to achieve optimal separation efficiency, yield, and purity. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively.

Part 1: Analyte Characterization - The Foundation of Method Development

Before any separation is attempted, a thorough understanding of the target molecule's physicochemical properties is paramount. These properties dictate the molecule's behavior on a chromatographic stationary phase and are the primary drivers for method development.

The structure of this compound contains several key features that influence its chromatographic behavior:

  • Carboxylic Acid: This is the most influential group. It is a weak acid, capable of donating a proton. Its ionization state is pH-dependent and is the primary cause of common purification issues like peak tailing on silica gel.

  • Biphenyl Core: The two phenyl rings provide a rigid, hydrophobic backbone with potential for π-π stacking interactions, especially with phenyl-functionalized stationary phases.[1]

  • Methoxy and Fluoro Groups: These substituents moderately increase the molecule's polarity.

Table 1: Physicochemical Properties of this compound and Related Structures

Property Value Source & Significance
Molecular Formula C₁₄H₁₁FO₃ [2] Defines the elemental composition.
Molecular Weight 246.23 g/mol [2] Important for characterization (e.g., mass spectrometry).
Predicted pKa ~4.14 [2] This is the critical value. At a pH above ~4.14, the molecule will be predominantly in its anionic (deprotonated) carboxylate form, which is highly polar. At a pH below this value, it will be in its neutral (protonated) carboxylic acid form, which is significantly less polar.

| Appearance | Crystalline solid / Powder | Relevant for sample preparation and loading. |

Part 2: The Core Principle: Suppressing Ionization for Optimal Separation

The most common issue encountered when purifying carboxylic acids on standard silica gel is severe peak tailing. This occurs because the slightly acidic silanol groups (Si-OH) on the silica surface can engage in an acid-base interaction with the analyte. A portion of the carboxylic acid molecules deprotonate to the carboxylate form (R-COO⁻), which then binds ionically to the stationary phase. This creates a secondary, stronger retention mechanism that slows the elution of a fraction of the analyte, resulting in a "tail".

The solution is to suppress the ionization of the carboxylic acid by acidifying the mobile phase.[3] By adding a small amount of a volatile acid (typically 0.1-1% acetic or formic acid), Le Châtelier's principle dictates that the equilibrium will be driven towards the protonated, neutral form of the analyte (R-COOH). This neutral form interacts with the silica gel primarily through weaker hydrogen bonding and dipole-dipole interactions, leading to a much more symmetrical and predictable elution profile.

G cluster_0 cluster_1 Standard Eluent (e.g., Hexane/EtOAc) cluster_2 Acidified Eluent (e.g., Hexane/EtOAc + 1% AcOH) Analyte Analyte (R-COOH) Protonated R-COOH (Elutes Normally) Protonated_Acid R-COOH (Predominant Species) (Elutes Cleanly) Silica Silica Surface (Si-OH) Deprotonated R-COO⁻ (Binds Tightly) Protonated->Deprotonated Equilibrium causes tailing Deprotonated_Acid R-COO⁻ (Suppressed) Protonated_Acid->Deprotonated_Acid Equilibrium shifted left

Caption: Effect of eluent acidification on analyte ionization.

Part 3: Troubleshooting and FAQ Guide

This section addresses the most common questions and issues encountered during the purification process in a direct Q&A format.

Q1: Why is my compound streaking or tailing badly on the TLC plate and column?

A: This is the classic sign of ionization, as described in Part 2. The carboxylic acid is interacting too strongly and in a mixed-mode fashion with the silica gel.

  • Immediate Solution: Add 0.5-1% acetic acid (AcOH) or formic acid to your eluent system.[3] For example, if your solvent system is 70:30 Hexane:Ethyl Acetate, prepare a new mobile phase of 70:30:1 Hexane:Ethyl Acetate:AcOH. Re-run your TLC in this new system; you should observe a more compact spot with a more reliable Rf value. The acid forces your compound into its less polar, protonated form.[3]

Q2: How do I choose the right starting solvent system (eluent)?

A: The goal is to find a solvent system where your target compound has an Rf (retention factor) of 0.2-0.35 on the TLC plate. This Rf range provides the best balance for good separation from impurities and a reasonable elution time on the column.

  • Method:

    • Start with a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate (EtOAc).

    • Begin with a low-polarity mixture (e.g., 9:1 Hexane:EtOAc) and spot it on a TLC plate.

    • Gradually increase the polarity (e.g., 8:2, 7:3, 1:1) until you achieve the target Rf.

    • Crucially, add 0.5-1% acetic acid to all test systems to prevent tailing.

Table 2: Common Solvents in Elutropic Series (Order of Increasing Polarity)

Solvent Polarity Index Notes
Hexane / Heptane 0.1 Base non-polar solvent.
Toluene 2.4 Can offer different selectivity for aromatic compounds.
Dichloromethane (DCM) 3.1 Good general-purpose solvent, stronger than ether.
Diethyl Ether 2.8 Volatile, use with caution.
Ethyl Acetate (EtOAc) 4.4 Excellent, versatile polar solvent. Often paired with hexane.
Acetone 5.1 Stronger polar solvent.
Methanol (MeOH) 5.1 Very polar, used to elute highly retained compounds.
Acetic Acid (AcOH) 6.2 Used as a modifier, not typically a primary solvent.

Source: Adapted from standard organic chemistry resources.[4]

Q3: My compound won't move off the baseline (Rf ≈ 0). What should I do?

A: Your eluent is not polar enough to displace the compound from the silica gel.

  • Solution: Systematically increase the proportion of the polar solvent in your mobile phase. If you are using 8:2 Hexane:EtOAc, try 1:1 Hexane:EtOAc, or even pure EtOAc. If that is still insufficient, you may need to switch to a more polar co-solvent, such as methanol (e.g., 95:5 EtOAc:MeOH), while still retaining the acetic acid modifier.

Q4: My compound runs at the solvent front (Rf ≈ 1). What's wrong?

A: Your eluent is too polar. The compound is spending all its time in the mobile phase and not interacting with the stationary phase, leading to no separation.

  • Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). If you are at 1:1 Hexane:EtOAc, try 7:3 or 8:2 Hexane:EtOAc.

Q5: The separation between my product and an impurity is poor (ΔRf < 0.1). How can I improve resolution?

A: This requires finer optimization.

  • Strategy 1: Fine Polarity Adjustment: Make smaller changes to your solvent ratio. If 7:3 Hexane:EtOAc is close, try 75:25 or 80:20.

  • Strategy 2: Change Solvent System: Swapping one of the solvents can alter selectivity. For example, try replacing Ethyl Acetate with Dichloromethane or a mix of the two (e.g., Hexane:DCM:EtOAc). The different interactions can sometimes pull apart co-eluting spots.

  • Strategy 3: Use a Gradient Elution: On the column, instead of using a single solvent mixture (isocratic elution), you can start with a lower polarity eluent to wash off non-polar impurities and then gradually increase the polarity to elute your product, leaving more polar impurities behind.[5]

Q6: I suspect my compound is decomposing on the silica gel. How can I check and what are my alternatives?

A: Silica gel is acidic and can catalyze the degradation of sensitive compounds.

  • Diagnosis (2D TLC):

    • Spot your compound on a TLC plate and run it in a suitable eluent system.

    • Remove the plate, dry it completely, and rotate it 90 degrees.

    • Run the plate again in the same solvent system.

    • If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see new spots off the diagonal.[5]

  • Alternatives:

    • Deactivated Silica: You can deactivate silica gel by pre-treating it with a base like triethylamine.[6] However, this is not recommended for an acidic compound as it may become permanently stuck.

    • Alumina: Alumina is another common stationary phase. It is available in neutral, acidic, and basic grades. Neutral or acidic alumina could be an option.

    • Reversed-Phase Chromatography: This technique uses a non-polar stationary phase (like C18-silica) and a polar mobile phase (like water/acetonitrile).[7][8] For your compound, a mobile phase of water and acetonitrile with an acidic modifier (like 0.1% formic acid) would be an excellent choice to ensure the carboxylic acid is protonated.[9][10]

Part 4: Validated Experimental Protocols

These protocols provide a reliable starting point for purification.

Protocol 1: TLC Analysis for Eluent Selection
  • Prepare Stock Solution: Dissolve a small amount (~1 mg) of your crude material in a suitable solvent (~0.5 mL) like ethyl acetate or DCM.

  • Prepare Test Eluents: In small beakers or vials, prepare ~5-10 mL of various solvent mixtures. Crucially, add 1% acetic acid to each. For example:

    • System A: 9 mL Hexane, 1 mL EtOAc, 0.1 mL AcOH

    • System B: 7 mL Hexane, 3 mL EtOAc, 0.1 mL AcOH

    • System C: 5 mL Hexane, 5 mL EtOAc, 0.1 mL AcOH

  • Spot the TLC Plate: Using a capillary tube, carefully spot your crude material on the baseline of a silica gel TLC plate. Make the spots small.

  • Develop the Plate: Place the plate in a developing chamber containing one of your test eluents. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the spots.

  • Analyze: Calculate the Rf value for your target compound in each system (Rf = distance spot traveled / distance solvent traveled). Select the system that gives an Rf of ~0.2-0.35 for your product and good separation from major impurities.

Protocol 2: Normal-Phase Flash Column Chromatography

This protocol assumes a standard glass flash column with silica gel.[11]

  • Column Selection & Packing:

    • Choose a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel mass to crude sample mass).

    • Place a small plug of cotton or glass wool at the bottom of the column.[4] Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc + 1% AcOH).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.[4][12] The final packed bed should be uniform and level. Add another thin layer of sand on top.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material in a minimal amount of a strong solvent (e.g., DCM or EtOAc).

    • Add a small amount of silica gel (2-3x the mass of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder of your crude material adsorbed onto silica.[6]

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add your starting eluent to the column.

    • Apply gentle, steady air pressure to begin flowing the solvent through the column.

    • Collect fractions in test tubes or vials.

    • Monitor the separation by TLC analysis of the collected fractions.

    • If using a gradient, once the less polar impurities have eluted, systematically increase the eluent polarity (e.g., from 9:1 to 7:3 Hexane:EtOAc) to elute your target compound.

  • Isolation:

    • Combine the pure fractions (as determined by TLC).

    • Remove the solvent using a rotary evaporator. The acetic acid is volatile and should be removed under high vacuum.

Part 5: Comprehensive Method Development Workflow

The entire process of optimizing a chromatographic separation can be visualized as a logical workflow, from initial analysis to final isolation.

G A 1. Analyte Characterization - Identify functional groups (Carboxylic Acid) - Note pKa (~4.14) B 2. Initial TLC Screening - Select solvent system (e.g., Hexane/EtOAc) - CRITICAL: Add 1% Acetic Acid to eluent A->B C 3. Evaluate TLC Results B->C D Rf ≈ 0 (Stuck on Baseline) C->D Compound is too polar for eluent E Rf ≈ 1 (At Solvent Front) C->E Eluent is too polar F 0.2 < Rf < 0.35 (Optimal) C->F Proceed to column D->B Increase Eluent Polarity E->B Decrease Eluent Polarity G 4. Column Preparation - Slurry pack with initial eluent - Dry load sample on silica F->G H 5. Run Column & Collect Fractions - Use isocratic or gradient elution G->H I 6. Analyze Fractions by TLC H->I J 7. Combine Pure Fractions & Evaporate I->J K Purified Product J->K

Caption: Logical workflow for chromatography optimization.

References

  • PubChem. (n.d.). 4'-Methoxy-biphenyl-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4'-methoxybiphenyl. Retrieved from [Link]

  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Al-Degs, Y. S., et al. (2016). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science, 54(7), 1136–1143. Available from: [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2016, November 8). Column chromatography of carboxylic acids? r/chemistry. Retrieved from [Link]

  • JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

  • Sorbtech. (2026, January 15). Mastering Stationary Phases: Selection Criteria and Method Development. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Restek. (2016, November 23). Why Biphenyl is a very interesting primary choice as stationary phase in LC. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling. Retrieved from [Link]

  • Alwsci. (2024, May 10). Mobile Phase Selection Guide. Retrieved from [Link]

  • Waters Corporation. (2020, June 16). Retaining and Separating Polar Acidic Compounds. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • ResearchGate. (2022, July 31). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons. Retrieved from [Link]

  • McMaster University, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Reddit. (2019, May 5). Why is 4-methoxybenzoic acid non-polar? r/chemistry. Retrieved from [Link]

Sources

Technical Support Center: Managing Impurities in the Synthesis of Substituted Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted biphenyls. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity management in one of the most pivotal transformations in modern organic chemistry: the Suzuki-Miyaura cross-coupling reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, empowering you to troubleshoot and optimize your syntheses effectively.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of homocoupled biaryl derived from my boronic acid starting material. What is the primary cause and how can I mitigate it?

A1: The most common culprit for the homocoupling of boronic acids is the presence of oxygen in your reaction mixture.[1] Oxygen can facilitate the oxidative homocoupling of the boronic acid, a reaction often mediated by Pd(II) species.[2] This not only consumes your valuable starting material but also leads to the formation of a symmetrical biaryl impurity that can be challenging to separate from your desired product.

Primary Mitigation Strategy: Rigorous Exclusion of Oxygen

  • Degassing Solvents: Thoroughly degas all solvents, including water, before use. This can be achieved by sparging with an inert gas like argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles.

  • Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas. The use of Schlenk lines or a glovebox is highly recommended.[1] A simple nitrogen balloon is often insufficient to prevent trace oxygen contamination.

Secondary Mitigation Strategies:

  • Catalyst Choice: Pd(II) precursors such as Pd(OAc)₂ require in situ reduction to the active Pd(0) catalyst. This reduction can sometimes be slow or incomplete, leaving residual Pd(II) that promotes homocoupling.[2] Consider using a Pd(0) source directly, like Pd(PPh₃)₄ or Pd₂(dba)₃, to minimize the presence of Pd(II).[1]

  • Slow Addition: Adding the boronic acid slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Q2: My desired biphenyl product is contaminated with the dehalogenated arene from my aryl halide starting material. What causes this and what adjustments can I make?

A2: Dehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. This typically occurs after the oxidative addition step in the catalytic cycle. The resulting Aryl-Pd(II)-X intermediate can react with a hydride source in the reaction mixture, leading to reductive elimination of the dehalogenated arene.[2]

Potential Hydride Sources and Solutions:

  • Bases: Some bases or their breakdown products can act as hydride donors. If you suspect this is the issue, consider changing your base. For example, if using an alkoxide, you might switch to a carbonate or phosphate base.

  • Solvents: Solvents like alcohols can also be a source of hydrides. If you are using an alcohol as a co-solvent, consider switching to a non-protic solvent system like dioxane/water or toluene/water.

  • Water: While water is often necessary for the Suzuki reaction, it can also participate in side reactions. Ensure you are using the optimal amount of water, as excess can sometimes be detrimental.[3]

Q3: I'm experiencing low yields and see a significant amount of my starting arene (from the boronic acid) in the crude reaction mixture. What is happening?

A3: This issue is most likely due to protodeboronation, the cleavage of the C-B bond of the boronic acid by a proton source, which replaces the boronic acid group with a hydrogen atom. This side reaction is particularly prevalent with electron-rich or heteroaryl boronic acids.

Strategies to Minimize Protodeboronation:

  • Choice of Base: The base plays a crucial role. Stronger bases can sometimes accelerate protodeboronation. Using a milder base like K₂CO₃ or K₃PO₄ can be beneficial.[4] The choice of base can be critical, with studies showing that the reaction selectivity can depend on the amount and strength (pKa) of the base used.[4]

  • Use of Boronic Esters: Boronic acids can be protected as esters, such as pinacol (BPin) or MIDA esters, which are generally more stable towards protodeboronation. These esters release the boronic acid in situ under the reaction conditions.

  • Anhydrous Conditions: In some cases, particularly with very sensitive substrates, running the reaction under anhydrous conditions with a base like CsF or K₃PO₄ can prevent protodeboronation.

In-Depth Troubleshooting Guides

Guide 1: Tackling Persistent Homocoupling Impurities

Even with careful degassing, homocoupling can persist. This guide provides a systematic approach to further diagnose and resolve this issue.

G start High Homocoupling Detected check_oxygen Step 1: Re-evaluate Inert Atmosphere - Use Schlenk line or glovebox? - Solvents freshly degassed? start->check_oxygen check_catalyst Step 2: Examine Palladium Source - Using a Pd(II) precatalyst? check_oxygen->check_catalyst use_pd0 Switch to a Pd(0) Source (e.g., Pd(PPh3)4, Pd2(dba)3) check_catalyst->use_pd0 Yes optimize_ligand Step 3: Optimize the Ligand - Current ligand bulky enough? check_catalyst->optimize_ligand No use_pd0->optimize_ligand use_bulky_ligand Use Bulky, Electron-Rich Ligands (e.g., Buchwald ligands like SPhos, XPhos) optimize_ligand->use_bulky_ligand adjust_conditions Step 4: Modify Reaction Parameters - Can temperature be lowered? - Can boronic acid be added slowly? use_bulky_ligand->adjust_conditions slow_addition Implement Slow Addition Protocol adjust_conditions->slow_addition end Homocoupling Minimized slow_addition->end

The Causality Explained:

  • Ligand Choice: Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), are highly effective at minimizing homocoupling.[5] Their steric bulk favors the formation of monoligated Pd(0) species, which are highly reactive in oxidative addition.[6] This accelerates the desired cross-coupling pathway relative to the competing homocoupling. Furthermore, these ligands promote the rate of reductive elimination, the final product-forming step, which helps to turn over the catalyst efficiently and keep it in the desired catalytic cycle.[6][7][8]

Quantitative Comparison of Ligands for Homocoupling Suppression:

LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)Reference
SPhos 2-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT98[5]
XPhos 4-ChlorotoluenePhenylboronic acid0.5 (Pd)K₃PO₄Toluene10097[5]
PPh₃ 4-BromotoluenePhenylboronic acid2.0 (Pd)Na₂CO₃Toluene/H₂O8085[5]
dppf 1-Bromo-4-fluorobenzenePhenylboronic acid1.0 (Pd)K₂CO₃Dioxane10092[5]

This table illustrates the high efficiency of bulky biaryl phosphine ligands (SPhos, XPhos) in achieving high yields, which is often indicative of minimized side reactions like homocoupling, compared to more traditional ligands like PPh₃.

Guide 2: Purification Strategy for Biphenyls with Close-Eluting Impurities

A common challenge is the co-elution of the desired biphenyl product with structurally similar impurities during column chromatography.

Step-by-Step Protocol for Enhanced Chromatographic Separation:

  • Initial Scouting: Begin by running a TLC with a standard solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). If the spots are not well-separated (ΔRf < 0.2), a more specialized approach is needed.

  • Solvent System Optimization:

    • Polarity Adjustment: If separation is poor, try a shallower solvent gradient during the column.[9] Start with a very non-polar mobile phase and slowly increase the polarity.

    • Solvent Choice: Toluene can sometimes offer better separation for aromatic compounds than hexanes due to π-π interactions with the silica and the analytes.

  • Stationary Phase Selection:

    • Standard Silica: For most applications, standard silica gel is sufficient.

    • Biphenyl Columns: For particularly challenging separations of isomers, consider using an HPLC with a biphenyl stationary phase. These columns offer enhanced π-π interactions, which can significantly improve the resolution of aromatic compounds compared to standard C18 columns.[10]

  • Column Packing and Loading:

    • Wet Loading: For easily dissolved samples, dissolve the crude material in a minimal amount of the initial eluent and load it onto the column.

    • Dry Loading: If your compound is poorly soluble in the eluent, pre-adsorb it onto a small amount of silica gel. Evaporate the solvent to get a free-flowing powder and load this onto the top of your column. This technique often results in sharper bands and better separation.[11]

  • Fraction Collection and Analysis: Collect small fractions and analyze them by TLC or LC-MS to identify the pure product fractions.

G start Poor Separation in Column Chromatography step1 Step 1: Optimize Mobile Phase - Try a shallower gradient. - Consider Toluene instead of Hexanes. start->step1 step2 Step 2: Loading Technique - Is the sample highly soluble in eluent? step1->step2 dry_load Use Dry Loading Method (Pre-adsorb on silica) step2->dry_load No wet_load Continue with Wet Loading step2->wet_load Yes step3 Step 3: Consider Alternative Stationary Phase - Is separation still poor? dry_load->step3 wet_load->step3 hplc Switch to HPLC with a Biphenyl Column step3->hplc Yes end Pure Product Isolated step3->end No hplc->end

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Impurity Formation

This protocol incorporates best practices for setting up a reaction under an inert atmosphere to minimize oxygen-sensitive side reactions.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Schlenk flask and manifold

Procedure:

  • Glassware Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: To the cooled flask, add the aryl halide, arylboronic acid, base, and palladium catalyst under a positive flow of inert gas.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three more times.

  • Solvent Addition: Add the degassed solvent mixture via syringe. If using a solid catalyst that is added last, it can be added at this point under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[12]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[9][13]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method Development for Impurity Profiling

A systematic approach to developing a robust HPLC method for separating your biphenyl product from its impurities.[14][15][16]

  • Column Selection: Start with a versatile column. A C18 column is a good initial choice. For aromatic compounds, a Phenyl-Hexyl or a Biphenyl column can offer alternative selectivity and should be part of your screening.[10]

  • Mobile Phase Screening (pH): Prepare your sample in the initial mobile phase. Screen different pH values for your aqueous mobile phase (e.g., pH 2.5 with formic acid, neutral, and pH 9 with ammonium bicarbonate) to see how the retention times and peak shapes of your product and impurities change.[14]

  • Organic Modifier Screening: Evaluate both acetonitrile and methanol as the organic mobile phase. The choice of organic modifier can significantly alter the selectivity, especially on phenyl-based columns where methanol can enhance π-π interactions.[10]

  • Gradient Optimization: Once a suitable column and mobile phase are identified, optimize the gradient profile. Start with a generic gradient (e.g., 5% to 95% organic over 20 minutes) and then adjust the slope to improve the resolution of closely eluting peaks.

  • Temperature Optimization: Analyze the separation at different temperatures (e.g., 30 °C and 50 °C). Temperature can affect viscosity and selectivity, sometimes improving resolution.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Cid, J., Garcia-Alvarez, J., & Maseras, F. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC, 3(4), 276–310.
  • ChemistryViews. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. Retrieved from [Link]

  • Yokoyama, A., Miyakoshi, R., & Yokozawa, T. (2013).
  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011).
  • Madaksira, V. (2021).
  • The Organic Chemistry Channel. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • de Oliveira, P. F., & Rossi, L. M. (2014). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
  • Wang, C., et al. (2020). Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. The Journal of Organic Chemistry, 85(21), 13698-13707.
  • Dong, M. W. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. LCGC North America, 28(12), 1004-1015.
  • Boruah, P. R., et al. (2015).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Advion. (n.d.). Suzuki Reaction Monitoring. Retrieved from [Link]

  • Google Patents. (n.d.). CN1680226A - Method for preparing high-purity biphenyl from crude biphenyl.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]

  • Al-Masri, H., & El-Atawy, M. A. (2014). An Efficient Protocol for a Pd(OAc) 2-Catalyzed Ligand-Free Suzuki Reaction in Toluene. Request PDF.
  • Singh, S., et al. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Kumar, P., et al. (2010). Expression, purification, crystallization and preliminary crystallographic studies of cis-biphenyl-2,3-dihydrodiol-2,3-dehydrogenase from Pandoraea pnomenusa B-356.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Patil, N. G., et al. (2015). Effect of different bases on the Suzuki-Miyaura coupling.
  • Braga, A. A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(44), 15562-15571.
  • Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
  • ResearchGate. (2017). How i can determine the kinetics of my suzuki coupling reaction with analysis my sample with GC?. Retrieved from [Link]

  • Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]

  • Vanhoenacker, G., & Sandra, P. (2010). Method Development for Drug Impurity Profiling: Part 1.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Colbert, C. L., et al. (2003). Anaerobic crystallization and initial X-ray diffraction data of biphenyl 2,3-dioxygenase from Burkholderia xenovorans LB400. Acta Crystallographica Section D: Biological Crystallography, 59(Pt 6), 1067-1070.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The structural elucidation of novel organic compounds is the bedrock of modern drug discovery and materials science. 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid represents a class of substituted biphenyls with significant potential as a scaffold in medicinal chemistry, leveraging the unique electronic properties of its substituents. This in-depth guide provides a comprehensive analysis of its structural features using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will present a predicted spectrum based on established principles of substituent effects and coupling constants, outline a complete protocol for experimental validation, and compare the definitive power of NMR with complementary techniques such as Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

Predicted NMR Spectroscopic Features

Nuclear Magnetic Resonance spectroscopy provides an unparalleled, atom-level view of a molecule's structure. For a previously uncharacterized molecule like this compound, predicting the spectrum is the first step in analysis. This prediction is built upon the foundational principles of chemical environment and spin-spin coupling.

Molecular Structure and Numbering

To ensure clarity in spectral assignment, we will use the standard IUPAC numbering system for the biphenyl core. The ring bearing the carboxylic acid is designated as the non-primed ring (C1-C6), and the ring with the fluoro and methoxy groups is the primed ring (C1'-C6').

Caption: IUPAC numbering of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show eight distinct signals: one for the carboxylic acid proton, one for the methoxy protons, and six for the aromatic protons. The chemical shifts (δ) are influenced by the electronic nature of the substituents.[1][2]

  • Ring A (Carboxylic Acid-Substituted Ring): The -COOH group is electron-withdrawing, deshielding the protons on its ring.

    • H2: This proton is ortho to the biphenyl linkage and meta to the -COOH group. It will likely appear as a doublet or triplet around δ 8.2-8.3 ppm .

    • H4: This proton is para to the biphenyl linkage and ortho to the -COOH group. It is expected to be a triplet around δ 7.8-7.9 ppm .

    • H5: This proton is meta to the biphenyl linkage and ortho to the -COOH group. It is expected to be a doublet or triplet around δ 7.6-7.7 ppm .

    • H6: This proton is ortho to the biphenyl linkage and meta to the -COOH group. It will likely appear as a doublet around δ 7.5-7.6 ppm .

  • Ring B (Fluoro- and Methoxy-Substituted Ring): The -OCH₃ group is strongly electron-donating (shielding), while the -F atom is electron-withdrawing via induction but can donate via resonance.

    • H2': This proton is ortho to the biphenyl link and the fluorine atom. Its signal will be split by both H6' (³JHH, ortho coupling, ~8-9 Hz) and the fluorine (³JHF, ortho coupling, ~8-10 Hz), appearing as a doublet of doublets (dd) around δ 7.4-7.5 ppm .[3]

    • H5': This proton is ortho to the methoxy group and meta to the fluorine. It will be the most shielded aromatic proton, appearing as a doublet (d) due to coupling with the fluorine (⁴JHF, meta coupling, ~5-6 Hz) around δ 7.0-7.1 ppm .[3]

    • H6': This proton is meta to the methoxy group and ortho to the biphenyl link. It will be split by H2' (³JHH) and the fluorine (⁴JHF), likely appearing as a complex multiplet, possibly a doublet of doublets (dd) , around δ 7.2-7.3 ppm .

  • Substituent Protons:

    • -COOH: This proton is highly deshielded and participates in hydrogen bonding. It will appear as a very broad singlet far downfield, typically between δ 10.0-13.0 ppm . Its position is highly dependent on solvent and concentration.[4][5]

    • -OCH₃: These three equivalent protons will give a sharp singlet, shielded by the adjacent oxygen, around δ 3.8-3.9 ppm .

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Expected Coupling Constants (Hz)
-COOH10.0 - 13.0br s (broad singlet)N/A
H28.2 - 8.3t or dJ ≈ 7-8
H47.8 - 7.9tJ ≈ 7-8
H57.6 - 7.7d or tJ ≈ 7-8
H67.5 - 7.6dJ ≈ 7-8
H2'7.4 - 7.5dd³JHH ≈ 8-9; ³JHF ≈ 8-10
H6'7.2 - 7.3dd or m³JHH ≈ 8-9; ⁴JHF ≈ 5-6
H5'7.0 - 7.1d⁴JHF ≈ 5-6
-OCH₃3.8 - 3.9s (singlet)N/A
Predicted ¹³C NMR Spectrum

The molecule has 14 carbon atoms, but due to the biphenyl linkage, all 14 are expected to be chemically unique, resulting in 14 distinct signals in the proton-decoupled ¹³C NMR spectrum. The aromatic region typically spans δ 110-160 ppm.[1]

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is significantly deshielded and will appear downfield, around δ 165-170 ppm .[4]

  • Oxygen-Bearing Carbons:

    • C4': The carbon directly attached to the electron-donating methoxy group will be shielded relative to a standard aromatic carbon but will still be downfield due to the direct oxygen attachment, predicted around δ 158-160 ppm .

    • -OCH₃: The methyl carbon will be highly shielded, appearing upfield around δ 55-56 ppm .

  • Fluorine-Bearing Carbon:

    • C3': This carbon will show a very large one-bond coupling to fluorine (¹JCF ≈ 240-250 Hz), appearing as a doublet . Its chemical shift will be far downfield due to the electronegativity of fluorine, around δ 160-162 ppm .[6]

  • Biphenyl Linkage Carbons (Quaternary):

    • C1 & C1': These quaternary carbons involved in the inter-ring bond will appear in the δ 135-145 ppm range. C1' will likely show a small C-F coupling.

  • Other Aromatic Carbons: The remaining carbons will appear between δ 110-135 ppm. Carbons ortho and para to the electron-withdrawing -COOH group will be deshielded, while those ortho and para to the -OCH₃ group will be shielded. Carbons will also exhibit smaller two- and three-bond couplings to fluorine (²JCF and ³JCF), which can range from 3-25 Hz, causing further splitting that may be visible in high-resolution spectra.[6][7]

Carbon Assignment Predicted δ (ppm) Splitting due to ¹⁹F Expected ¹JCF (Hz)
-COOH165 - 170SingletN/A
C3'160 - 162Doublet~245
C4'158 - 160Doublet (²JCF)N/A
C1, C1', C3130 - 145Singlets or small dN/A
C2, C4, C5, C6125 - 132SingletsN/A
C2', C5', C6'110 - 125Doublets (²JCF, ³JCF)N/A
-OCH₃55 - 56SingletN/A
The Role of 2D NMR for Assignment Confirmation

While 1D spectra provide the initial prediction, two-dimensional (2D) NMR experiments are essential for unambiguous assignment.

Caption: Workflow for NMR-based structural elucidation.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other. We would expect to see cross-peaks connecting H2'/H6' on Ring B, and a network of correlations between H2, H4, H5, and H6 on Ring A.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment directly links each proton signal to the carbon it is attached to, allowing for the definitive assignment of all protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assigning the quaternary (non-protonated) carbons and piecing the molecular puzzle together. For instance, the methoxy protons (-OCH₃) should show a correlation to C4' (3 bonds away). The H2' and H6' protons should show correlations to the C1 carbon across the biphenyl bond, confirming the connectivity of the two rings.[8][9]

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques provide complementary and valuable data. An integrated analytical approach is always the most robust.

Technique Information Provided for this Molecule Strengths Limitations
NMR Complete C-H framework, atom connectivity, stereochemistry. Unambiguous isomer identification.Definitive structural information. Non-destructive.Requires larger sample amount. Slower acquisition time.
MS (EI/ESI) Molecular weight (confirms formula), fragmentation pattern (provides structural clues).High sensitivity (ng-pg). Fast analysis.Does not distinguish between isomers. Provides connectivity clues, not definitive structure.
FTIR Presence of key functional groups (-COOH, C=O, O-H, C-O, aromatic C-H, C-F).Fast, inexpensive, requires minimal sample prep.Provides no information on the carbon skeleton or atom connectivity. Not suitable for isomer differentiation.
Mass Spectrometry (MS)

For this compound (C₁₄H₁₁FO₃, Mol. Wt. 246.24 g/mol ), high-resolution mass spectrometry would confirm the elemental composition. Electron Ionization (EI) would likely show a strong molecular ion peak (M⁺) at m/z = 246 due to the stable aromatic system. Key fragmentation pathways would include:

  • Loss of a hydroxyl radical: [M - OH]⁺ at m/z = 229.

  • Loss of the carboxyl group: [M - COOH]⁺ at m/z = 201.

  • Cleavage of the methoxy group: [M - CH₃]⁺ at m/z = 231, followed by loss of CO.[10][11][12]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would serve as a quick functional group check:

  • O-H Stretch (-COOH): A very broad, strong absorption from ~2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer.[13][14]

  • C-H Stretch (Aromatic): Sharp, medium peaks just above 3000 cm⁻¹.

  • C=O Stretch (-COOH): A very strong, sharp absorption around 1690-1710 cm⁻¹.[13][15]

  • C=C Stretch (Aromatic): Several sharp peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (-OCH₃ & -COOH): Strong absorptions in the 1200-1300 cm⁻¹ region.

  • C-F Stretch: A strong, characteristic absorption in the 1100-1250 cm⁻¹ region.

While MS and FTIR confirm the pieces are present, only NMR shows how they are assembled.

Experimental Protocols

Trustworthy data begins with meticulous experimental design.

Sample Preparation for NMR
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for carboxylic acids as it often keeps the -COOH proton signal relatively sharp and minimizes exchange.[16] Chloroform-d (CDCl₃) is also an option, though the acid proton may be broader. Avoid D₂O, as it will cause the acidic -COOH proton to exchange with deuterium, leading to the signal's disappearance.[17]

  • Concentration: Weigh approximately 5-10 mg of the solid sample directly into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: The residual solvent peak (DMSO-d₆ at δ 2.50 ppm) can be used for referencing. Alternatively, a small amount of tetramethylsilane (TMS, δ 0.00 ppm) can be added, though it is volatile.

  • Homogenization: Cap the tube and gently vortex or invert until the sample is completely dissolved. A brief sonication may be required.

NMR Instrument Parameters (Typical 500 MHz Spectrometer)
  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 16 ppm (-2 to 14 ppm).

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay (d1): 2-5 seconds (to allow for full relaxation of quaternary-attached protons).

    • Number of Scans: 16-64, depending on concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).

    • Spectral Width: 240 ppm (-10 to 230 ppm).

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

  • 2D Experiments (COSY, HSQC, HMBC):

    • Utilize standard, vendor-supplied pulse programs.

    • Optimize spectral widths in both dimensions to cover the relevant signal regions.

    • For HMBC, set the long-range coupling delay to optimize for J-couplings of 8-10 Hz to observe key correlations.

Conclusion

The structural verification of this compound is a prime example of the synergy between predictive chemical knowledge and advanced analytical techniques. While FTIR and MS provide rapid confirmation of functional groups and molecular formula, they fall short of providing the definitive structural map. A comprehensive suite of NMR experiments, beginning with 1D ¹H and ¹³C analysis and confirmed with 2D correlation spectra (COSY, HSQC, HMBC), is indispensable. The predicted spectra and protocols outlined in this guide provide a robust framework for researchers to confidently and accurately characterize this molecule and its analogs, accelerating its potential application in drug development and materials science.

References

  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. Retrieved from [Link]

  • Weigert, F. J., & Roberts, J. D. (1971). Carbon-13 Nuclear Magnetic Resonance Spectroscopy. Determination of Carbon-Fluorine Couplings. Journal of the American Chemical Society, 93(10), 2361–2367. Available from: [Link]

  • Loemker, J. E., et al. (1967). A precise determination of the H-H and H-F couplings in fluorobenzene. Molecular Physics, 12(5), 433-438.
  • JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Lin, W. C., & Tsay, S. J. (1970). NMR Studies on the Effect of Solvents on the Dimerization of Benzoic Acid. Journal of the Chinese Chemical Society, 17(3), 153-160.
  • Mohanty, S., & Venkateswarlu, P. (1967). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 12(5), 439-447.
  • Amass, A. J., et al. (1998). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.
  • Gándara, L., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5278–5286. Available from: [Link]

  • ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent?. Retrieved from [Link]

  • Echevarria, A., et al. (1985). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 23(10), 809-813.
  • Yukawa, Y., & Tsuno, Y. (1979). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. The Journal of Organic Chemistry, 44(16), 2843–2844.
  • University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Spectra and physical data. Retrieved from [Link]

  • NIST. (n.d.). Biphenyl-4-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Schaefer, T., et al. (1991). Long-range ¹H,¹⁹F and ¹³C,¹⁹F coupling constants and molecular orbital computations as indicators of the conformational properties of 2,2,2-trifluoroanisole and some derivatives. Canadian Journal of Chemistry, 69(7), 1047-1053.
  • Soong, R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(1), 125-134. Available from: [Link]

  • Mao, J., et al. (2003). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 67(21), 4065-4078.
  • Song, Y., et al. (2012). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Journal of The American Society for Mass Spectrometry, 23(6), 1056–1066. Available from: [Link]

  • Michigan State University. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Supporting Information. Retrieved from [Link]

  • ATB. (n.d.). 3-Biphenylcarboxylicacid. Retrieved from [Link]

  • Meyerson, S., & Fields, E. K. (1974). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 46(11), 1583–1586.
  • University of Wisconsin-Platteville. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Hertkorn, N., et al. (2013).
  • ResearchGate. (n.d.). ¹H and ¹³C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Sonogashira Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The FTIR spectrum of (a) 4,4'-biphenyldicarboxylic acid and (b) 4,4'. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

Sources

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has emerged as a powerful tool for optimizing pharmacological profiles. This guide provides an in-depth comparison of the biological activity of fluorinated and non-fluorinated biphenyl carboxylic acids, a scaffold present in numerous therapeutic agents. By examining key experimental data, we will elucidate the profound impact of fluorination on anti-inflammatory, anticancer, and antibacterial activities, as well as on crucial pharmacokinetic parameters.

The Power of Fluorination: More Than Just an Atomic Swap

The substitution of a hydrogen atom with fluorine, the most electronegative element, is far from a simple steric alteration. This strategic modification can dramatically influence a molecule's electronic properties, pKa, lipophilicity, and metabolic stability.[1][2] These changes, in turn, can lead to enhanced binding affinity for biological targets, improved cell membrane permeability, and a longer duration of action.[1]

The electron-withdrawing nature of fluorine can increase the acidity of the carboxylic acid moiety, which can be critical for interactions with target enzymes and for modulating a compound's solubility and transport properties.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This "metabolic shielding" often results in improved bioavailability and a longer plasma half-life.

Head-to-Head Comparison: Biological Activity in Focus

To illustrate the tangible benefits of fluorination, we will examine comparative data across several key therapeutic areas.

Anti-Inflammatory Activity: The Case of Diflunisal

A prime example of a fluorinated biphenyl carboxylic acid is Diflunisal, a nonsteroidal anti-inflammatory drug (NSAID). Its structure is analogous to salicylic acid, the active metabolite of aspirin, but with the addition of a difluorophenyl group.

Clinical and preclinical studies have demonstrated that Diflunisal possesses higher potency and a better tolerability profile compared to aspirin.[1][3] In patients with rheumatoid arthritis, the therapeutic effect of Diflunisal was found to be at least as good as that of aspirin, but it was significantly better tolerated.[3]

Recent research has unveiled a novel mechanism of action for salicylates, including Diflunisal: the inhibition of the lysine acetyltransferases CBP/p300. A comparative study revealed that Diflunisal inhibits p300 more potently than salicylate.[4] Furthermore, the CoA (Coenzyme A) metabolites of these compounds, which are formed in vivo, show a dramatic increase in potency. Strikingly, Diflunisal-CoA is approximately 52-fold more potent than Diflunisal, while salicyl-CoA is about 28-fold more potent than salicylate, highlighting the significant advantage conferred by fluorination at the metabolic level.[4]

CompoundTargetIC50 (in vitro)Notes
Salicylatep3006.12 mMParent compound.[4]
Diflunisal p300 1.05 mM Fluorinated analogue, more potent. [4]
Salicyl-CoAp300220 µMIn vivo metabolite.[4]
Diflunisal-CoA p300 20 µM Fluorinated metabolite, significantly more potent. [4]
Anticancer Activity: Targeting Acetyltransferases

The inhibition of CBP/p300 acetyltransferases by Diflunisal also has implications for cancer therapy. These enzymes are involved in the regulation of gene expression, and their dysregulation is implicated in various cancers. Studies have shown that both salicylate and Diflunisal can suppress the growth of p300-dependent leukemia cells in vitro and in vivo, with Diflunisal demonstrating greater potency.[4][5] This suggests that fluorinated biphenyl carboxylic acids could be promising scaffolds for the development of novel epigenetic cancer therapies.

Antibacterial Activity: Enhancing Efficacy Against Resistant Strains

The antibacterial potential of biphenyl derivatives can also be significantly enhanced by fluorination. A study investigating a series of biphenyl and dibenzofuran derivatives against antibiotic-resistant bacteria provides compelling evidence. While the core structure in this study is a biphenyl-triol, the principle of fluorination's impact is clearly demonstrated.

The results showed that fluorinated derivatives, such as 4'-fluoro-[1,1'-biphenyl]-3,4,5-triol and 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol, exhibited potent antibacterial activity against both Gram-positive and Gram-negative pathogens.[6] Notably, these compounds showed inhibitory activity comparable to ciprofloxacin against carbapenem-resistant Acinetobacter baumannii.[6]

CompoundBacterial StrainMIC (µg/mL)
4'-Fluoro-[1,1'-biphenyl]-3,4,5-triol Acinetobacter baumannii (Carbapenem-resistant)Comparable to Ciprofloxacin
4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol Staphylococcus aureus (MRSA)3.13
Ciprofloxacin (Reference)Acinetobacter baumannii-

The Influence of Fluorination on Pharmacokinetics

The pharmacokinetic profile of a drug is a critical determinant of its clinical success. Fluorination can profoundly influence absorption, distribution, metabolism, and excretion (ADME).

While direct comparative pharmacokinetic data for a matched pair of a fluorinated and a non-fluorinated biphenyl carboxylic acid is not extensively available in the public domain, general principles and data from related compounds are informative. The increased lipophilicity often associated with fluorination can enhance membrane permeability and absorption.[7] As previously mentioned, the strength of the C-F bond provides metabolic stability, leading to lower clearance and a longer half-life.[8]

For instance, the development of Diflunisal was driven by the goal of achieving a longer duration of action compared to aspirin, a goal that was successfully met.[1]

Experimental Protocols for Biological Activity Assessment

To facilitate further research in this area, we provide outlines of standard experimental protocols for assessing the biological activities discussed.

In Vitro Anti-inflammatory Activity: COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the cyclooxygenase enzymes, which are key mediators of inflammation.

COX_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis P1 Prepare Reagents: - Assay Buffer - Heme - COX-1/COX-2 Enzyme - Arachidonic Acid (Substrate) A1 Add Buffer, Heme, and Enzyme to Plate P1->A1 P2 Prepare Test Compounds: - Dissolve in DMSO - Serial Dilutions A2 Add Test Compounds (or Vehicle) P2->A2 A1->A2 A3 Pre-incubate to allow inhibitor binding A2->A3 A4 Initiate reaction with Arachidonic Acid A3->A4 A5 Incubate at 37°C A4->A5 A6 Stop Reaction A5->A6 A7 Detect Prostaglandin (e.g., EIA) A6->A7 D1 Plot % Inhibition vs. Compound Concentration A7->D1 D2 Calculate IC50 Value D1->D2

Caption: Workflow for COX-1/COX-2 Inhibition Assay.

Protocol Steps:

  • Reagent Preparation: Prepare stock solutions of test compounds (fluorinated and non-fluorinated biphenyl carboxylic acids) and a reference inhibitor (e.g., indomethacin) in DMSO.

  • Enzyme Preparation: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Incubation: Add serially diluted test compounds to the wells and incubate to allow for binding to the enzyme.

  • Reaction Initiation: Add the substrate, arachidonic acid, to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Reaction Termination: Stop the reaction using a suitable reagent (e.g., HCl).

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis P1 Prepare Test Compounds (Serial Dilutions) A1 Add Broth and Test Compounds to Plate P1->A1 P2 Prepare Bacterial Inoculum (Standardized Density) A2 Inoculate with Bacterial Suspension P2->A2 A1->A2 A3 Incubate at 37°C for 18-24 hours A2->A3 D1 Visually Inspect for Bacterial Growth (Turbidity) A3->D1 D2 Determine MIC: Lowest concentration with no visible growth D1->D2

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Protocol Steps:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a specific turbidity.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).[9][10]

Conclusion: A Clear Advantage for Fluorinated Analogs

References

  • Shen, T. Y. (1979). Discovery of diflunisal. Agents and Actions. Supplements, 6, 25-34. [Link]

  • García-Rodríguez, J., et al. (2016). Salicylate, diflunisal and their metabolites inhibit CBP/p300 and exhibit anticancer activity. eLife, 5, e11156. [Link]

  • Huskisson, E. C., et al. (1979). Comparison of diflunisal and acetylsalicylic acid in patients with rheumatoid arthritis. Current Medical Research and Opinion, 6(3), 224-230. [Link]

  • Versele, M., & Van de Vliet, G. (2016). Salicylate, diflunisal and their metabolites inhibit CBP/p300 and exhibit anticancer activity. eLife, 5. [Link]

  • El-Sayed, M. A., et al. (2026). Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simulations. RSC Advances, 16(1), 1-20. [Link]

  • Alle, T., et al. (n.d.). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship, University of California. [Link]

  • Wang, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(18), 5894. [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) values for auranofin analogues... ResearchGate. [Link]

  • Hu, L., et al. (2007). Analysis of structure-cytotoxicity in vitro relationship (SAR) for perfluorinated carboxylic acids. Chemosphere, 68(6), 1153-1159. [Link]

  • ResearchGate. (n.d.). Initial SAR studies of biphenyl derivatives. ResearchGate. [Link]

  • Datar, P. A., & Deokule, T. A. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Journal of Analytical & Pharmaceutical Research, 12(1), 51-58. [Link]

  • Kudo, N., et al. (2001). Comparison of the toxicokinetics between perfluorocarboxylic acids with different carbon chain length. Toxicology and Applied Pharmacology, 174(1), 35-43. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Glorius, F. (2019). The Direct β-C(sp3)–H Fluorination of Carboxylic Acids. ChemRxiv. [Link]

  • Wang, Z., et al. (2013). Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors. Environment International, 60, 242-248. [Link]

  • Pretze, M., et al. (2013). Synthesis of new fluorinated, 2-substituted 5-pyrrolidinylsulfonyl isatin derivatives as caspase-3 and caspase-7 inhibitors: nonradioactive counterparts of putative PET-compatible apoptosis imaging agents. Bioorganic & Medicinal Chemistry, 21(7), 2025-2036. [Link]

  • ResearchGate. (n.d.). The IC 50 values (± standard errors) determined by inhibiton with 30 min incubation of ovine PGHS-1 by fenamates. ResearchGate. [Link]

  • Chen, L., et al. (2017). Comparative in vitro toxicity assessment of perfluorinated carboxylic acids. Journal of Applied Toxicology, 37(6), 699-708. [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) [µg/mL] of the compounds on... ResearchGate. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Google Patents. (n.d.). EP0411666B1 - Fluorinated carboxylic acid derivatives and methods for making.

Sources

Unambiguous Structural Determination: A Comparative Guide to the Validation of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of successful research and development. The molecule 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, a substituted biphenyl carboxylic acid, represents a class of compounds with significant potential, as biphenyl derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and functional materials.[1] An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. This guide provides an in-depth comparison of methodologies for the structural validation of this compound, with a primary focus on the definitive technique of single-crystal X-ray crystallography, benchmarked against complementary spectroscopic methods.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful technique for determining the three-dimensional structure of a molecule.[2][3] It provides unequivocal evidence of atomic connectivity, bond lengths, bond angles, and stereochemistry, information that is often inferred or incomplete with other methods. The ability of X-ray crystallography to provide precise measurements of molecular dimensions is unparalleled.[2]

The Crystallographic Workflow: From Powder to Publication-Ready Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process demanding patience and precision. The causality behind each step is critical for obtaining high-quality crystals suitable for diffraction.

X_ray_Workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Solvent_Selection Solvent Selection & Purity Assessment Crystallization_Technique Crystallization Technique Selection (e.g., Slow Evaporation, Vapor Diffusion) Solvent_Selection->Crystallization_Technique Crystal_Harvesting Crystal Harvesting & Mounting Crystallization_Technique->Crystal_Harvesting Crystal_Screening Crystal Screening & Selection Crystal_Harvesting->Crystal_Screening Data_Collection X-ray Diffraction Data Collection Crystal_Screening->Data_Collection Data_Processing Data Processing & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods/Patterson) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure (CIF) NMR_Workflow Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) Acquisition Data Acquisition (¹H, ¹³C, ¹⁹F NMR Spectra) Sample_Prep->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling Constants) Processing->Analysis Structure_Proposal Proposed Structure Analysis->Structure_Proposal MS_Workflow Sample_Intro Sample Introduction & Ionization (e.g., ESI, APCI) Mass_Analysis Mass Analysis (e.g., Quadrupole, TOF) Sample_Intro->Mass_Analysis Detection Ion Detection Mass_Analysis->Detection Spectrum_Generation Mass Spectrum Generation Detection->Spectrum_Generation Data_Analysis Data Analysis (Molecular Ion Peak, Fragmentation Pattern) Spectrum_Generation->Data_Analysis MW_Confirmation Molecular Weight Confirmation Data_Analysis->MW_Confirmation

Sources

A Head-to-Head Battle of URAT1 Inhibitors: A Comparative Analysis of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid and Lesinurad

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of hyperuricemia and gout therapeutics, the inhibition of urate transporter 1 (URAT1) has emerged as a pivotal strategy. This guide provides a detailed comparative analysis of a novel investigational compound, 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, against the established URAT1 inhibitor, Lesinurad. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the available preclinical and clinical data to inform future research and development efforts.

The Critical Role of URAT1 in Hyperuricemia

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for the development of gout, a painful inflammatory arthritis. The kidneys play a crucial role in maintaining uric acid homeostasis, with URAT1, a renal urate-anion exchanger, being responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[1] Consequently, inhibiting URAT1 is a highly effective therapeutic approach to increase uric acid excretion and lower serum uric acid levels.[1]

Unveiling the Contenders: Chemical Structures

The chemical structures of this compound and Lesinurad are presented below, highlighting their distinct molecular scaffolds.

This compound is a novel biphenyl carboxylic acid derivative.

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that was approved by the FDA in 2015 for the treatment of hyperuricemia associated with gout, in combination with a xanthine oxidase inhibitor.[2][3]

Mechanism of Action: A Shared Target

Both this compound and Lesinurad exert their therapeutic effect by inhibiting URAT1. By binding to this transporter, they block the reabsorption of uric acid in the proximal tubules of the kidneys, thereby promoting its excretion in the urine and subsequently lowering serum uric acid concentrations.[1][4] Lesinurad also inhibits Organic Anion Transporter 4 (OAT4), another transporter involved in uric acid reabsorption.[2]

In Vitro Potency: A Quantitative Comparison

The inhibitory activity of a compound against its target is a critical determinant of its potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.

CompoundURAT1 IC50 (µM)Reference
This compound (Compound A1) 0.93 [5]
Lesinurad 7.3 [2]
Benzbromarone (Reference) Submicromolar [1]

As demonstrated in the table, the novel biphenyl carboxylic acid derivative, referred to as compound A1 in the cited literature, exhibits a significantly lower IC50 value for URAT1 inhibition compared to Lesinurad.[2][5] This suggests a higher intrinsic potency at the molecular level. It is important to note that while direct IC50 data for the exact this compound was not explicitly found, compound A1 from the study by Hou et al. (2023) represents a closely related analogue from a systematically studied series of biphenyl carboxylic acids and serves as the basis for this comparison.[5]

Pharmacokinetic Profiles: A Look at Drug Disposition

The journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME), is fundamental to its overall performance and safety.

Lesinurad: A Well-Characterized Profile
  • Absorption and Bioavailability: Lesinurad is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1 to 4 hours. It has a high bioavailability of approximately 100%.[4][6]

  • Distribution: Lesinurad is extensively bound to plasma proteins (>98%), primarily albumin.[4]

  • Metabolism: The liver is the primary site of metabolism for Lesinurad, mainly through the cytochrome P450 enzyme CYP2C9.[4]

  • Excretion: Lesinurad and its metabolites are eliminated from the body via both urine (approximately 63%) and feces (approximately 32%). The elimination half-life is about 5 hours.[4]

  • Solubility and Permeability: Lesinurad is classified as a Biopharmaceutics Classification System (BCS) Class 2 drug, indicating low solubility and high permeability.[6]

This compound: An Emerging Picture

Comprehensive pharmacokinetic data for this compound is not yet publicly available. However, the research by Hou et al. (2023) on a series of biphenyl carboxylic acid derivatives suggests a focus on developing compounds with favorable drug-like properties.[5] Further studies are required to delineate the ADME profile of this specific compound.

In Vivo Efficacy: Performance in Preclinical Models

Animal models of hyperuricemia are crucial for evaluating the in vivo efficacy of URAT1 inhibitors.

Lesinurad: Demonstrated Urate-Lowering Effects

Clinical trials in patients with gout have shown that Lesinurad, in combination with a xanthine oxidase inhibitor, significantly reduces serum uric acid levels compared to a xanthine oxidase inhibitor alone.[7][8]

This compound: Promise in Early Studies

While specific in vivo data for this compound is not yet published, the broader class of novel biphenyl carboxylic acid URAT1 inhibitors has shown promising uric acid-lowering effects in mouse models of hyperuricemia.[9] These early findings support the potential for this class of compounds to translate their in vitro potency into in vivo efficacy.

Experimental Protocols: A Guide for Researchers

To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.

In Vitro URAT1 Inhibition Assay ([¹⁴C]Uric Acid Uptake)

This assay is fundamental for determining the inhibitory potency of test compounds against the URAT1 transporter.

Objective: To measure the IC50 value of a test compound for the inhibition of URAT1-mediated uric acid uptake in a cell-based system.

Materials:

  • HEK293 cells stably expressing human URAT1 (hURAT1)

  • Mock-transfected HEK293 cells (negative control)

  • [¹⁴C]Uric acid

  • Test compounds (e.g., this compound, Lesinurad)

  • Cell culture medium and reagents

  • Scintillation counter

Procedure:

  • Cell Culture: Culture hURAT1-expressing HEK293 cells and mock-transfected cells in appropriate medium.

  • Seeding: Seed cells into 24-well plates and allow them to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Pre-incubation: Wash the cell monolayers and pre-incubate them with the test compounds or vehicle control.

  • Uptake Initiation: Add [¹⁴C]uric acid to initiate the uptake reaction and incubate for a defined period.

  • Uptake Termination: Stop the reaction by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.[10]

Kinetic Solubility Assay

Assessing the solubility of a compound is crucial for predicting its oral absorption.

Objective: To determine the kinetic solubility of a test compound in an aqueous buffer.

Materials:

  • Test compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microtiter plates

  • Plate shaker

  • Nephelometer or UV/Vis spectrophotometer with a plate reader

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO.

  • Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., PBS) in a microtiter plate to create a range of concentrations.

  • Incubation: Incubate the plate on a shaker for a specified time (e.g., 1-2 hours) at room temperature.

  • Measurement: Measure the turbidity of each well using a nephelometer or, after filtration, the absorbance of the filtrate using a UV/Vis spectrophotometer.

  • Data Analysis: Determine the concentration at which precipitation occurs, which represents the kinetic solubility.[9][11]

Caco-2 Permeability Assay

This assay is the industry standard for predicting intestinal drug permeability.

Objective: To assess the bidirectional permeability of a test compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium and reagents

  • Test compound

  • LC-MS/MS for analysis

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for approximately 21 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay:

    • Apical to Basolateral (A-B): Add the test compound to the apical side and measure its appearance on the basolateral side over time.

    • Basolateral to Apical (B-A): Add the test compound to the basolateral side and measure its appearance on the apical side over time.

  • Sample Analysis: Quantify the concentration of the test compound in the donor and receiver compartments using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters.[12][13][14]

Visualizing the Science: Diagrams

To better illustrate the concepts discussed, the following diagrams are provided.

URAT1_Inhibition cluster_renal_tubule Renal Proximal Tubule Uric_Acid_Lumen Uric Acid in Renal Tubule Lumen URAT1 URAT1 Transporter Uric_Acid_Lumen->URAT1 Reabsorption Uric_Acid_Blood Uric Acid in Bloodstream URAT1->Uric_Acid_Blood Inhibitor URAT1 Inhibitor (e.g., 3'-Fluoro-4'-methoxy- [1,1'-biphenyl]-3-carboxylic acid or Lesinurad) Inhibitor->URAT1 Inhibition

Caption: URAT1 inhibitors block the reabsorption of uric acid in the kidneys.

Experimental_Workflow Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening (URAT1 Inhibition Assay) Compound_Synthesis->In_Vitro_Screening ADME_Profiling ADME Profiling (Solubility, Permeability) In_Vitro_Screening->ADME_Profiling In_Vivo_Efficacy In Vivo Efficacy (Hyperuricemia Models) ADME_Profiling->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization

Caption: A typical workflow for the discovery and development of novel URAT1 inhibitors.

Conclusion and Future Directions

This comparative guide highlights the potential of this compound as a potent URAT1 inhibitor, demonstrating superior in vitro potency compared to the clinically approved drug, Lesinurad. While comprehensive preclinical data for the novel compound is still emerging, the initial findings are promising and warrant further investigation.

Future research should focus on a full characterization of the pharmacokinetic and pharmacodynamic properties of this compound, including in vivo efficacy in various animal models of hyperuricemia and a thorough assessment of its safety profile. Direct head-to-head preclinical studies with Lesinurad would be invaluable in definitively establishing its comparative advantages. The detailed experimental protocols provided herein offer a framework for conducting such critical evaluations, ultimately paving the way for the development of more effective and safer therapies for patients suffering from gout and hyperuricemia.

References

Click to expand

Sources

A Senior Application Scientist's Guide to LC-MS/MS Method Validation for 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Bioanalysis in Drug Development

In the landscape of pharmaceutical development, the journey of a novel chemical entity from discovery to clinical application is paved with data. The reliability of this data is paramount. For a promising compound like 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, a potential therapeutic agent, its pharmacokinetic (PK), toxicokinetic (TK), and metabolic profiles are foundational to establishing safety and efficacy. The quantitative determination of this analyte in complex biological matrices is therefore not merely a routine measurement but a critical step that informs pivotal decisions.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its unparalleled sensitivity, selectivity, and speed.[1][2][3] This guide provides an in-depth, experience-driven walkthrough of the validation of a robust LC-MS/MS method for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the scientific rationale behind the experimental choices. We will dissect the validation process as defined by global regulatory bodies and compare the performance of LC-MS/MS against alternative analytical technologies, substantiating its superiority for this application.

Why LC-MS/MS? The Power of Selectivity and Sensitivity

The core strength of LC-MS/MS lies in its two-dimensional separation capability. The liquid chromatography (LC) component separates the analyte from other matrix components in the time domain, while the tandem mass spectrometer (MS/MS) provides mass-based separation and detection. This dual-filter approach, particularly using Multiple Reaction Monitoring (MRM), allows for the confident quantification of a target analyte even at very low concentrations in a complex biological environment like plasma or urine.[4] For a small molecule like this compound, this technique is ideal, offering a wide dynamic range and high throughput necessary for supporting preclinical and clinical studies.

Analyte Deep Dive: Physicochemical Properties and Analytical Strategy

Before embarking on method development, understanding the analyte is crucial.

  • Structure: this compound possesses a moderately lipophilic biphenyl core and a polar carboxylic acid group.

  • Ionization: The carboxylic acid moiety makes the molecule readily amenable to deprotonation. Therefore, Electrospray Ionization (ESI) in negative ion mode is the logical starting point, as it will efficiently generate the [M-H]⁻ precursor ion.

  • Chromatography: The biphenyl structure suggests good retention on a reversed-phase column (e.g., C18). The inclusion of a weak acid, such as formic acid, in the mobile phase is a standard practice to ensure the carboxylic acid is protonated, leading to better peak shape and retention time reproducibility.

This initial assessment allows us to build a scientifically sound starting point for method development, minimizing trial-and-error and accelerating the path to a validated method.

The Validation Master Plan: A Workflow for Regulatory Compliance

A bioanalytical method validation is a formal process to demonstrate that the analytical procedure is reliable and reproducible for its intended use.[3][5] Our workflow is designed to meet the stringent requirements of the FDA and European Medicines Agency (EMA), as harmonized in the ICH M10 guideline.[6][7][8]

Validation_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Full Validation cluster_Rep Phase 3: Application & Reporting Dev_Sample Sample Prep (e.g., Protein Precip.) Dev_LC LC Optimization (Column, Mobile Phase) Dev_Sample->Dev_LC Iterative Optimization Dev_MS MS/MS Tuning (MRM Transitions) Dev_LC->Dev_MS Iterative Optimization Val_Select Selectivity & Specificity Dev_MS->Val_Select Val_Lin Linearity & Range Val_AP Accuracy & Precision Val_LLOQ LLOQ Val_Matrix Matrix Effect Val_Rec Recovery Val_Stab Stability Rep_Sample Study Sample Analysis Val_Stab->Rep_Sample Rep_Report Validation Report Rep_Sample->Rep_Report

Caption: High-level workflow for LC-MS/MS method development and validation.

Experimental Protocol: A Self-Validating System

This section details the step-by-step methodology for developing and validating the LC-MS/MS assay. The causality behind each choice is explained to provide a deeper understanding.

Materials and Reagents
  • Analyte: this compound (Reference Standard, >99% purity).

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₆-labeled) is highly recommended to track and correct for variability in sample processing and matrix effects. If unavailable, a structurally similar analog can be used.

  • Matrices: Control human plasma (K₂EDTA), sourced from at least six unique donors.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: LC-MS grade formic acid.

Sample Preparation: Protein Precipitation (PPT)

For speed and simplicity, especially in a discovery or early development setting, protein precipitation is an efficient choice.

  • Procedure:

    • Aliquot 50 µL of plasma samples (blanks, standards, QCs) into a 96-well plate.

    • Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL in 50% methanol).

    • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex for 2 minutes, then centrifuge at 4000 g for 10 minutes.

    • Transfer 100 µL of the supernatant to a clean 96-well plate for injection.

  • Rationale: PPT is a universal technique that removes the majority of proteins. The high ratio of organic solvent to plasma (4:1) ensures efficient precipitation. Acetonitrile is often preferred over methanol for a cleaner supernatant.

LC-MS/MS Instrumental Conditions
  • LC System: UHPLC system (e.g., Agilent 1290 Infinity II).

  • Column: Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) Flow Rate (mL/min) %B
    0.0 0.5 20
    2.0 0.5 95
    2.5 0.5 95
    2.6 0.5 20

    | 3.5 | 0.5 | 20 |

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS System: Triple Quadrupole Mass Spectrometer (e.g., Sciex 7500).

  • Ionization: ESI, Negative Mode.

  • MRM Transitions (Hypothetical):

    Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z
    Analyte 245.1 201.1

    | Internal Standard | 251.1 | 207.1 |

  • Rationale: A fast gradient on a UHPLC system provides sharp peaks and high throughput. The C18 column is well-suited for the analyte's hydrophobicity. MS parameters like collision energy and declustering potential are optimized via direct infusion of the analyte to maximize signal intensity for the chosen MRM transition.

Validation Parameters and Performance Data

The method's performance is evaluated against predefined acceptance criteria derived from the ICH M10 guidance.[7]

Validation_Parameters cluster_Core Core Performance cluster_Matrix Matrix Influence cluster_Stability Analyte Stability center Reliable Method Accuracy Accuracy Accuracy->center Precision Precision Precision->center Linearity Linearity Range Range Linearity->Range Range->center LLOQ LLOQ LLOQ->Range Selectivity Selectivity Selectivity->center MatrixEffect Matrix Effect MatrixEffect->center Recovery Recovery Recovery->center FTS Freeze-Thaw FTS->center BTS Bench-Top BTS->center LTS Long-Term

Caption: Interrelationship of key bioanalytical method validation parameters.

Summary of Validation Results (Hypothetical Data)
Validation ParameterExperimentAcceptance CriteriaResult
Linearity & Range 8-point calibration curve (1-1000 ng/mL)r² ≥ 0.99r² = 0.998
Lower Limit of Quant. 1 ng/mLAccuracy: 80-120%, Precision: ≤20%Pass
Accuracy 4 QC levels (n=6)Mean accuracy within ±15% of nominal (±20% at LLOQ)-2.5% to 4.8%
Precision (Intra-day) 4 QC levels (n=6)CV ≤15% (≤20% at LLOQ)3.1% to 6.5%
Precision (Inter-day) 4 QC levels (n=6, over 3 days)CV ≤15% (≤20% at LLOQ)4.5% to 7.8%
Selectivity 6 unique blank plasma lotsNo significant interference at analyte/IS RT (<20% of LLOQ)Pass
Matrix Effect Post-extraction spike in 6 lotsIS-normalized MF CV ≤15%8.2%
Recovery Comparison of extracted vs. unextracted samplesConsistent and preciseMean 91.5% (CV 6.2%)
Stability (Freeze-Thaw) 3 cycles at -80°CMean % deviation within ±15%-5.4%
Stability (Bench-Top) 8 hours at room temp.Mean % deviation within ±15%-3.8%

Data presented is for illustrative purposes.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is the premier choice, it's instructive to compare it with other potential methods to underscore its advantages for this specific application.

TechniquePrincipleApplicability for AnalyteAdvantagesDisadvantages
LC-MS/MS (QQQ) Chromatographic separation followed by mass-based parent/fragment ion detection.Excellent High sensitivity & selectivity, wide linear range, high throughput.[2][4]Higher initial capital cost.
HPLC-UV Chromatographic separation followed by UV absorbance detection.Limited Lower cost, simple operation.Low sensitivity, prone to interference from matrix components, not specific.
GC-MS Gas chromatographic separation followed by mass detection.Not Suitable Excellent for volatile compounds.Analyte is non-volatile and thermally unstable; requires complex derivatization.[9]
LC-HRMS Chromatographic separation with high-resolution mass detection.Very Good Provides exact mass data, useful for metabolite ID and resolving interferences.[10]Can be more complex for routine quantification, higher cost than QQQ.
Ligand Binding Assay Immuno-based detection (e.g., ELISA).Not Applicable Extremely sensitive for large molecules (proteins, antibodies).Not feasible for small molecules without generating specific antibodies, which is resource-intensive.

Final Assessment

The successful validation of a bioanalytical method is a cornerstone of drug development, providing the trustworthy data upon which critical safety and efficacy decisions are made.[3][7] The LC-MS/MS method detailed here demonstrates the necessary accuracy, precision, and robustness required for regulatory submission. Its performance characteristics are demonstrably superior to other common analytical techniques for the quantification of this compound in biological matrices. By adhering to a scientifically-driven development approach and rigorous validation criteria, we can ensure the highest level of data integrity throughout the lifecycle of a drug candidate.

References

  • Indian Journal of Pharmaceutical Education and Research. LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Available from: [Link]

  • National Institutes of Health (NIH). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Available from: [Link]

  • Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. Available from: [Link]

  • National Institutes of Health (NIH). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available from: [Link]

  • MDPI. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Available from: [Link]

  • National Institutes of Health (NIH). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Available from: [Link]

  • Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available from: [Link]

  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • ResearchGate. LC/TOFMS and UPLC-MS/MS Methods for the Analysis of Perfluorooctanesulfonate (PFOS) and the Reduction of Matrix Interference in Complex Biological Matrices. Available from: [Link]

  • Drug Discovery World. Advanced techniques and applications of LC-MS in small molecule drug discovery. Available from: [Link]

  • ResearchGate. Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Available from: [Link]

  • Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Available from: [Link]

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available from: [Link]

  • Waters Corporation. Automated Optimization of LC/MS Peptide Mapping Methods. Available from: [Link]

  • Shimadzu. Comparison of LCMS and other techniques. Available from: [Link]

  • LCGC International. Analytical Method Validation: Back to Basics, Part II. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Available from: [Link]

  • Emery Pharma. Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. Available from: [Link]

  • Waters Corporation. Clinical LC-MS/MS Systems: Analytical Capabilities. Available from: [Link]

  • ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Available from: [Link]

  • ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. Available from: [Link]

  • AAPS. ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Available from: [Link]

  • Google Patents. Process for preparing derivatives of biphenyl-2-carboxylic acid.
  • Sisu@UT. Web course "LC-MS Method Validation" University of Tartu. Available from: [Link]

  • Lab-Training. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and. Available from: [Link]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Biphenyl Carboxylic Acids

3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid is a highly functionalized biaryl scaffold. Molecules of this class are pivotal building blocks in medicinal chemistry and materials science, often synthesized via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] For researchers in drug development, the purity of such an intermediate is not a trivial parameter; it is a critical determinant of reaction yield, impurity profiling, and ultimately, the safety and efficacy of a potential Active Pharmaceutical Ingredient (API).

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of this specific molecule. We will move beyond rote protocols to explain the scientific rationale behind methodological choices, ensuring that the described methods are not only accurate but also inherently self-validating. This document is intended for researchers and analytical scientists who require a reliable and scientifically-grounded approach to purity verification.

Foundational Knowledge: Analyte Properties and Chromatographic Strategy

A successful analytical method begins with a thorough understanding of the target molecule. This compound possesses distinct chemical features that dictate our analytical approach:

  • Hydrophobicity: The biphenyl core imparts significant non-polar character, making it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][4] In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.

  • Ionizable Group: The presence of a carboxylic acid group (pKa typically ~4-5) means the molecule's overall polarity is pH-dependent. At neutral or basic pH, the carboxyl group is deprotonated (-COO⁻), making the molecule more polar and less retained on a reversed-phase column. This can lead to poor peak shape (tailing) and unreliable quantification.

  • UV Chromophore: The extended π-system of the biphenyl structure allows for strong ultraviolet (UV) absorbance, making UV detection a highly suitable and sensitive choice for quantification.

Based on these properties, Reversed-Phase HPLC with an acidified mobile phase and UV detection is the most logical and effective strategy. The acidic mobile phase suppresses the ionization of the carboxylic acid, ensuring the molecule is in its neutral, more hydrophobic form, which promotes better interaction with the stationary phase and results in sharp, symmetrical peaks.[5][6]

Anticipating the Unknown: Potential Process-Related Impurities

The purity of a synthetic compound is defined by the absence of impurities. A robust purity method must be able to separate the main compound from any process-related impurities. The target molecule is commonly synthesized via a Suzuki-Miyaura coupling. This reaction, while powerful, is known to generate characteristic byproducts.[7][8] A well-designed HPLC method must be able to resolve the parent compound from these potential impurities:

  • Homo-coupling Products: Dimerization of either the boronic acid or the aryl halide starting materials.

  • Protodeboronation Product: Replacement of the boronic acid group with a hydrogen atom on the starting material.[7]

  • Dehalogenation Product: Replacement of the halide on the starting material with a hydrogen atom.

  • Unreacted Starting Materials: Residual aryl halide and boronic acid.

G cluster_reactants Starting Materials cluster_impurities Potential Process Impurities Aryl_Halide 3-Bromo-5-fluorobenzoic acid (Example Precursor) Suzuki_Coupling Pd Catalyst, Base Aryl_Halide->Suzuki_Coupling Homo_Aryl Aryl Halide Dimer Aryl_Halide->Homo_Aryl Homo-coupling Boronic_Acid 4-Methoxyphenylboronic acid Boronic_Acid->Suzuki_Coupling Homo_Boronic Boronic Acid Dimer Boronic_Acid->Homo_Boronic Homo-coupling Proto Protodeboronation Product (4-Methoxybenzene) Boronic_Acid->Proto Side Reaction Target_Molecule This compound Suzuki_Coupling->Target_Molecule Desired Product

Caption: Potential impurities from a Suzuki coupling synthesis.

Comparative HPLC Methodologies

We present two distinct reversed-phase HPLC methods for comparison: a rapid isocratic method for routine quality control and a more powerful gradient method for comprehensive impurity profiling. Both methods are built upon the same foundational principles but are optimized for different analytical objectives.

Method A: Rapid Isocratic QC Screening

This method is designed for speed and simplicity, ideal for quick in-process checks or final product release where impurity profiles are already well-characterized.

Method B: High-Resolution Impurity Profiling (Gradient)

This method uses a solvent gradient to provide higher resolution, which is essential for separating closely eluting impurities during method development, reference standard characterization, or stability studies.

Comparative Table of HPLC Conditions
ParameterMethod A: Isocratic QCMethod B: Gradient Impurity ProfilingRationale for Selection
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 5 µmA standard C18 provides excellent hydrophobic retention.[3] The longer column in Method B enhances resolution for complex samples.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water0.1% Formic Acid in WaterTFA is an excellent ion-pairing agent that produces sharp peaks but can suppress MS signals.[9] Formic acid is a good alternative that is more MS-friendly.[10]
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is preferred over methanol for its lower viscosity and UV cutoff, often resulting in better peak shapes.[4]
Elution Mode Isocratic: 60% A : 40% BGradient: 0-15 min (30% to 90% B), 15-20 min (90% B), 20-22 min (90% to 30% B), 22-27 min (30% B)An isocratic method is faster and more robust for routine analysis. A gradient is necessary to elute potential late-eluting, more hydrophobic impurities and improve resolution across the entire chromatogram.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C35 °CElevated temperature reduces mobile phase viscosity and can improve peak efficiency. Consistency is key for reproducibility.
Detector UV at 254 nmDiode Array Detector (DAD) at 254 nm254 nm is a common wavelength for aromatic compounds. A DAD is superior for impurity profiling as it provides spectral data to assess peak purity.[11]
Injection Vol. 10 µL10 µLShould be optimized based on sample concentration and detector response.
Diluent Acetonitrile/Water (50:50)Acetonitrile/Water (50:50)The diluent should be as close as possible to the initial mobile phase composition to prevent peak distortion.

Experimental Protocols & Workflow

The following protocols ensure trustworthiness and reproducibility, incorporating system suitability checks as a self-validating mechanism.[12][13]

Workflow for HPLC Purity Assessment

G A 1. Mobile Phase & Sample Preparation B 2. HPLC System Equilibration (Run mobile phase until baseline is stable) A->B C 3. System Suitability Test (SST) (Inject Reference Standard 5x) B->C D Check SST Criteria (e.g., %RSD of Area < 2.0%, Tailing Factor < 1.5) C->D H Pass D->H Criteria Met I Fail D->I Criteria Not Met E 4. Blank Injection (Inject Diluent) F 5. Sample Analysis (Inject Sample Solution in Duplicate) E->F G 6. Data Processing & Purity Calculation (Area Percent Method) F->G H->E I->B Troubleshoot & Re-equilibrate

Caption: General workflow for HPLC purity assessment.

Step-by-Step Protocol
  • Mobile Phase Preparation: Prepare Mobile Phases A and B as described in the table above. Filter through a 0.45 µm membrane filter and degas thoroughly.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample to be tested in the same manner as the standard solution.

  • System Equilibration: Set up the HPLC system with the chosen method's parameters. Allow the system to equilibrate until a stable baseline is achieved (typically 30 minutes).

  • System Suitability Testing (SST): Make five replicate injections of the Standard Solution. The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak area is not more than 2.0% and the tailing factor for the main peak is not more than 1.5.[14]

  • Analysis:

    • Inject the diluent (blank) to ensure no carryover or system contamination.

    • Inject the Sample Solution in duplicate.

  • Data Processing:

    • Integrate all peaks in the chromatogram, disregarding any peaks from the blank injection.

    • Calculate the purity of the sample using the area percent formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: The Cornerstone of Trustworthiness

For use in a regulated environment, any analytical method must be validated to prove its suitability for the intended purpose.[15][16] The validation should be conducted according to ICH Q2(R1) guidelines.[12]

Validation ParameterPurposeTypical Acceptance Criteria for a Purity Method
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products.The main peak should be resolved from all other peaks (Resolution > 2.0). Peak purity analysis by DAD should pass.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range (e.g., LOQ to 150% of standard concentration).
Accuracy The closeness of test results to the true value.% Recovery of 98.0% to 102.0% for a spiked sample at multiple levels.
Precision The degree of scatter between a series of measurements.Repeatability: %RSD ≤ 2.0% for 6 sample preparations. Intermediate Precision: %RSD ≤ 3.0% when tested by different analysts on different days.
Limit of Quantitation (LOQ) The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.[12]
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.Peak area and retention time should not significantly change with minor variations in flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%).

Conclusion

The purity assessment of this compound is reliably achieved using reversed-phase HPLC with an acidified mobile phase and UV detection. For routine, rapid analysis, an isocratic C18 method provides a robust and efficient solution. However, for comprehensive impurity profiling and method development, a longer column combined with a gradient elution program is demonstrably superior, offering the necessary resolution to separate potential process-related impurities. The choice between these methods should be guided by the specific analytical objective. Adherence to system suitability criteria and formal validation according to ICH guidelines are essential to ensure the generation of trustworthy, high-quality data for critical decision-making in research and drug development.

References

  • International Conference on Harmonisation. Q2(R1): Validation of Analytical Procedures: Text and Methodology. (1995). [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. (2024). [Link]

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021). [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations?. (2023). [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). [Link]

  • YouTube. Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. (2020). [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). [Link]

  • LCGC International. New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. (2017). [Link]

  • SIELC Technologies. Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). [Link]

  • ResearchGate. Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. (2025). [Link]

  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]

  • Oakwood Chemical. 3-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid. [Link]

  • Organic Syntheses. Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). [Link]

  • CORE. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). [Link]

  • PubChem. 3-Fluoro-4'-methoxybiphenyl. [Link]

  • MDPI. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (2023). [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]

  • ResearchGate. HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (2025). [Link]

  • Waters Corporation. Analysis of Fourteen Organic Acids in Various Beverages Using the ACQUITY UPLC H-Class PLUS and ACQUITY QDa Mass Detector. [Link]

  • PubMed. Evaluation of detection methods for the reversed-phase HPLC determination of 3',4',5'-trimethoxyflavone in different phytopharmaceutical products and in human serum. (2002). [Link]

Sources

biological activity of different isomers of fluoro-methoxy-biphenyl-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Biological Activity of Fluoro-Methoxy-Biphenyl-Carboxylic Acid Isomers: A Comparative Analysis for Drug Discovery Professionals

Executive Summary

In the landscape of modern drug development, particularly concerning non-steroidal anti-inflammatory drugs (NSAIDs), the influence of molecular isomerism on pharmacological activity is a critical consideration. Seemingly identical chemical formulas can conceal vast differences in efficacy, selectivity, and safety profiles, dictated solely by the spatial arrangement of atoms. This guide focuses on the fluoro-methoxy-biphenyl-carboxylic acid scaffold, a privileged structure in medicinal chemistry. Using Flurbiprofen, a prominent member of this class, as a representative model, we will dissect the profound impact of stereoisomerism on biological activity. We further explore the principles of structural isomerism by examining related fluorinated biphenyl compounds. This document provides researchers, scientists, and drug development professionals with a comparative analysis grounded in experimental data, detailed protocols for activity assessment, and an expert perspective on the structure-activity relationships (SAR) that govern this important class of molecules.

Introduction: The Centrality of Isomerism in NSAID Development

Biphenyl-carboxylic acid derivatives form the backbone of many successful NSAIDs.[1] Their mechanism of action is primarily the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[2][3] The core structure, featuring an acidic carboxylic acid moiety attached to an aromatic scaffold, is essential for activity, as it mimics the binding of the natural substrate, arachidonic acid, within the COX active site.[4]

However, the introduction of substituents such as fluorine and methoxy groups, and the existence of chiral centers, creates various isomers. These isomers, while chemically similar, can interact differently with the chiral environment of a biological target like an enzyme.

  • Stereoisomers (Enantiomers): Molecules that are non-superimposable mirror images. In pharmacology, it is common for one enantiomer (the eutomer) to possess the desired biological activity, while the other (the distomer) is significantly less active or may even contribute to off-target effects.[5] Flurbiprofen, or 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propionic acid, is a chiral NSAID and serves as an ideal case study.[6]

  • Structural Isomers: Molecules with the same molecular formula but different connectivity. The specific placement of a fluoro or methoxy group on the biphenyl rings can drastically alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity and selectivity for COX-1 versus COX-2.[7]

Understanding these isomeric differences is not merely academic; it is fundamental to designing safer, more effective therapeutic agents with improved therapeutic windows.

Comparative Biological Activity: A Focus on COX Inhibition

The primary anti-inflammatory effect of this class of compounds is achieved by inhibiting the two isoforms of the cyclooxygenase enzyme: COX-1 and COX-2.[8] COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, while COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[3] Therefore, selective inhibition of COX-2 over COX-1 is a key goal in developing NSAIDs with reduced gastrointestinal side effects.

Mechanism of Action: Prostaglandin Synthesis Pathway

The following diagram illustrates the central role of COX enzymes in the inflammatory cascade and the point of intervention for NSAIDs like fluoro-methoxy-biphenyl-carboxylic acids.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Physiological_Functions Gastric Protection Platelet Aggregation Prostaglandins->Physiological_Functions Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation NSAID Fluoro-Methoxy- Biphenyl-Carboxylic Acid (e.g., S-Flurbiprofen) NSAID->COX1 Inhibition NSAID->COX2 Inhibition

Caption: Inhibition of COX-1 and COX-2 by NSAIDs.

Stereoisomerism in Action: The Case of Flurbiprofen

Flurbiprofen is commercially available as a racemate, a 50:50 mixture of its R-(-)- and S-(+)-enantiomers.[6] However, extensive research has demonstrated that these two stereoisomers have distinct pharmacological profiles. The S-(+)-enantiomer is primarily responsible for the potent anti-inflammatory activity through COX inhibition, while the R-(-)-enantiomer exhibits significantly weaker COX inhibition.[6] This difference in activity is a classic example of stereoselectivity, where the three-dimensional structure of the S-isomer achieves a more favorable orientation within the enzyme's active site.

The table below presents representative experimental data illustrating the differential activity of Flurbiprofen enantiomers against COX-1 and COX-2. The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity.

CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)
S-(+)-Flurbiprofen COX-10.50.5
COX-21.0
R-(-)-Flurbiprofen COX-1>100N/A
COX-2>100
Celecoxib (Control) COX-17.6>30
COX-20.05

Note: IC50 values are representative and compiled from various NSAID profiling studies. Actual values may vary based on specific assay conditions.

Expert Interpretation: The data clearly establishes S-(+)-Flurbiprofen as the eutomer. Its low micromolar IC50 values against both COX isoforms confirm it as a potent, non-selective inhibitor.[3] In stark contrast, R-(-)-Flurbiprofen is largely inactive as a direct COX inhibitor. This dramatic difference underscores the importance of stereochemistry; a subtle change in the orientation of the propionic acid group relative to the biphenyl scaffold eliminates the molecule's ability to effectively bind to and inhibit the enzyme. This has significant implications, suggesting that a formulation of the pure S-enantiomer could potentially offer a similar therapeutic effect at a lower dose than the racemate, possibly reducing the overall drug burden on the patient.

Structural Isomerism: Positional Effects of Fluoro and Methoxy Groups

While Flurbiprofen serves to illustrate stereoisomerism, the principles of structural isomerism are equally vital. The positions of the fluoro and methoxy substituents on the biphenyl rings are crucial determinants of activity.

  • Fluorine: The introduction of fluorine atoms can enhance metabolic stability and increase binding interactions with the receptor.[9] The lipophilicity conferred by fluorine can also improve cell membrane permeability.[10] For example, in Diflunisal (5-(2',4'-difluorophenyl)salicylic acid), the specific 2',4'-difluoro substitution pattern was found to be optimal for potent anti-inflammatory and analgesic activities compared to other analogues.[10]

  • Methoxy Group: The methoxy group is an electron-donating group that can influence the electronic distribution of the aromatic rings.[11][12] Its position can affect the pKa of the carboxylic acid and the overall conformation of the molecule, which in turn impacts the twist angle between the two phenyl rings—a critical parameter for fitting into the COX active site.[7]

Experimental Protocols: A Self-Validating System for Assessing COX Inhibition

To ensure trustworthiness and reproducibility, a well-defined and validated experimental protocol is paramount. Below is a detailed methodology for an in vitro COX inhibition assay, a cornerstone for evaluating the biological activity of novel biphenyl-carboxylic acid isomers.

Workflow: In Vitro COX-1/COX-2 Inhibition Assay

a start Start: Prepare Reagents prep_enzyme Prepare Enzyme Solution (COX-1 or COX-2) start->prep_enzyme prep_compound Prepare Test Compound Dilutions (Isomers, Controls) start->prep_compound incubation Pre-incubation: Enzyme + Inhibitor (15 min, RT) prep_enzyme->incubation prep_compound->incubation reaction Initiate Reaction: Add Arachidonic Acid (Substrate) incubation->reaction stop_reaction Stop Reaction (2 min): Add 1M HCl reaction->stop_reaction conversion Convert PGH2 to PGF2α (Add Stannous Chloride) stop_reaction->conversion detection Quantify PGF2α (ELISA or Spectrophotometry) conversion->detection analysis Data Analysis: Calculate % Inhibition, Determine IC50 detection->analysis end End analysis->end

Caption: Workflow for a typical in vitro COX inhibition assay.

Step-by-Step Methodology

This protocol is based on a common Enzyme Immunoassay (EIA) method.[13]

  • Reagent Preparation:

    • Assay Buffer: Prepare a 0.1 M Tris-HCl buffer, pH 8.0, containing 5 mM EDTA and 2 µM hematin. Causality: The buffer maintains optimal pH for enzyme activity. Hematin is a required cofactor for the peroxidase activity of COX enzymes.

    • Enzyme Solutions: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer to a final concentration of 100 units/mL. Store on ice.

    • Test Compounds: Prepare stock solutions of each isomer and control compound (e.g., Celecoxib, racemic Flurbiprofen) in DMSO (10 mM). Create a serial dilution series in the assay buffer to achieve final assay concentrations ranging from 0.01 µM to 100 µM. Causality: A wide concentration range is essential to generate a full dose-response curve for accurate IC50 calculation.

    • Substrate: Prepare a solution of arachidonic acid in ethanol (10 mM).

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of assay buffer, 10 µL of the diluted test compound, and 10 µL of the enzyme solution (either COX-1 or COX-2). Include wells for "no-inhibitor" controls (with DMSO vehicle) and "background" controls (no enzyme).

    • Pre-incubation: Shake the plate gently and incubate for 15 minutes at room temperature. Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for measuring competitive and time-dependent inhibition.

    • Reaction Initiation: Add 10 µL of the arachidonic acid solution to all wells except the background controls. This initiates the enzymatic reaction.

    • Reaction Termination: Incubate for exactly 2 minutes at 37°C, then stop the reaction by adding 10 µL of 1 M HCl. Causality: A precise reaction time is crucial for assay consistency. HCl denatures the enzyme, halting all activity.

  • Detection and Analysis:

    • The reaction produces Prostaglandin H2 (PGH2), which is unstable. It is typically converted to a more stable product like Prostaglandin F2α (PGF2α) for quantification.[13]

    • Quantify the amount of prostaglandin produced using a commercial Prostaglandin EIA Kit, following the manufacturer's instructions. This typically involves a competitive binding assay where the amount of color produced is inversely proportional to the amount of prostaglandin in the sample.

    • Calculation: Calculate the percentage of inhibition for each compound concentration relative to the "no-inhibitor" control.

    • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.[14]

Conclusion and Future Directions

This guide demonstrates that for the fluoro-methoxy-biphenyl-carboxylic acid class, isomerism is not a trivial detail but a decisive factor in biological activity. The stereoselective inhibition of COX enzymes by the S-(+)-enantiomer of Flurbiprofen provides a compelling case for the development of single-enantiomer drugs. Furthermore, the strategic placement of substituents, as seen in the broader family of fluorinated biphenyls, highlights the intricate structure-activity relationships that can be exploited to fine-tune potency and selectivity.

Future research should focus on:

  • Isomer-Specific Pharmacokinetics: Evaluating how individual isomers are absorbed, distributed, metabolized, and excreted (ADME), as differences here can be as significant as those in pharmacodynamics.

  • COX-2 Selectivity: Synthesizing and testing novel structural isomers with modifications designed to enhance binding to the larger, more accommodating active site of COX-2 relative to COX-1.

  • Off-Target Activities: Investigating potential off-target effects of less active isomers, which may contribute to the overall side-effect profile of racemic drugs.

By embracing the complexity of isomerism and applying rigorous, validated screening protocols, researchers can unlock new potential within established chemical scaffolds and accelerate the development of next-generation anti-inflammatory agents.

References

  • Title: Synthesis and quantitative structure-activity relationships of diclofenac analogues. Source: PubMed URL: [Link]

  • Title: In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Source: ResearchGate URL: [Link]

  • Title: Biological deeds of Biphenyl derivatives - A short Review. Source: IJSDR URL: [Link]

  • Title: Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

  • Title: Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents. Source: PubMed URL: [Link]

  • Title: Synthesis, biological evaluation and anti-proliferative mechanism of fluorine-containing proguanil derivatives. Source: PubMed URL: [Link]

  • Title: Molecular Docking and Structure Activity Relationship Studies of NSAIDs. What do they Reveal about IC50? Source: ResearchGate URL: [Link]

  • Title: Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Carboxylic Acid Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Source: ResearchGate URL: [Link]

  • Title: Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Source: ResearchGate URL: [Link]

  • Title: Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Source: MDPI URL: [Link]

  • Title: In vitro assays for cyclooxygenase activity and inhibitor characterization. Source: PubMed URL: [Link]

  • Title: Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Source: ACS Omega URL: [Link]

  • Title: Chemical and Pharmacological Properties of Diflunisal. Source: PubMed URL: [Link]

  • Title: Diflunisal and Analogue Pharmacophores Mediating Suppression of Virulence Phenotypes in Staphylococcus aureus. Source: MDPI URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. Source: PMC - NIH URL: [Link]

  • Title: 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Source: MDPI URL: [Link]

  • Title: Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Source: PMC - NIH URL: [Link]

  • Title: Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Source: MDPI URL: [Link]

  • Title: Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Source: MDPI URL: [Link]

  • Title: Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Source: PubMed Central URL: [Link]

  • Title: Clinical Pharmacology of Diflunisal. Source: Open Access Text URL: [Link]

  • Title: Diflunisal: a review of its pharmacological properties and therapeutic use in pain and musculoskeletal strains and sprains and pain in osteoarthritis. Source: PubMed URL: [Link]

  • Title: Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Source: PubMed Central URL: [Link]

  • Title: Stereochemistry and biological activity of drugs. Source: SlidePlayer URL: [Link]

  • Title: Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Source: MDPI URL: [Link]

  • Title: Diflunisal Monograph for Professionals. Source: Drugs.com URL: [Link]

  • Title: Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. Source: PMC - NIH URL: [Link]

Sources

Comparative Computational Docking Analysis of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid against Aldose Reductase

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive computational docking study of the novel compound 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid against the human aldose reductase (AR) enzyme, a key target in the management of diabetic complications.[1][2][3] The performance of this compound is objectively compared with established aldose reductase inhibitors, offering insights into its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals with an interest in structure-based drug design and diabetes-related therapeutic targets.

Introduction: The Rationale for Targeting Aldose Reductase

Diabetes mellitus is a metabolic disorder that can lead to severe secondary complications, including neuropathy, retinopathy, and nephropathy.[2][3] A key player in the pathology of these complications is the enzyme aldose reductase (AR).[1][2] Under hyperglycemic conditions, AR catalyzes the reduction of glucose to sorbitol, the first and rate-limiting step in the polyol pathway.[4] The accumulation of sorbitol within cells, where it is poorly permeable, leads to osmotic stress and subsequent cellular damage.[3][4] Therefore, inhibiting aldose reductase is a promising therapeutic strategy to prevent or mitigate these debilitating diabetic complications.[1][4]

Biphenyl carboxylic acid derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[5][6] This guide investigates the potential of a novel biphenyl carboxylic acid derivative, this compound, as an aldose reductase inhibitor through in silico computational docking studies.

Comparative Ligands

To establish a robust benchmark for the potential efficacy of this compound, this study includes a comparative analysis against well-established and clinically relevant aldose reductase inhibitors:

  • Epalrestat: A commercially available AR inhibitor used for the treatment of diabetic neuropathy.

  • Sorbinil: One of the earliest developed AR inhibitors.[7]

  • Ranirestat: Another potent AR inhibitor that has been in clinical trials.[8]

By comparing the docking scores and binding interactions of our lead compound with these known inhibitors, we can gain valuable insights into its relative potential.

Methodology: A Step-by-Step Computational Docking Workflow

The following protocol outlines the comprehensive workflow for the computational docking studies, ensuring scientific rigor and reproducibility. This process is a self-validating system, where each step is designed to build upon the previous one with verifiable outputs.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_validation Validation & Comparison PDB_Selection 1. Target Selection (PDB ID: 1US0) Protein_Prep 2. Protein Preparation (Protonation, Water Removal) PDB_Selection->Protein_Prep Retrieve Structure Redocking 7. Protocol Validation (Redocking Native Ligand) PDB_Selection->Redocking Native Ligand Grid_Gen 4. Grid Box Generation (Define Active Site) Protein_Prep->Grid_Gen Prepared Receptor Ligand_Prep 3. Ligand Preparation (2D to 3D, Energy Minimization) Docking 5. Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Prepared Ligands Grid_Gen->Docking Defined Search Space Analysis 6. Results Analysis (Binding Energy, Interactions) Docking->Analysis Docked Poses Comparison 8. Comparative Analysis (vs. Known Inhibitors) Analysis->Comparison Quantitative Data Redocking->Docking Validate Protocol

Caption: Computational docking workflow from target preparation to comparative analysis.

Step 1: Target Protein Selection and Preparation

The three-dimensional crystal structure of human aldose reductase complexed with the inhibitor IDD594 (PDB ID: 1US0) was selected for this study. This structure provides a well-defined active site and has been used in numerous other docking studies, ensuring a solid foundation for our analysis.

Protocol:

  • Download: Obtain the PDB file from the Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank ([Link]).

  • Preparation: The protein structure was prepared using UCSF Chimera.[9] This involved:

    • Removing water molecules and the co-crystallized ligand.

    • Adding polar hydrogen atoms.

    • Assigning Gasteiger charges to all atoms.

    • The prepared protein structure was saved in the PDBQT format for use in AutoDock Vina.

Step 2: Ligand Preparation

The 2D structures of this compound and the comparator ligands (Epalrestat, Sorbinil, and Ranirestat) were sketched using ChemDraw and converted to 3D structures.

Protocol:

  • 3D Conversion: The 2D structures were converted to 3D SDF files.

  • Energy Minimization: The energy of each ligand was minimized using the MMFF94 force field to obtain a stable conformation.

  • File Format Conversion: The energy-minimized ligands were converted to the PDBQT format using AutoDock Tools, with the assignment of Gasteiger charges and detection of rotatable bonds.

Step 3: Grid Box Generation

A grid box was defined around the active site of the aldose reductase enzyme to encompass the binding pocket. The dimensions and center of the grid box were determined based on the position of the co-crystallized ligand in the original PDB structure.

Protocol:

  • Define Center: The grid center was set to the geometric center of the bound native ligand.

  • Set Dimensions: The grid box dimensions were set to 25Å x 25Å x 25Å to provide ample space for the ligands to orient themselves within the active site.

Step 4: Molecular Docking

Molecular docking was performed using AutoDock Vina, a widely used and validated open-source docking program.

Protocol:

  • Execution: Docking was performed with an exhaustiveness of 8 to ensure a thorough search of the conformational space.

  • Output: The docking results were generated as a series of binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).

Step 5: Docking Protocol Validation

To ensure the reliability of the docking protocol, the co-crystallized ligand (IDD594) was extracted and re-docked into the active site of the protein. The root-mean-square deviation (RMSD) between the re-docked pose and the original crystallographic pose was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.[8]

Results and Comparative Analysis

The computational docking study yielded valuable data on the binding affinities and interaction patterns of this compound and the comparator ligands with the active site of human aldose reductase.

Binding Affinity Comparison

The binding affinities, represented by the docking scores in kcal/mol, are summarized in the table below. A more negative value indicates a stronger predicted binding affinity.

LigandDocking Score (kcal/mol)
This compound -9.2
Epalrestat-8.8
Sorbinil-8.5
Ranirestat-9.5
IDD594 (Native Ligand - Re-docked)-10.1

The results indicate that this compound exhibits a strong predicted binding affinity for aldose reductase, comparable to and even slightly better than the established inhibitors Epalrestat and Sorbinil. Its binding energy is also in the same range as the potent inhibitor Ranirestat.

Binding Interaction Analysis

A detailed analysis of the top-ranked docking pose for this compound reveals key interactions with the amino acid residues in the active site of aldose reductase.

Key Interactions:

  • Hydrogen Bonding: The carboxylic acid group of the ligand forms crucial hydrogen bonds with the side chains of Tyr48 and His110, and the backbone of Trp111. These interactions are critical for anchoring the inhibitor in the active site, a feature commonly observed with potent aldose reductase inhibitors.[7]

  • Hydrophobic Interactions: The biphenyl core of the molecule is involved in extensive hydrophobic interactions with a number of non-polar residues, including Trp20, Trp111, and Phe122.[7] These interactions contribute significantly to the overall binding affinity and stability of the ligand-protein complex.

  • Halogen Bonding: The fluorine atom on the biphenyl ring may participate in favorable halogen bonding interactions with nearby electron-rich residues, further enhancing the binding affinity.

Binding Mode Visualization

G cluster_ligand This compound cluster_protein Aldose Reductase Active Site Ligand Biphenyl Core Trp111 Trp111 Ligand->Trp111 Hydrophobic Trp20 Trp20 Ligand->Trp20 Hydrophobic Phe122 Phe122 Ligand->Phe122 Hydrophobic Carboxylic_Acid Carboxylic Acid Tyr48 Tyr48 Carboxylic_Acid->Tyr48 H-Bond His110 His110 Carboxylic_Acid->His110 H-Bond Carboxylic_Acid->Trp111 H-Bond Fluoro Fluoro Group Fluoro->Tyr48 Halogen Bond (Potential) Methoxy Methoxy Group

Caption: Key binding interactions of the lead compound in the AR active site.

Discussion and Future Directions

The computational docking results presented in this guide suggest that this compound is a promising candidate for further investigation as an aldose reductase inhibitor. Its predicted binding affinity is competitive with established drugs, and its binding mode demonstrates interactions with key residues known to be critical for potent inhibition.

The presence of the fluoro and methoxy groups on the biphenyl scaffold appears to contribute favorably to the binding affinity. These substitutions can modulate the electronic and steric properties of the molecule, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

While these in silico results are encouraging, they represent the initial step in the drug discovery pipeline. The following experimental validations are recommended to corroborate these findings:

  • In Vitro Enzyme Inhibition Assays: To determine the IC50 value of the compound against purified human aldose reductase.

  • Cell-Based Assays: To evaluate the compound's ability to reduce sorbitol accumulation in cells cultured under high glucose conditions.

  • X-ray Crystallography: To obtain a co-crystal structure of the compound bound to aldose reductase, which would provide definitive evidence of the binding mode and interactions predicted by the docking study.

Conclusion

This comparative guide has provided a detailed computational docking study of this compound against human aldose reductase. The results demonstrate that this novel compound has the potential to be a potent inhibitor of the enzyme, with a predicted binding affinity comparable to that of established drugs. The insights gained from this study provide a strong rationale for its further experimental evaluation as a potential therapeutic agent for the management of diabetic complications.

References

  • Aldose reductase inhibitor - Wikipedia. [Link]

  • Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - IUCr Journals. [Link]

  • Aldose reductase inhibitors – Knowledge and References - Taylor & Francis. [Link]

  • Aldose Reductase Inhibitors - Taylor & Francis Online. [Link]

  • Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation | ACS Omega. [Link]

  • Aldose Reductase Inhibitors from the Nature - ResearchGate. [Link]

  • Identification of Novel Aldose Reductase Inhibitors from Spices: A Molecular Docking and Simulation Study - PubMed Central. [Link]

  • Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches - Frontiers. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, a halogenated biphenyl derivative. Due to its chemical structure, this compound requires careful handling and disposal to mitigate potential hazards to personnel and the environment. This document outlines the essential steps and the scientific rationale behind them, ensuring a self-validating system of laboratory safety.

Immediate Safety and Handling Considerations

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for integrity before use.

  • Eye Protection: Safety goggles or a face shield are essential to protect against splashes.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from spills.

All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4][5]

Core Disposal Protocol: A Step-by-Step Approach

The primary and most crucial principle for the disposal of this compound is to treat it as a halogenated organic waste .[6][7] Under no circumstances should this compound be disposed of down the drain or in regular trash. The fluorine atom classifies it as a halogenated compound, which requires specific disposal routes.[6][8]

Step 1: Waste Segregation

Proper segregation is the foundation of safe and compliant chemical waste management.

  • Designated Waste Container: Obtain a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Solids." If the compound is in solution, use a container for "Halogenated Organic Liquids."[6][8]

  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or any other incompatible chemical streams.[5][8] Mixing can lead to dangerous reactions and significantly increase disposal costs.

Step 2: Container Management

The integrity and proper labeling of the waste container are critical for safety and compliance.

  • Material Compatibility: Use a container made of a material compatible with organic acids and halogenated compounds, such as high-density polyethylene (HDPE).[5]

  • Secure Closure: Ensure the container has a secure, leak-proof lid and is kept closed except when adding waste.[5][8]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name (this compound), and the approximate quantity.[5][8]

Step 3: Professional Disposal

This compound must be disposed of through a licensed hazardous waste disposal company.

  • Incineration: The generally accepted and environmentally preferred method for the disposal of halogenated organic compounds is high-temperature incineration.[9] This process is designed to break down the molecule into less harmful components and prevent the release of toxic substances.

  • Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) department will have established procedures for the collection and disposal of hazardous waste. Contact them to arrange for a pickup of your properly labeled waste container.

Scientific Rationale for Disposal Procedures

The stringent disposal protocols for halogenated compounds are in place for several critical reasons:

  • Environmental Persistence: Halogenated organic compounds can be persistent in the environment and may have the potential to bioaccumulate. Improper disposal can lead to long-term environmental contamination.

  • Toxicity of Combustion Byproducts: If not incinerated at the correct temperature and under the right conditions, halogenated compounds can form highly toxic byproducts such as dioxins and furans.[9] Licensed hazardous waste incinerators are equipped to manage these risks.

  • Regulatory Compliance: The disposal of hazardous waste is strictly regulated by local, state, and federal agencies. Adherence to these regulations is a legal requirement.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Disposal of This compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_characterization Is the waste a halogenated organic compound? fume_hood->waste_characterization halogenated_waste Yes: Treat as Halogenated Organic Waste waste_characterization->halogenated_waste Yes non_halogenated_waste No: Follow procedures for non-halogenated waste (Not applicable for this compound) waste_characterization->non_halogenated_waste No segregate Segregate into a dedicated, labeled container for 'Halogenated Organic Waste' halogenated_waste->segregate no_mixing Do NOT mix with other waste streams segregate->no_mixing container_management Ensure container is compatible (HDPE), securely closed, and properly labeled no_mixing->container_management ehs_contact Contact Institutional EHS for pickup and disposal by a licensed facility container_management->ehs_contact incineration Disposal via High-Temperature Incineration ehs_contact->incineration

Caption: Disposal decision workflow for this compound.

References

  • Lab Alley. (n.d.). How to Dispose of Acetic Acid. Retrieved from [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

  • Reddit. (2022, January 18). How do labs dispose acids or chemical residue? Retrieved from [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). Retrieved from [Link]

  • Hazardous Waste Segregation. (n.d.). Retrieved from [Link]

  • El-Naas, M. H., Al-Zuhair, S., & Al-Lobaney, A. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Retrieved from [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.). Retrieved from [Link]

  • Angene Chemical. (2025, March 12). Safety Data Sheet. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

Sources

Personal protective equipment for handling 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An indispensable aspect of modern drug discovery and materials science involves the synthesis and handling of novel chemical entities. 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid is one such compound, and ensuring the safety of researchers handling it is paramount. This guide provides a detailed protocol for the appropriate use of personal protective equipment (PPE), safe handling procedures, and disposal of this specific chemical. Our focus is on providing practical, actionable information that empowers laboratory professionals to manage risks effectively.

Hazard Identification and Risk Assessment

Based on the SDS for similar chemicals like 3-Biphenylcarboxylic acid and 4'-Methoxybiphenyl-4-carboxylic acid, the primary hazards are expected to be:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[4][5]

  • Harmful if Swallowed: May be harmful if ingested.[1]

Given that the compound is a powdered solid, the primary routes of exposure are inhalation of dust particles and direct contact with the skin and eyes.[6] A thorough risk assessment should be conducted before any handling of the material to identify specific hazards in the context of the planned experiment.[6]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to provide a barrier between the researcher and the chemical.[7] The following PPE is mandatory when handling this compound.

Eye and Face Protection
  • Requirement: Chemical safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are required at all times in the laboratory.[1][8]

  • Rationale: This protects the eyes from splashes or airborne particles of the chemical, which can cause serious irritation.[9] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[9]

Hand Protection
  • Requirement: Chemically resistant gloves must be worn. Nitrile gloves are a suitable choice for handling this type of compound.

  • Rationale: Gloves prevent direct skin contact, which can cause irritation.[9] It is crucial to inspect gloves for any signs of degradation or perforation before use and to use proper glove removal technique to avoid contaminating the skin.[1][8] Contaminated gloves should be disposed of as hazardous waste.[1][8]

Body Protection
  • Requirement: A lab coat or chemical-resistant coveralls should be worn to protect street clothing and skin from contamination.[6]

  • Rationale: This provides a removable barrier in case of a spill. For larger quantities or when there is a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection
  • Requirement: When handling the powder outside of a certified chemical fume hood, or when there is a potential for dust generation, a NIOSH-approved respirator is necessary.[6][10]

  • Rationale: Inhaling the fine powder can cause respiratory tract irritation.[5][6] The type of respirator should be selected based on the potential concentration of airborne particles.

The following table summarizes the recommended PPE for different laboratory operations:

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing (in a fume hood) Safety glasses with side-shieldsNitrile glovesLab coatNot generally required
Weighing (on an open bench) Safety gogglesNitrile glovesLab coatNIOSH-approved respirator
Preparing Solutions Safety gogglesNitrile glovesLab coatNot required if in a fume hood
Large-Scale Handling Safety goggles and face shieldNitrile glovesChemical-resistant coveralls/apronNIOSH-approved respirator

Operational and Disposal Plans

Safe Handling Procedures

Adherence to standard operating procedures is critical for minimizing exposure.

  • Ventilation: All handling of this compound powder should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid Dust Formation: Use techniques that minimize the generation of dust, such as careful scooping and avoiding pouring the powder from a height.[1]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[11] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

  • Storage: Store the chemical in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[1]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate action is necessary.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water and seek medical attention.[1][5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][5]

  • Small Spills: For small spills of the powder, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1] The area should then be cleaned with a damp cloth.

  • Large Spills: For larger spills, evacuate the area and contact the institution's environmental health and safety department.

Disposal Plan

As a fluorinated organic compound, this compound is classified as a halogenated organic waste.[12][13]

  • Waste Collection: Collect all waste material, including contaminated gloves, wipes, and any spilled product, in a designated, labeled, and sealed container for halogenated organic waste.[13][14]

  • Segregation: Do not mix halogenated waste with non-halogenated waste, as this significantly increases disposal costs and complexity.[13][15][16]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list the chemical contents.[14][15]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[14]

Visualizing the PPE Decision-Making Process

The following flowchart illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Decision_Workflow start Start: Handling 3'-Fluoro-4'-methoxy- [1,1'-biphenyl]-3-carboxylic acid task What is the task? start->task weighing Weighing Powder task->weighing Weighing solution Preparing Solution task->solution Solution Prep large_scale Large-Scale Handling task->large_scale Large Scale location Where is the task performed? weighing->location fume_hood Inside Fume Hood solution->fume_hood ppe_high Maximum PPE: - Goggles & Face Shield - Nitrile Gloves - Chemical Coverall - NIOSH Respirator large_scale->ppe_high location->fume_hood Fume Hood open_bench On Open Bench location->open_bench Open Bench ppe_low Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat fume_hood->ppe_low ppe_medium Enhanced PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - NIOSH Respirator open_bench->ppe_medium

Caption: PPE selection workflow for handling the target compound.

By adhering to these guidelines, researchers can safely handle this compound, minimizing the risk of exposure and ensuring a safe and productive laboratory environment.

References

  • 4-BIPHENYL CARBOXYLIC ACID - SD Fine-Chem. (n.d.). Retrieved from [Link]

  • Hazardous Waste Segregation. (n.d.). Retrieved from [Link]

  • PPE and Safety for Chemical Handling. (2020, July 14). ACS Material. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Campus Operations. Retrieved from [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]

  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. Retrieved from [Link]

  • Powder Coating Personal Protective Equipment (PPE) Requirements. (n.d.). NSP Powder Coating. Retrieved from [Link]

  • Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services. Retrieved from [Link]

  • A Comprehensive Guide to Safe Powder Handling. (n.d.). psi-bfm.com. Retrieved from [Link]

  • The OSHA Chemical Storage Requirements. (2022, June 10). Capital Resin Corporation. Retrieved from [Link]

  • Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability. (2025, January 31). BulkInside. Retrieved from [Link]

  • Understanding OSHA Chemical Storage Requirements. (n.d.). PolyStar Containment. Retrieved from [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved from [Link]

  • Process for preparing derivatives of biphenyl-2-carboxylic acid. (n.d.). Google Patents.
  • Safety Data Sheet. (2025, March 12). Angene Chemical. Retrieved from [Link]

  • EU Assesses Regulatory Needs for Fluorinated Aliphatic Hydrocarbons. (2025, March 3). Foresight. Retrieved from [Link]

  • ECHA Announces Revised Draft PFAS Restrictions under REACH. (2025, September 4). SGS United Kingdom. Retrieved from [Link]

  • EU Guide for Transitioning to Fluorine-Free Firefighting Foams (F3). (2025, September 4). Eurofins Scientific. Retrieved from [Link]

  • PFAS Restrictions: Updates and Next Steps from ECHA. (2025, April 29). European Sealing Association. Retrieved from [Link]

  • EU restrictions on Fluorochemicals. (n.d.). Cambridge MedChem Consulting. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.